Werner syndrome RecQ helicase-IN-4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C32H33F3N8O5 |
|---|---|
Molecular Weight |
666.6 g/mol |
IUPAC Name |
2-[2-(3,6-dihydro-2H-pyran-4-yl)-5-ethyl-6-[4-(3-hydroxypyridine-2-carbonyl)piperazin-1-yl]-7-oxo-[1,2,4]triazolo[1,5-a]pyrimidin-4-yl]-N-[2-methyl-4-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C32H33F3N8O5/c1-3-23-27(40-11-13-41(14-12-40)29(46)26-24(44)5-4-10-36-26)30(47)43-31(38-28(39-43)20-8-15-48-16-9-20)42(23)18-25(45)37-22-7-6-21(17-19(22)2)32(33,34)35/h4-8,10,17,44H,3,9,11-16,18H2,1-2H3,(H,37,45) |
InChI Key |
FLRLAYBOOSONEK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=O)N2C(=NC(=N2)C3=CCOCC3)N1CC(=O)NC4=C(C=C(C=C4)C(F)(F)F)C)N5CCN(CC5)C(=O)C6=C(C=CC=N6)O |
Origin of Product |
United States |
Foundational & Exploratory
Unlocking a New Frontier in Cancer Therapy: The Mechanism of Action of Werner Syndrome RecQ Helicase-IN-4
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The Werner syndrome RecQ helicase (WRN) has emerged as a high-value target in oncology, particularly for cancers exhibiting microsatellite instability (MSI). These tumors, deficient in DNA mismatch repair (MMR), develop a synthetic lethal dependency on WRN for survival. Werner syndrome RecQ helicase-IN-4 is a potent, orally active inhibitor of WRN that selectively targets and induces lethality in MSI-high (MSI-H) cancer cells. This document provides an in-depth technical overview of the mechanism of action of this inhibitor, supported by quantitative data, detailed experimental protocols, and visual diagrams of the underlying biological pathways and experimental workflows.
Introduction: The WRN Helicase and Synthetic Lethality in MSI Cancers
Werner syndrome is a rare genetic disorder characterized by premature aging and cancer predisposition, caused by mutations in the WRN gene. The WRN protein is a member of the RecQ family of DNA helicases, playing critical roles in maintaining genome stability through its involvement in DNA replication, repair, and recombination.[1][2][3] It possesses both 3'-5' helicase and exonuclease activities, allowing it to resolve complex DNA secondary structures that can impede DNA metabolism.[2]
A pivotal breakthrough in oncology was the discovery of a synthetic lethal relationship between WRN and defects in the DNA mismatch repair (MMR) system. MMR-deficient (dMMR) or MSI-H cancers accumulate errors in repetitive DNA sequences, leading to the expansion of microsatellites, particularly (TA)n dinucleotide repeats. These expanded repeats are prone to forming non-canonical secondary structures, such as cruciforms, during DNA replication. These structures stall replication forks, leading to DNA double-strand breaks and cell death if not resolved.
The WRN helicase is essential for the survival of MSI-H cells as it specializes in unwinding these problematic DNA structures, allowing replication to proceed and preventing catastrophic DNA damage. In contrast, cells with a functional MMR system (microsatellite stable, MSS) do not accumulate these repeat expansions to the same extent and, therefore, do not rely on WRN for survival. This dependency creates a therapeutic window: inhibiting WRN helicase activity is selectively lethal to MSI-H cancer cells while sparing healthy, MSS cells. This compound is a small molecule inhibitor developed to exploit this vulnerability.
This compound: Potency and Selectivity
This compound is a triazolo-pyrimidine analogue identified as a potent inhibitor of the WRN helicase. Its mechanism of action is centered on the direct inhibition of WRN's enzymatic activity, leading to the selective killing of MSI-H cancer cells.
Biochemical and Cellular Activity
Quantitative data demonstrates the potency of this compound against the WRN enzyme and its selective anti-proliferative effect in WRN-dependent cancer cell lines.
| Parameter | Value | Target/Cell Line | Description |
| IC50 | 0.06 µM | WRN Helicase | In vitro half-maximal inhibitory concentration against WRN helicase activity. |
| GI50 | 0.07 µM | SW48 (MSI-H) | In vitro half-maximal growth inhibition concentration in a human colorectal adenocarcinoma cell line with high microsatellite instability. |
| GI50 | >10 µM | DLD1 WRN-KO (MSS) | In vitro half-maximal growth inhibition concentration in a DLD1 knockout cell line, demonstrating a lack of activity in the absence of the WRN target. |
| In Vivo Efficacy | Tumor Growth Inhibition | SW48 Xenograft Model | Oral administration at 240 mg/kg daily for 18 days resulted in significant anticancer activity in a mouse xenograft model. |
Data sourced from MedChemExpress, citing patent WO2022249060A1.
Core Mechanism of Action: From Helicase Inhibition to Cell Death
The primary mechanism of this compound is the disruption of DNA replication in MSI-H cancer cells by inhibiting the enzymatic function of WRN. This targeted action initiates a cascade of events culminating in selective cell death.
Signaling Pathway and Cellular Consequences
The inhibition of WRN helicase by this compound in an MSI-H cancer cell triggers the following sequence:
-
Accumulation of Secondary DNA Structures: In the absence of functional WRN helicase, expanded (TA)n repeats form stable cruciform structures that block the progression of replication forks.
-
Replication Fork Collapse and DNA Damage: Stalled replication forks are fragile and prone to collapse, leading to the formation of DNA double-strand breaks (DSBs).
-
Activation of DNA Damage Response (DDR): The accumulation of DSBs activates the cellular DNA damage response pathways. This is characterized by the phosphorylation of histone H2AX (forming γH2AX), a key marker of DSBs, and the activation of DDR kinases like ATM.
-
Cell Cycle Arrest and Apoptosis: The overwhelming level of genomic instability and DNA damage triggers cell cycle arrest and, ultimately, programmed cell death (apoptosis).
This mechanism highlights the inhibitor's ability to convert a cancer-specific genetic defect (dMMR) into a lethal vulnerability.
References
- 1. CR20230616A - Triazolo-pyrimidine analogues for treating diseases connected to the inhibiton of werner syndrome recq helicase (wrn) - Google Patents [patents.google.com]
- 2. PH12023553140A1 - Triazolo-pyrimidine analogues for treating diseases connected to the inhibiton of werner syndrome recq helicase (wrn) - Google Patents [patents.google.com]
- 3. WO2022249060A1 - Triazolo-pyrimidine analogues for treating diseases connected to the inhibiton of werner syndrome recq helicase (wrn) - Google Patents [patents.google.com]
In Vitro Activity of Werner Syndrome RecQ Helicase-IN-4 on WRN Protein: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
This document provides a comprehensive technical overview of the in vitro activity of Werner syndrome RecQ helicase-IN-4 (WRN-IN-4), a potent inhibitor of the Werner syndrome (WRN) protein. It details the quantitative inhibitory effects, the experimental methodologies used for its characterization, and the underlying mechanism of action.
Introduction to WRN Protein
The Werner syndrome ATP-dependent helicase (WRN) is a multifunctional enzyme critical for maintaining genomic stability.[1] Encoded by the WRN gene, mutations in which cause the rare autosomal recessive disorder Werner syndrome, the protein exhibits both 3'-to-5' DNA helicase and exonuclease activities.[2][3][4] WRN plays a pivotal role in various DNA metabolic pathways, including DNA repair (base excision repair, non-homologous end joining), replication, recombination, and telomere maintenance.[2][5]
Recent research has identified WRN as a promising therapeutic target, particularly in cancers characterized by high microsatellite instability (MSI-H).[1][6] These cancer cells, deficient in the mismatch repair (MMR) pathway, become uniquely dependent on WRN for survival. This creates a synthetic lethal relationship, where inhibiting WRN's function is selectively lethal to MSI-H cancer cells while sparing normal, microsatellite stable (MSS) cells.[7][8] this compound is a small molecule inhibitor developed to exploit this vulnerability.[9][10]
Quantitative In Vitro Activity of WRN-IN-4
This compound is a potent and orally active inhibitor of the WRN protein.[9][11] Its inhibitory activity has been quantified through both biochemical and cell-based assays. The key metrics are summarized below.
| Parameter | Value | Assay Type | Cell Line/System | Reference |
| IC50 | 0.06 µM | Biochemical (Helicase Activity) | Purified WRN Protein | [9][11] |
| GI50 | 0.07 µM | Cell-based (Antiproliferation) | SW48 (Colorectal Cancer) | [9][11] |
| GI50 | >10 µM | Cell-based (Antiproliferation) | DLD1 WRN-KO (Knockout Control) | [9] |
-
IC50 (Half-maximal inhibitory concentration): The concentration of the inhibitor required to reduce the biochemical activity of the WRN enzyme by 50%.
-
GI50 (Half-maximal growth inhibition): The concentration of the inhibitor required to inhibit the growth of a cell population by 50%.
Mechanism of Action: Synthetic Lethality
The primary mechanism of action for WRN inhibitors like WRN-IN-4 is the exploitation of synthetic lethality in MSI-H cancer cells.[8]
-
MSI-H Cancers: These tumors have a deficient DNA mismatch repair (MMR) system, leading to the accumulation of errors in repetitive DNA sequences known as microsatellites.[7] This results in genomic instability, including the expansion of TA dinucleotide repeats.[6]
-
WRN Dependency: The expanded and unstable microsatellites form problematic secondary DNA structures that stall replication forks. MSI-H cells rely heavily on the WRN helicase to resolve these structures and allow DNA replication to proceed.[6]
-
Inhibition by WRN-IN-4: By inhibiting the helicase activity of WRN, the inhibitor prevents the resolution of these DNA structures.[8]
-
Cellular Outcome: The unresolved replication stress leads to the accumulation of DNA double-strand breaks, activation of the DNA damage response, and ultimately, apoptosis (programmed cell death) in the MSI-H cancer cells.[7][12] This selective killing of cancer cells with a specific genetic vulnerability is the hallmark of a targeted therapy.[8]
Experimental Protocols
The characterization of WRN inhibitors involves a series of standardized in vitro assays to measure enzymatic activity and cellular effects.
This assay directly measures the DNA unwinding activity of the WRN protein and its inhibition by compounds like WRN-IN-4.
-
Principle: The assay utilizes a forked DNA substrate where one strand is labeled with a fluorophore (e.g., TAMRA) and the complementary strand is labeled with a quencher (e.g., Black Hole Quencher, BHQ). In the double-stranded state, the proximity of the quencher suppresses the fluorophore's signal. When WRN helicase unwinds the DNA in the presence of ATP, the strands separate, leading to a significant increase in fluorescence intensity that is proportional to helicase activity.[13]
-
Key Reagents:
-
Purified recombinant WRN protein
-
Fluorophore/quencher-labeled forked DNA substrate
-
Assay Buffer (containing Tris, MgCl₂, and other components)
-
ATP (Adenosine Triphosphate)
-
Test inhibitor (e.g., WRN-IN-4)
-
-
General Protocol:
-
Add assay buffer, purified WRN protein, and varying concentrations of the test inhibitor to the wells of a microplate.
-
Incubate the mixture to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the DNA substrate and ATP.
-
Incubate the reaction at a controlled temperature (e.g., 30-37°C) for a set period (e.g., 60 minutes).
-
Measure the fluorescence intensity using a plate reader at the appropriate excitation/emission wavelengths.
-
Calculate the percent inhibition relative to a DMSO control and determine the IC50 value.
-
This assay measures the ATP hydrolysis that fuels the helicase activity of WRN. It serves as an orthogonal method to confirm inhibition.
-
Principle: WRN helicase utilizes the energy from ATP hydrolysis (converting ATP to ADP and inorganic phosphate) to unwind DNA.[1] The assay quantifies the amount of ADP produced, which is directly proportional to enzyme activity. Common detection methods include the Transcreener® ADP² Assay or the ADP-Glo™ Assay.[1][14] These systems use an antibody-based detection method or a coupled-enzyme reaction to generate a fluorescent or luminescent signal.
-
Key Reagents:
-
Purified recombinant WRN protein
-
DNA substrate (e.g., hairpin DNA) to stimulate activity
-
ATP
-
Assay Buffer
-
ADP Detection Reagents (e.g., Transcreener ADP² Antibody and Tracer, or ADP-Glo reagents)
-
-
General Protocol:
-
Dispense WRN enzyme, DNA substrate, and test inhibitor into microplate wells.
-
Initiate the enzyme reaction by adding ATP.
-
Incubate for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction by adding EDTA.
-
Add the ADP detection reagents and incubate at room temperature to allow the detection signal to develop.
-
Read the signal (fluorescence polarization, fluorescence intensity, or luminescence) on a plate reader.
-
Convert the raw data to ADP concentration using a standard curve to determine enzyme activity and inhibition.
-
This assay determines the effect of the WRN inhibitor on the growth and viability of cancer cell lines.
-
Principle: The CellTiter-Glo® (CTG) Luminescent Cell Viability Assay is a common method used to determine the number of viable cells in culture based on quantifying the amount of ATP present, which indicates the presence of metabolically active cells.[1] A decrease in ATP is proportional to the degree of cell death or growth inhibition.
-
Key Reagents:
-
MSI-H cancer cell lines (e.g., SW48, KM12)
-
Control cell lines (e.g., MSS cells or WRN-knockout cells)
-
Cell culture medium and supplements
-
Test inhibitor (WRN-IN-4)
-
CellTiter-Glo® Reagent
-
-
General Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test inhibitor and incubate for an extended period (e.g., 4-8 days).
-
Equilibrate the plate to room temperature.
-
Add the CellTiter-Glo® reagent to each well, which lyses the cells and initiates the luminescent reaction.
-
Mix the contents and incubate for 10 minutes to stabilize the signal.
-
Measure the luminescence using a plate reader.
-
Calculate the GI50 value by plotting cell viability against inhibitor concentration.
-
Visualizations: Workflows and Pathways
The following diagrams illustrate the experimental workflow for inhibitor screening and the biological pathway of WRN inhibition.
Caption: Workflow for WRN Inhibitor Screening.
References
- 1. Comprehensive WRN Target Capabilities: Proteins, Assays, and In Vivo Resistance Model - Application Notes - ICE Bioscience [en.ice-biosci.com]
- 2. Werner syndrome helicase - Wikipedia [en.wikipedia.org]
- 3. medlineplus.gov [medlineplus.gov]
- 4. oaepublish.com [oaepublish.com]
- 5. Roles of Werner Syndrome Protein in Protection of Genome Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. WRN inhibition leads to its chromatin-associated degradation via the PIAS4-RNF4-p97/VCP axis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are WRN inhibitors and how do they work? [synapse.patsnap.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound - Immunomart [immunomart.com]
- 11. glpbio.com [glpbio.com]
- 12. tandfonline.com [tandfonline.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. bellbrooklabs.com [bellbrooklabs.com]
Structural and Mechanistic Analysis of Werner Syndrome RecQ Helicase-IN-4 Binding to WRN
An In-Depth Technical Guide:
Audience: Researchers, scientists, and drug development professionals.
Abstract: The Werner syndrome (WRN) RecQ helicase is a critical enzyme involved in maintaining genomic integrity through its roles in DNA replication, repair, and recombination.[1][2] Recent studies have identified WRN as a promising therapeutic target, particularly for microsatellite instability-high (MSI-H) cancers, where its inhibition leads to synthetic lethality.[3] This technical guide provides a detailed overview of the structural analysis concerning the binding of small molecule inhibitors to the WRN protein, with a specific focus on Werner syndrome RecQ helicase-IN-4 (WRN-IN-4). We consolidate quantitative data, outline key experimental methodologies, and present visual workflows and pathways to offer a comprehensive resource for researchers in oncology and drug development.
Introduction to Werner Syndrome RecQ Helicase (WRN)
WRN is a multifunctional nuclear protein belonging to the human RecQ family of DNA helicases.[1][4] Mutations in the WRN gene lead to Werner syndrome, a rare autosomal recessive disorder characterized by premature aging and a predisposition to cancer.[1] The WRN protein is a large, 162 kDa polypeptide composed of several distinct functional domains.[1][3]
-
N-Terminal Exonuclease Domain: Unique among human RecQ helicases, this domain possesses 3' to 5' exonuclease activity, crucial for processing DNA ends.[1][3]
-
Helicase Core: This central region comprises two RecA-like domains (D1 and D2) and is responsible for ATP-dependent 3' to 5' DNA unwinding.[3] This helicase function is essential for resolving complex DNA structures that can arise during replication and repair, such as G-quadruplexes and Holliday junctions.[5][6]
-
RecQ C-terminal (RQC) Domain: This domain is critical for DNA binding and includes a winged-helix (WH) motif that plays a role in recognizing and separating DNA strands at branch points.[3][7]
-
Helicase-and-RNaseD C-terminal (HRDC) Domain: The precise function of this domain is still under investigation, but it is thought to mediate protein-protein interactions and may possess weak DNA-binding capabilities.[1][8]
The essential role of WRN's helicase activity in the survival of MSI-H cancer cells makes it an attractive target for inhibitor development.[3]
Figure 1: Domain organization of the human WRN protein.
This compound (WRN-IN-4)
WRN-IN-4 is a potent and orally active small molecule inhibitor of the WRN helicase.[9] Its activity has been characterized through biochemical and cellular assays, demonstrating its potential as a selective anti-cancer agent.
The inhibitory and anti-proliferative activities of WRN-IN-4 have been quantified, highlighting its potency and selectivity for WRN-dependent cancer cells.
| Parameter | Value | Cell Line / Condition | Description | Reference |
| IC50 | 0.06 µM | Biochemical Assay | Concentration for 50% inhibition of WRN helicase enzymatic activity. | [9] |
| GI50 | 0.07 µM | SW48 (MSI-H) | Concentration for 50% inhibition of cell growth in a WRN-dependent cell line. | [9] |
| GI50 | >10 µM | DLD1 WRN-KO | Concentration for 50% inhibition of cell growth in a WRN knockout cell line. | [9] |
| In Vivo Efficacy | 240 mg/kg (daily) | Mouse Tumor Model | Showed tumor growth inhibition over an 18-day period. | [9] |
Structural Basis of Inhibition (Hypothesized)
While a specific co-crystal structure of WRN-IN-4 bound to the WRN helicase is not yet publicly available, insights from the apo-structure of the WRN helicase core and structures with other inhibitors provide a basis for a hypothesized binding mode.[3][10]
Inhibitors are expected to bind within the ATP-binding pocket located at the interface of the D1 and D2 RecA-like domains.[11] By occupying this site, WRN-IN-4 likely acts as an ATP-competitive inhibitor, preventing the ATP hydrolysis necessary for the conformational changes that drive DNA unwinding. A crystal structure of a different WRN inhibitor revealed an allosteric binding site at the D1 and D2 interface, locking the helicase in an inactive conformation.[11] WRN-IN-4 may operate through a similar allosteric mechanism, stabilizing a conformation of WRN that is incompatible with DNA binding or translocation. Confirmation of the precise binding mode awaits empirical structural data from X-ray crystallography or cryo-electron microscopy.
Experimental Protocols
The characterization of WRN inhibitors like WRN-IN-4 involves a cascade of biochemical, cellular, and biophysical assays.
WRN Helicase Activity Assay (Fluorogenic) This assay measures the unwinding of a forked DNA substrate to determine inhibitor potency (IC50).[12]
-
Substrate Design: A DNA probe is designed with a fluorophore (e.g., TAMRA) on one strand and a quencher (e.g., Black Hole Quencher, BHQ) on the complementary strand.[12] In the double-stranded state, fluorescence is quenched.
-
Reaction Mixture: Purified recombinant WRN protein is incubated in assay buffer with the DNA substrate, ATP, and varying concentrations of the test inhibitor (e.g., WRN-IN-4).
-
Unwinding Reaction: The reaction is initiated by the addition of ATP. As WRN unwinds the DNA, the fluorophore and quencher are separated, resulting in an increase in fluorescence.[12]
-
Data Acquisition: Fluorescence intensity is measured over time using a fluorescence plate reader.
-
Analysis: The rate of fluorescence increase is proportional to helicase activity. Data are normalized to controls (no inhibitor) and plotted against inhibitor concentration to calculate the IC50 value.
ATPase Activity Assay This assay determines if the inhibitor interferes with the ATP hydrolysis function of WRN.
-
Reaction Setup: Purified WRN protein is incubated with ATP and varying concentrations of the inhibitor.
-
Hydrolysis: The reaction proceeds to allow for ATP hydrolysis to ADP.
-
Detection: The amount of ADP produced is quantified using a commercially available kit (e.g., ADP-Glo™ Kinase Assay), which measures luminescence proportional to the ADP concentration.[13]
-
Analysis: A dose-response curve is generated to determine if the inhibitor affects ATPase activity. For many WRN inhibitors, helicase inhibition is more potent than ATPase inhibition, suggesting they may not directly compete with ATP.[14]
Cell Proliferation (GI50) Assay This assay measures the effect of the inhibitor on the growth of cancer cell lines.
-
Cell Plating: MSI-H (e.g., SW48) and control (e.g., DLD1 WRN-KO) cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of WRN-IN-4 for a prolonged period (e.g., 8-20 days).[9]
-
Viability Measurement: Cell viability is assessed using reagents like CellTiter-Glo® (measures ATP levels) or by staining with crystal violet.
-
Analysis: The GI50 value is calculated by plotting cell viability against inhibitor concentration, representing the concentration at which cell growth is inhibited by 50%.
X-ray Crystallography of WRN-Inhibitor Complex
-
Protein Expression and Purification: A construct of the WRN helicase core (e.g., residues 517-1093) is overexpressed, often in E. coli or insect cells.[3][5] The protein is then purified to homogeneity using chromatography techniques.
-
Complex Formation: The purified WRN protein is incubated with a molar excess of the inhibitor (e.g., WRN-IN-4) and a non-hydrolyzable ATP analog (e.g., ADP or ATPγS) to stabilize the complex.
-
Crystallization: The protein-inhibitor complex is subjected to high-throughput crystallization screening using sitting-drop vapor diffusion to identify conditions that yield diffraction-quality crystals.[5]
-
Data Collection and Structure Solution: Crystals are flash-frozen and exposed to a high-intensity X-ray beam at a synchrotron source.[3] The resulting diffraction data are processed to solve the three-dimensional structure of the complex by molecular replacement, using the known apo-WRN structure as a search model.[3][5]
Figure 2: Experimental workflow for the characterization of a WRN inhibitor.
Signaling Pathway and Mechanism of Action
WRN plays a pivotal role in DNA repair pathways that are critical for cell survival, especially under conditions of replication stress. In MSI-H cancer cells, which have deficient mismatch repair, there is an increased reliance on WRN to resolve DNA structures and repair breaks that arise from replication fork collapse.
The inhibition of WRN's helicase activity by a molecule like WRN-IN-4 prevents the resolution of these DNA intermediates. This leads to an accumulation of unresolved replication forks and double-strand breaks (DSBs).[14] In normal cells, alternative repair pathways can compensate for the loss of WRN function. However, in MSI-H cells, the pre-existing deficiency in DNA repair machinery makes them exquisitely sensitive to WRN inhibition. The accumulation of catastrophic DNA damage ultimately triggers apoptotic cell death, providing a clear mechanism for the observed synthetic lethality.
Figure 3: Proposed mechanism of synthetic lethality with WRN-IN-4 in MSI-H cancer cells.
Conclusion
The development of potent and selective WRN helicase inhibitors like WRN-IN-4 represents a highly promising therapeutic strategy for MSI-H cancers. While direct structural evidence for the binding of WRN-IN-4 is pending, the existing structural knowledge of the WRN helicase domain provides a strong foundation for understanding its mechanism of action. The comprehensive experimental framework outlined in this guide, from biochemical kinetics to in vivo efficacy, serves as a roadmap for the continued investigation and optimization of this important new class of anti-cancer agents. Future structural studies will be invaluable for elucidating the precise molecular interactions and guiding the structure-based design of next-generation WRN inhibitors.
References
- 1. oaepublish.com [oaepublish.com]
- 2. Werner syndrome helicase - Wikipedia [en.wikipedia.org]
- 3. Structure of the helicase core of Werner helicase, a key target in microsatellite instability cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural mechanisms of human RecQ helicases WRN and BLM - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. DNA binding residues in the RQC domain of Werner protein are critical for its catalytic activities | Aging [aging-us.com]
- 7. Frontiers | Structural mechanisms of human RecQ helicases WRN and BLM [frontiersin.org]
- 8. Crystal structure of the HRDC domain of human Werner syndrome protein, WRN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Validation, Key Pharmacophores, and X-ray Cocrystal Structures of Novel Biochemically and Cellularly Active WRN Inhibitors Derived from a DNA-Encoded Library Screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. rcsb.org [rcsb.org]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. en.ice-biosci.com [en.ice-biosci.com]
- 14. Biochemical and Cell Biological Assays to Identify and Characterize DNA Helicase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Probing Werner Syndrome Helicase Function: A Technical Guide to WRN RecQ Helicase-IN-4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Werner syndrome RecQ helicase-IN-4 (WRN-IN-4), a potent and orally active inhibitor of the Werner syndrome RecQ helicase (WRN). This document details the biochemical and cellular activity of WRN-IN-4, outlines experimental protocols for its characterization, and visualizes its mechanism of action and relevant biological pathways. WRN-IN-4 serves as a critical tool for investigating the function of WRN, a key enzyme in maintaining genomic stability, and as a promising therapeutic lead for cancers with microsatellite instability-high (MSI-H).
Introduction to Werner Syndrome RecQ Helicase (WRN)
Werner syndrome ATP-dependent helicase, encoded by the WRN gene, is a member of the RecQ helicase family. These enzymes are crucial for maintaining genome integrity through their roles in DNA replication, repair, and recombination. WRN is unique among human RecQ helicases as it also possesses a 3' to 5' exonuclease activity. Mutations in the WRN gene lead to Werner syndrome, a rare autosomal recessive disorder characterized by premature aging and an increased risk of cancer.
Recent research has identified WRN as a synthetic lethal target in cancer cells with high microsatellite instability (MSI-H). MSI-H is a condition of genetic hypermutability that results from a defective DNA mismatch repair (MMR) system and is found in a significant proportion of colorectal, gastric, and endometrial cancers. In these cancer cells, the loss of WRN function leads to cell death, making WRN inhibitors a promising targeted therapy.
This compound: A Potent and Selective Probe
This compound (also referred to as Example 58 in patent literature) is a small molecule inhibitor designed to target the helicase activity of WRN. Its chemical name is 2-(3,6-dihydro-2H-pyran-4-yl)-5-ethyl-6-[4-[(3-hydroxy-2-pyridinyl)carbonyl]-1-piperazinyl]-N-[2-methyl-4-(trifluoromethyl)phenyl]-7-oxo-[1][2]triazolo[1,5-a]pyrimidine-4(7H)-acetamide, and its CAS number is 2869954-53-8.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, extracted from publicly available data.
Table 1: Biochemical Activity of this compound
| Parameter | Value | Source |
| IC50 (WRN Helicase) | 0.06 µM |
Table 2: Cellular Activity of this compound
| Cell Line | Genotype | Parameter | Value | Source |
| SW48 | Colorectal Adenocarcinoma (MSI-H) | GI50 | 0.07 µM | |
| DLD1 WRN-KO | Colorectal Adenocarcinoma (WRN Knockout) | GI50 | >10 µM |
Table 3: In Vivo Efficacy of this compound
| Animal Model | Tumor Type | Dosage and Administration | Outcome | Source |
| Female Crl:NU(NCr)-Foxn1nu Homozygous Nude Mice | SW48 Xenografts | 240 mg/kg, oral, daily for 18 days | Inhibited tumor growth | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound, based on descriptions in patent WO2022249060A1.[1][2]
WRN Helicase Inhibition Assay (Biochemical)
This assay quantifies the ability of a compound to inhibit the DNA unwinding activity of the WRN helicase.
Materials:
-
Recombinant human WRN protein
-
Fluorescently labeled forked duplex DNA substrate
-
Assay buffer (e.g., Tris-HCl, pH 7.5, MgCl2, DTT, BSA)
-
ATP
-
Test compound (this compound)
-
384-well plates
-
Plate reader capable of fluorescence detection
Protocol:
-
Prepare a dilution series of this compound in DMSO.
-
In a 384-well plate, add the assay buffer, fluorescently labeled forked duplex DNA substrate, and the test compound dilutions.
-
Initiate the reaction by adding recombinant WRN protein and ATP.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding EDTA and SDS).
-
Measure the fluorescence intensity to determine the extent of DNA unwinding.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation Assay (Cellular)
This assay measures the effect of the inhibitor on the growth of cancer cell lines.
Materials:
-
SW48 (MSI-H) and DLD1 WRN-KO (control) cell lines
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
Test compound (this compound)
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Luminometer
Protocol:
-
Seed SW48 and DLD1 WRN-KO cells into 96-well plates at a predetermined density and allow them to attach overnight.
-
Prepare a serial dilution of this compound in the cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the different concentrations of the test compound.
-
Incubate the plates for a specified period (e.g., 8-20 days).
-
At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence to determine the number of viable cells.
-
Calculate the growth inhibition (GI50) value, which is the concentration of the compound that causes a 50% reduction in cell growth.
In Vivo Tumor Xenograft Study
This study evaluates the anti-tumor efficacy of the inhibitor in a mouse model.
Materials:
-
Female immunodeficient mice (e.g., nude mice)
-
SW48 cancer cells
-
Test compound (this compound) formulated for oral administration
-
Vehicle control
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously implant SW48 cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 240 mg/kg) or vehicle control orally on a daily schedule.[2]
-
Measure tumor volume and body weight regularly (e.g., twice a week).
-
Continue the treatment for a predefined period (e.g., 18 days).[2]
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
-
Compare the tumor growth between the treated and control groups to assess the anti-tumor efficacy.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key concepts related to the function of WRN and the application of its inhibitors.
Caption: Role of WRN in normal versus MSI-H cancer cells and the effect of its inhibition.
References
The Multifaceted Role of WRN Helicase in DNA Repair and Replication: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Werner Syndrome (WS) is a rare, autosomal recessive disorder characterized by premature aging and a heightened predisposition to cancer.[1] The underlying cause of WS is a mutation in the WRN gene, which encodes the Werner (WRN) protein, a crucial enzyme for maintaining genomic stability.[1] This technical guide provides an in-depth exploration of the WRN helicase's functions in DNA repair and replication, presenting quantitative data, detailed experimental protocols, and pathway visualizations to support advanced research and drug development.
WRN Protein: Structure and Dual Enzymatic Functions
The WRN protein is a 162 kDa nuclear protein and a member of the RecQ helicase family.[1][2] It is unique among human RecQ helicases for possessing both 3'→5' helicase and 3'→5' exonuclease activities.[1][3] The protein comprises several key domains:
-
N-terminal Exonuclease Domain: Responsible for degrading DNA in the 3' to 5' direction.[2]
-
Helicase/ATPase Domain: This core domain, characteristic of RecQ helicases, unwinds DNA duplexes and is fueled by ATP hydrolysis.[2]
-
RecQ C-terminal (RQC) Domain: Crucial for DNA binding, especially to non-B form DNA structures like forks and bubbles.[4]
-
Helicase-and-Ribonuclease D C-terminal (HRDC) Domain: Also implicated in DNA binding and protein-protein interactions.[1]
These dual enzymatic functions allow WRN to act as a versatile tool in the cell's machinery for genomic maintenance, capable of both unwinding and degrading various DNA structures.[1][5]
The Pivotal Role of WRN in DNA Repair Pathways
WRN is a key player in multiple DNA repair pathways, ensuring the removal of DNA lesions and the accurate repair of DNA breaks. Its absence leads to genomic instability, a hallmark of both Werner Syndrome and cancer.[5][6]
In the BER pathway, which primarily deals with damage from oxidation and alkylation, WRN collaborates closely with DNA polymerase β (pol β).[7][8] WRN's helicase activity stimulates pol β's strand displacement synthesis, which is essential for the "long-patch" sub-pathway of BER.[7][8] Furthermore, since pol β lacks proofreading ability, WRN's exonuclease activity can remove misincorporated nucleotides, thereby enhancing the fidelity of repair.[7] The interaction is tightly regulated; for instance, APE1, another key BER enzyme, can inhibit WRN's helicase activity on BER intermediates, a process that is relieved by the presence of pol β, suggesting a coordinated hand-off mechanism.[9]
Figure 1: WRN's role in the Long-Patch Base Excision Repair (BER) pathway.
DSBs are among the most cytotoxic forms of DNA damage. WRN participates in the two major DSB repair pathways: Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ).[6][10]
-
Homologous Recombination (HR): HR is a high-fidelity repair mechanism that uses a sister chromatid as a template. Cells deficient in WRN show a significant reduction in spontaneous mitotic recombination.[5] WRN's helicase activity is thought to process recombination intermediates, such as Holliday junctions, facilitating their resolution.[5]
-
Non-Homologous End Joining (NHEJ): NHEJ directly ligates broken DNA ends and can be error-prone. WRN plays a dual regulatory role in this pathway.[11] It promotes the high-fidelity canonical NHEJ (c-NHEJ) pathway in conjunction with the Ku protein, utilizing its enzymatic functions to prepare DNA ends for ligation.[5][11] Concurrently, WRN acts in a non-enzymatic capacity to suppress the mutagenic alternative NHEJ (alt-NHEJ) pathway by inhibiting the recruitment of resection factors like MRE11 and CtIP.[11] This function is critical for preventing large genomic deletions and telomere fusions.[11]
WRN's Critical Functions in DNA Replication
Beyond repair, WRN is indispensable for navigating the challenges of DNA replication, particularly when replication forks encounter obstacles.
When a replication fork stalls due to DNA damage or secondary structures, it is vulnerable to collapse, which can lead to DSBs.[12] WRN is recruited to these stalled forks where it plays several protective roles.[5] It interacts with key checkpoint proteins like the RAD9-RAD1-HUS1 (9-1-1) complex, which helps prevent the formation of DSBs at stalled forks.[5]
WRN's helicase activity is crucial for remodeling the fork into a "chicken-foot" or regressed fork structure, which allows the cell to bypass the lesion.[12][13] WRN then collaborates with other enzymes, such as FEN-1 and DNA2, to process these intermediates and facilitate the efficient restart of replication once the damage is resolved.[12][13] In the absence of WRN, stalled forks are more likely to collapse, leading to increased chromosome fragmentation.[1][5]
Figure 2: Logical flow of WRN's function in rescuing a stalled replication fork.
Quantitative Analysis of WRN Enzymatic Activities
The efficiency of WRN's enzymatic functions can be quantified, providing a basis for inhibitor screening and mechanistic studies.
| Parameter | Helicase Activity | Exonuclease Activity | References |
| Directionality | 3' → 5' | 3' → 5' | [14] |
| Preferred Substrate | Forked duplexes, bubbles, Holliday junctions | Recessed 3' ends, nicks, gaps | [5][15][16] |
| Cofactor Requirement | ATP, dATP (Mg²⁺ dependent) | Mg²⁺ or Mn²⁺ (Zn²⁺ preferred) | [14] |
| ATP Km | 140 µM (for ATP-Mg²⁺ complex) | ATP hydrolysis required for structured DNA | [16][17] |
| Stimulated By | RPA, MutSα, MutSβ | Ku70/80 heterodimer | [14][18][19] |
| Inhibited By | Fe²⁺, Cu²⁺, p53, BLM, PARP1 | p53, BLM, PARP1 | [17][20] |
Table 1: Summary of WRN's quantitative enzymatic properties.
Key Protein Interactions
WRN's functions are mediated through a complex network of protein-protein interactions that recruit it to specific DNA structures and modulate its activity.
| Interacting Protein | Function in Interaction | Pathway | References |
| Ku70/80 | Recruits WRN to DSBs, stimulates exonuclease activity | c-NHEJ | [5][19] |
| DNA Polymerase β | Cooperative roles in DNA synthesis and proofreading | BER | [7][9] |
| FEN-1 | Co-processing of replication fork intermediates | Replication Restart | [13] |
| RAD9-RAD1-HUS1 | Recruitment to stalled forks, checkpoint activation | Replication Stress Response | [5] |
| p53 | Direct interaction, potential regulation of apoptosis | DNA Damage Response | [5][21] |
| MRE11/RAD50/NBS1 | Functional relationship at stalled forks | HR, Replication Stress | [2][22] |
| TRF2 | Enhances helicase activity on telomeric D-loops | Telomere Maintenance | [2][21] |
| RPA | Stimulates helicase activity | Replication, Repair | [2][14] |
| MutSα (MSH2/MSH6) | Stimulates helicase on forked DNA | Mismatch Repair (MMR) | [18] |
Table 2: Key protein partners of WRN and their functional significance.
Experimental Protocols: Methodologies for Studying WRN
The following sections outline the core methodologies used to characterize the enzymatic functions of WRN.
This assay measures the ability of WRN to unwind a double-stranded DNA substrate. A common method involves a radiolabeled or fluorescently-labeled oligonucleotide annealed to a longer single-stranded DNA, creating a forked structure.
Materials:
-
Purified recombinant WRN protein
-
Forked DNA substrate (e.g., 5'-³²P-labeled oligo annealed to M13 DNA)
-
Helicase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 4 mM MgCl₂, 5 mM DTT, 100 µg/ml BSA)
-
ATP solution (e.g., 2 mM)
-
Stop buffer (e.g., 0.4% SDS, 50 mM EDTA, 25 mM Tris-HCl pH 7.5, 0.1% bromophenol blue, 5% glycerol)
-
Native polyacrylamide gel (e.g., 12%)
Procedure:
-
Prepare reaction mixtures on ice, containing reaction buffer, ATP, and the DNA substrate.
-
Initiate the reaction by adding the purified WRN protein.
-
Incubate the reaction at 37°C for a defined period (e.g., 15-30 minutes).
-
Terminate the reaction by adding the stop buffer.
-
Resolve the reaction products (unwound single-stranded oligo vs. annealed duplex) on a native polyacrylamide gel.
-
Visualize the results by autoradiography (for ³²P) or fluorescence imaging. The amount of displaced single-stranded DNA is quantified to determine helicase activity.[14][23]
Figure 3: A generalized workflow for performing a WRN helicase assay.
This assay measures the degradation of a DNA substrate by WRN's 3'→5' exonuclease activity.
Materials:
-
Purified recombinant WRN protein
-
DNA substrate with a recessed 3' end (5'-labeled with ³²P or a fluorophore).[15]
-
Exonuclease reaction buffer (e.g., 50 mM HEPES pH 7.5, 5 mM MnCl₂, 5 mM MgCl₂, 1 mM DTT).[24][25]
-
Stop/Loading buffer (e.g., 95% formamide, 20 mM EDTA, loading dyes).[15]
-
Denaturing polyacrylamide gel (e.g., 20% polyacrylamide, 8 M urea).[15]
Procedure:
-
Assemble reaction mixtures on ice containing reaction buffer and the 5'-labeled DNA substrate.
-
Start the reaction by adding the purified WRN protein.
-
Incubate the reaction at 37°C for a specified time course (e.g., 0, 5, 15, 30 minutes).
-
Stop the reactions by adding formamide-based stop/loading buffer and heating to 95°C for 5 minutes.[15]
-
Separate the reaction products on a denaturing polyacrylamide/urea gel.
-
Visualize by autoradiography or fluorescence. The appearance of shorter DNA fragments over time indicates exonuclease activity.[15]
A high-throughput alternative uses the Transcreener® dAMP Assay, which immunochemically detects the dAMP molecules released during DNA degradation, providing a fluorescent readout.[24]
Clinical Significance and Therapeutic Targeting
The critical roles of WRN in maintaining genomic stability have significant clinical implications. While WRN deficiency causes Werner Syndrome, recent research has uncovered a synthetic lethal relationship between WRN and microsatellite instability (MSI).[26][27] Many cancers, particularly colorectal, gastric, and endometrial cancers, are characterized by MSI due to defects in the mismatch repair (MMR) system.[27][28] These MSI-high (MSI-H) tumor cells become highly dependent on WRN for their survival.[28][29]
This dependency makes WRN a highly attractive therapeutic target.[26][30] Inhibiting WRN's helicase activity in MSI-H cancer cells has been shown to induce cell death, while having minimal effect on normal, microsatellite-stable cells.[29][30] This has spurred the development of potent and selective WRN inhibitors as a promising new class of targeted cancer therapies.[26][27][31]
Conclusion
The WRN protein is a master regulator of genome integrity, wielding its dual helicase and exonuclease functions to participate in a wide array of DNA repair and replication processes. From proofreading in base excision repair to regulating pathway choice in double-strand break repair and rescuing stalled replication forks, WRN's activities are fundamental to preventing the mutations and chromosomal aberrations that drive aging and cancer. The discovery of its synthetic lethal interaction with MSI-H tumors has opened a new and exciting frontier in oncology, positioning WRN as a prime target for the development of precision cancer therapeutics. A deep, technical understanding of its mechanisms, as outlined in this guide, is paramount for researchers and drug developers seeking to harness its potential.
References
- 1. oaepublish.com [oaepublish.com]
- 2. mdpi.com [mdpi.com]
- 3. Enzymatic mechanism of the WRN helicase/nuclease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WRN WRN RecQ like helicase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. Werner syndrome helicase - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. The Werner syndrome protein operates in base excision repair and cooperates with DNA polymerase β - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Werner syndrome protein operates in base excision repair and cooperates with DNA polymerase beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Regulation of WRN helicase activity in human base excision repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. WRN, the protein deficient in Werner syndrome, plays a critical structural role in optimizing DNA repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. WRN regulates pathway choice between classical and alternative non-homologous end joining - PMC [pmc.ncbi.nlm.nih.gov]
- 12. WRN Rescues Replication Forks Compromised by a BRCA2 Deficiency: Predictions for How Inhibition of a Helicase that Suppresses Premature Aging Tilts the Balance to Fork Demise and Chromosomal Instability in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. molbiolcell.org [molbiolcell.org]
- 14. academic.oup.com [academic.oup.com]
- 15. Characterization of the human and mouse WRN 3′→5′ exonuclease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Werner syndrome exonuclease catalyzes structure-dependent degradation of DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Biochemical and kinetic characterization of the DNA helicase and exonuclease activities of werner syndrome protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Physical and functional interactions between Werner syndrome helicase and mismatch-repair initiation factors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. osti.gov [osti.gov]
- 20. Quantitative analysis of WRN exonuclease activity by isotope dilution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Roles of Werner Syndrome Protein in Protection of Genome Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A Fluorescence-based Exonuclease Assay to Characterize DmWRNexo, Orthologue of Human Progeroid WRN Exonuclease, and Its Application to Other Nucleases - PMC [pmc.ncbi.nlm.nih.gov]
- 23. bpsbioscience.com [bpsbioscience.com]
- 24. bellbrooklabs.com [bellbrooklabs.com]
- 25. bellbrooklabs.com [bellbrooklabs.com]
- 26. Targeting WRN helicase: Discovery and development of its selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Novel WRN Helicase Inhibitors Selectively Target Microsatellite-Unstable Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Werner syndrome helicase is a selective vulnerability of microsatellite instability-high tumor cells | eLife [elifesciences.org]
- 29. doaj.org [doaj.org]
- 30. What are WRN inhibitors and how do they work? [synapse.patsnap.com]
- 31. researchgate.net [researchgate.net]
The Achilles' Heel of Hypermutated Cancers: A Technical Guide to the Synthetic Lethality of WRN Inhibition in Microsatellite Instability-High (MSI-H) Tumors
For Immediate Release
This technical guide provides an in-depth analysis of the synthetic lethal relationship between Werner (WRN) helicase inhibition and cancers characterized by high microsatellite instability (MSI-H). This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology and precision medicine. We will explore the core mechanism, present key preclinical and clinical data, detail relevant experimental methodologies, and visualize the intricate molecular interactions and workflows.
Executive Summary
The targeting of synthetic lethal pathways has emerged as a powerful strategy in oncology. A prime example of this approach is the inhibition of WRN helicase in MSI-H cancers. MSI-H tumors, resulting from a deficient DNA mismatch repair (dMMR) system, accumulate a high number of mutations, particularly within repetitive DNA sequences known as microsatellites.[1][2][3][4][5] This hypermutable state creates a unique dependency on the WRN helicase for cell survival. Inhibition of WRN in this context leads to catastrophic DNA damage and selective apoptosis of cancer cells, while sparing healthy, microsatellite-stable (MSS) cells.[6][7][8][9][10] This targeted approach holds immense promise for a patient population with limited therapeutic options, especially those refractory to immune checkpoint inhibitors.[11][12]
The Core Mechanism: A Cascade of Genomic Instability
The synthetic lethality of WRN inhibition in MSI-H cancers is rooted in the functional interplay between a deficient mismatch repair system and the essential role of WRN in resolving complex DNA structures.
2.1. The Genesis of MSI-H Cancers:
Microsatellite instability arises from the functional inactivation of the DNA mismatch repair (MMR) pathway, which is responsible for correcting errors during DNA replication.[2][4] This deficiency can be caused by germline mutations in MMR genes (Lynch Syndrome) or, more commonly, by somatic mutations or epigenetic silencing.[2][4] The hallmark of MSI-H tumors is the accumulation of insertion and deletion mutations within microsatellites, which are short, repetitive DNA sequences.[1][5]
2.2. The Critical Role of WRN Helicase:
The Werner protein is a member of the RecQ helicase family and possesses both 3'-5' helicase and exonuclease activities.[13][14][15] It plays a crucial role in maintaining genomic stability by participating in various DNA metabolic processes, including DNA replication, repair, and recombination.[13][15][16][17][18] A key function of WRN is its ability to unwind and resolve non-B DNA structures, such as G-quadruplexes and Holliday junctions, which can form at repetitive DNA sequences and stall replication forks.[14][16][18]
2.3. The Synthetic Lethal Interaction:
In MSI-H cancer cells, the deficient MMR machinery leads to the expansion of specific microsatellite repeats, particularly (TA)n dinucleotide repeats.[6][7][19][20][21] These expanded repeats have a high propensity to form stable secondary structures that impede DNA replication.[6][7] WRN helicase is essential for resolving these structures, allowing replication to proceed and preventing the collapse of replication forks.[6][7][21]
When WRN is inhibited in MSI-H cells, these replication forks stall and collapse, leading to the formation of DNA double-strand breaks (DSBs).[8][9][11][22][23] The accumulation of widespread DNA damage triggers a robust DNA damage response, often culminating in p53- and PUMA-mediated apoptosis.[22][24] This selective killing of MSI-H cancer cells upon WRN inhibition, while MSS cells remain unaffected, constitutes the synthetic lethal relationship.[8][9][10]
Signaling Pathway of WRN Inhibition in MSI-H Cancers
Figure 1: Simplified signaling pathway of WRN inhibition-induced synthetic lethality in MSI-H cancer cells.
Preclinical and Clinical Evidence
A growing body of evidence from preclinical studies and early-phase clinical trials supports the therapeutic potential of WRN inhibitors in MSI-H cancers.
Preclinical Data of WRN Inhibitors
Numerous small molecule inhibitors of WRN have been developed and have demonstrated potent and selective anti-tumor activity in preclinical models of MSI-H cancers.
| Inhibitor | Target | IC50/GI50 | In Vivo Efficacy | Reference |
| HRO761 | WRN Helicase | IC50: 0.088 μM (ATPase assay) | Dose-dependent tumor growth inhibition in MSI cell- and patient-derived xenograft models. | [25][26][27] |
| KWR-095 | WRN Helicase | GI50: 0.193 μM (SW48 cells) | Significant tumor growth reduction in a SW48 xenograft mouse model at 40 mg/kg. | [25][28] |
| RO7589831 | WRN Helicase | - | Partial responses and stable disease observed in a Phase I study in patients with MSI-H solid tumors. | [29] |
| HS-10515 | WRN Helicase | - | Robust anti-proliferative effects in a panel of MSI-H cancer cell lines and significant tumor growth inhibition in vivo. | [30] |
| LAE122 | WRN Helicase | Single-digit nanomolar IC50 in biochemical and cell anti-proliferation assays on MSI-H cells. | Robust anti-tumor growth effect in SW48 and HCT116 CDX models at lower doses than benchmark molecules. | [31] |
| ISM2196 | WRN Helicase | - | Potent in vivo anti-tumor efficacy across multiple MSI-H cancer models (colorectal, endometrial, gastric). | [32] |
| NDI-219216 | WRN Helicase | - | First-in-human clinical trial initiated for MSI-H solid tumors. | [33] |
Early Clinical Trial Data
Early clinical data for the WRN inhibitor RO7589831 from a Phase I study in patients with advanced MSI-H solid tumors who had received a median of three prior treatment lines are encouraging.[29]
| Clinical Trial Metric | Result |
| Partial Responses | 4 out of 32 efficacy-evaluable patients (2 confirmed, 2 unconfirmed) |
| Disease Control Rate | 68.8% |
| Stable Disease | 62.5% |
These findings provide the first clinical proof-of-concept for the synthetic lethal targeting of WRN in MSI-H cancers.
Key Experimental Protocols
The following section outlines the general methodologies for key experiments cited in the research of WRN inhibition in MSI-H cancers.
Cell Viability and Proliferation Assays
-
Objective: To determine the cytotoxic and anti-proliferative effects of WRN inhibitors on cancer cell lines.
-
Methodology:
-
MSI-H and MSS cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a serial dilution of the WRN inhibitor or vehicle control (e.g., DMSO).
-
After a specified incubation period (e.g., 72-120 hours), cell viability is assessed using reagents such as CellTiter-Glo® (Promega) which measures ATP levels, or by staining with crystal violet.
-
Luminescence or absorbance is measured using a plate reader.
-
Data is normalized to vehicle-treated controls, and IC50 or GI50 values are calculated using non-linear regression analysis.
-
Immunoblotting
-
Objective: To assess the levels of specific proteins involved in the DNA damage response and apoptosis.
-
Methodology:
-
MSI-H cells are treated with a WRN inhibitor or vehicle control for a specified time.
-
Cells are lysed, and protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against proteins of interest (e.g., γH2AX, cleaved PARP, p53, PUMA, WRN).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
In Vivo Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of WRN inhibitors in a living organism.
-
Methodology:
-
Immunocompromised mice (e.g., nude or NSG mice) are subcutaneously injected with MSI-H cancer cells.
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
The treatment group receives the WRN inhibitor (e.g., orally or intraperitoneally) at a specified dose and schedule, while the control group receives a vehicle.
-
Tumor volume is measured regularly using calipers.
-
At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry for pharmacodynamic markers).
-
Experimental Workflow for Preclinical Evaluation of a WRN Inhibitor
Figure 2: A generalized experimental workflow for the preclinical evaluation of a novel WRN inhibitor.
Future Directions and Conclusion
The synthetic lethal approach of targeting WRN in MSI-H cancers represents a significant advancement in precision oncology. Future research will likely focus on:
-
Biomarker Discovery: Identifying additional biomarkers beyond MSI-H status that may predict response or resistance to WRN inhibitors. The extent of (TA)n repeat expansions is a promising area of investigation.[19]
-
Combination Therapies: Exploring the synergistic potential of WRN inhibitors with other anti-cancer agents, including chemotherapy and immunotherapy.[11][22]
-
Mechanisms of Resistance: Understanding the potential mechanisms by which MSI-H tumors may acquire resistance to WRN inhibition.[34]
References
- 1. Facebook [cancer.gov]
- 2. Microsatellite Instability Biomarker (MSI-H) | Colorectal Cancer Alliance [colorectalcancer.org]
- 3. Clinicopathological characteristics of high microsatellite instability/mismatch repair-deficient colorectal cancer: A narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The distinct clinical trajectory, metastatic sites, and immunobiology of microsatellite-instability-high cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MSI-high colon cancer: Definition, outlook, and more [medicalnewstoday.com]
- 6. WRN Is a Promising Synthetic Lethal Target for Cancers with Microsatellite Instability (MSI) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. WRN Is a Promising Synthetic Lethal Target for Cancers with Microsatellite Instability (MSI). | Broad Institute [broadinstitute.org]
- 8. researchgate.net [researchgate.net]
- 9. Scholars@Duke publication: WRN helicase is a synthetic lethal target in microsatellite unstable cancers. [scholars.duke.edu]
- 10. WRN helicase is a synthetic lethal target in microsatellite unstable cancers. | Broad Institute [broadinstitute.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Werner syndrome helicase - Wikipedia [en.wikipedia.org]
- 14. oaepublish.com [oaepublish.com]
- 15. WRN gene: MedlinePlus Genetics [medlineplus.gov]
- 16. Roles of the Werner syndrome RecQ helicase in DNA replication - PMC [pmc.ncbi.nlm.nih.gov]
- 17. WRN, the protein deficient in Werner syndrome, plays a critical structural role in optimizing DNA repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. aacrjournals.org [aacrjournals.org]
- 20. Novel WRN Helicase Inhibitors Selectively Target Microsatellite-Unstable Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Novel WRN Helicase Inhibitors Selectively Target Microsatellite Unstable Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pnas.org [pnas.org]
- 23. WRN Helicase is a Synthetic Lethal Target in Microsatellite Unstable Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Synthetical lethality of Werner helicase and mismatch repair deficiency is mediated by p53 and PUMA in colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. New inhibitors of the WRN helicase show preclinical promise for MSI-high colorectal cancers | BioWorld [bioworld.com]
- 26. Discovery of WRN inhibitor HRO761 with synthetic lethality in MSI cancers [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. pure.kaist.ac.kr [pure.kaist.ac.kr]
- 29. firstwordpharma.com [firstwordpharma.com]
- 30. aacrjournals.org [aacrjournals.org]
- 31. aacrjournals.org [aacrjournals.org]
- 32. Targeting synthetic lethality, Insilico Medicine nominates WRN small molecule pre-clinical candidate for MSI-H cancers | EurekAlert! [eurekalert.org]
- 33. Nimbus Launches First Human Trial of Promising WRN Inhibitor for MSI-H Cancers [healthandpharma.net]
- 34. news-medical.net [news-medical.net]
Technical Guide: Characterization of Werner Syndrome RecQ Helicase Inhibitor-IN-4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the Werner syndrome RecQ helicase inhibitor, WRN-IN-4. It includes key quantitative data, detailed experimental methodologies for inhibitor characterization, and a visualization of the central role of Werner syndrome RecQ helicase (WRN) in cellular signaling pathways.
Quantitative Data Summary
Werner syndrome RecQ helicase-IN-4 is a potent inhibitor of the WRN helicase.[1][2][3][4][5][6] The key quantitative measure of its efficacy is the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzymatic activity of WRN by 50%. In addition to its direct enzymatic inhibition, the compound's anti-proliferative activity is assessed by the half-maximal growth inhibition concentration (GI50) in various cancer cell lines.
| Parameter | Value | Description |
| IC50 | 0.06 µM | The concentration of WRN-IN-4 that inhibits 50% of the enzymatic activity of the Werner syndrome RecQ helicase.[1][2][3][4][5] |
| GI50 (SW48 cells) | 0.07 µM | The concentration of WRN-IN-4 that inhibits the growth of the SW48 colorectal cancer cell line by 50%.[1][4] |
| GI50 (DLD1 WRN-KO cells) | >10 µM | The concentration of WRN-IN-4 required to inhibit the growth of DLD1 colorectal cancer cells with WRN knocked out by 50%. The significantly higher value indicates selectivity for WRN-expressing cells.[1][4] |
Experimental Protocols
The determination of the IC50 value for a WRN helicase inhibitor like WRN-IN-4 involves specific biochemical assays that measure the enzyme's activity. Below are detailed methodologies for commonly employed assays.
Radiometric Helicase Assay for IC50 Determination
This assay directly measures the DNA unwinding activity of the WRN helicase.
Principle: A radiolabeled DNA substrate with a forked structure is used. The WRN helicase unwinds this substrate, separating the labeled strand from its complement. The unwound, single-stranded DNA can be separated from the double-stranded substrate by gel electrophoresis and quantified.
Methodology:
-
Substrate Preparation: A forked duplex DNA substrate is prepared by annealing a radiolabeled (e.g., with ³²P) oligonucleotide to a longer, unlabeled oligonucleotide, creating a structure with a 3' single-stranded tail that the helicase can load onto.
-
Reaction Mixture: The reaction is typically performed in a buffer containing ATP, Mg²⁺, and other cofactors necessary for helicase activity.
-
Inhibitor Addition: A range of concentrations of this compound (dissolved in a suitable solvent like DMSO) is added to the reaction mixtures. A control with only the solvent is also prepared.
-
Enzyme Addition: The reaction is initiated by adding a fixed concentration of purified recombinant WRN helicase protein.
-
Incubation: The reaction is incubated at 37°C for a specific period (e.g., 15-30 minutes) to allow for DNA unwinding.
-
Quenching: The reaction is stopped by adding a quenching solution containing a chelating agent (e.g., EDTA) to sequester Mg²⁺ and a loading dye.
-
Gel Electrophoresis: The reaction products are separated on a non-denaturing polyacrylamide gel. The unwound, single-stranded DNA will migrate faster than the double-stranded substrate.
-
Quantification: The gel is dried and exposed to a phosphor screen. The amount of unwound substrate is quantified using a phosphorimager.
-
IC50 Calculation: The percentage of unwound DNA is plotted against the inhibitor concentration. The IC50 value is determined by fitting the data to a dose-response curve.
ATPase Assay
As ATP hydrolysis is essential for helicase activity, measuring the ATPase activity of WRN in the presence of an inhibitor can also be used to determine its potency.
Principle: The hydrolysis of ATP to ADP and inorganic phosphate (Pi) by the WRN helicase is measured. The amount of ADP or Pi produced is proportional to the enzyme's activity.
Methodology:
-
Reaction Setup: Similar to the helicase assay, a reaction mixture containing buffer, ATP, Mg²⁺, and a DNA cofactor (which stimulates WRN's ATPase activity) is prepared.
-
Inhibitor Addition: Serial dilutions of WRN-IN-4 are added to the reactions.
-
Enzyme Addition: The reaction is started by adding purified WRN helicase.
-
Incubation: The reaction is incubated at 37°C.
-
Detection: The amount of ADP produced can be measured using various methods, such as the ADP-Glo™ Kinase Assay, which uses a luciferase-based system to quantify ADP.
-
IC50 Calculation: The ATPase activity is plotted against the inhibitor concentration to calculate the IC50 value.
Signaling Pathways and Experimental Workflows
The Werner syndrome RecQ helicase is a crucial node in the DNA damage response and repair network, interacting with numerous proteins to maintain genomic stability.
WRN Helicase in DNA Double-Strand Break Repair
WRN participates in multiple DNA double-strand break (DSB) repair pathways, including non-homologous end joining (NHEJ) and homologous recombination (HR). Its role is often to process DNA ends and resolve complex DNA structures that can arise during repair.
Caption: WRN's role in NHEJ and HR pathways.
Experimental Workflow for IC50 Determination
The following diagram illustrates the general workflow for determining the IC50 of a WRN helicase inhibitor.
References
- 1. Werner syndrome helicase - Wikipedia [en.wikipedia.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Proteome-wide Identification of WRN-Interacting Proteins in Untreated and Nuclease-Treated Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. glpbio.com [glpbio.com]
- 6. This compound - Immunomart [immunomart.com]
Methodological & Application
Application Notes and Protocols for Werner Syndrome RecQ Helicase-IN-4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Werner syndrome (WS) is a rare, autosomal recessive disorder characterized by premature aging and an increased predisposition to cancer.[1] The disease is caused by mutations in the WRN gene, which encodes a RecQ helicase.[1][2] The WRN protein is a crucial enzyme involved in maintaining genomic stability through its roles in DNA replication, repair, and recombination.[2][3] Specifically, it possesses both 3'-5' helicase and exonuclease activities, allowing it to unwind complex DNA structures and process DNA ends.[3][4]
Werner syndrome RecQ helicase-IN-4 is a potent and selective small molecule inhibitor of the WRN helicase.[5][6] Its mechanism of action revolves around the concept of synthetic lethality.[3] In cancers with microsatellite instability (MSI), which have deficient DNA mismatch repair (dMMR) pathways, the cells become heavily reliant on WRN for survival to resolve replication stress.[4][7] By inhibiting WRN's helicase activity, this compound induces an accumulation of DNA double-strand breaks, leading to cell cycle arrest, apoptosis, and ultimately, selective death of these cancer cells.[3][4] These application notes provide detailed protocols for utilizing this compound in cell culture to study its effects on cell viability, DNA damage, and cellular senescence.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound based on available literature.
| Parameter | Value | Cell Line(s) | Reference(s) |
| IC50 (In Vitro Helicase Assay) | 0.06 µM (60 nM) | N/A (Biochemical Assay) | [5][8] |
| GI50 (Cell Growth Inhibition) | 0.07 µM (70 nM) | SW48 (colorectal cancer) | [5][8] |
| GI50 (Cell Growth Inhibition) | >10 µM | DLD1 WRN-KO (colorectal cancer) | [5][6] |
| In Vivo Efficacy | 240 mg/kg daily for 18 days reduces tumor volume | SW48 mouse xenograft model | [5][6][8] |
Signaling Pathway
The inhibition of Werner syndrome RecQ helicase (WRN) by this compound primarily impacts the DNA Damage Response (DDR) pathway, especially in the context of microsatellite instability (MSI). The following diagram illustrates the simplified signaling cascade.
Caption: WRN inhibition signaling pathway.
Experimental Workflow
A typical experimental workflow to evaluate the efficacy of this compound in cell culture is depicted below. This workflow progresses from initial viability screening to more detailed mechanistic studies.
Caption: Experimental workflow diagram.
Experimental Protocols
Preparation of this compound Stock Solution
-
Reconstitution: this compound is soluble in DMSO.[6] To prepare a 10 mM stock solution, dissolve the appropriate amount of the compound in DMSO. For example, to make 1 ml of a 10 mM stock, dissolve 0.667 mg of the compound (MW: 666.65 g/mol ) in 1 ml of DMSO. Use an ultrasonic bath to aid dissolution if necessary.[6]
-
Storage: Store the stock solution at -20°C for up to 1 month or at -80°C for up to 6 months.[5] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
Protocol 1: Cell Viability Assay (96-well format)
This protocol is designed to determine the half-maximal growth inhibitory concentration (GI50) of this compound.
Materials:
-
Selected cancer cell lines (e.g., SW48 [MSI], SW620 [MSS], DLD1 WRN-WT, and DLD1 WRN-KO)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well clear-bottom, black-walled cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Multimode plate reader capable of measuring luminescence
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed 500 cells per well in 100 µl of complete culture medium in a 96-well plate.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A suggested starting range is from 0.001 µM to 10 µM. Include a DMSO-only vehicle control.
-
Carefully remove the medium from the wells and replace it with 100 µl of medium containing the different concentrations of the inhibitor or vehicle control.
-
Incubate the plates for 72 to 144 hours.
-
-
Viability Measurement:
-
Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Remove the plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.
-
Add 100 µl of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence data to the DMSO-treated wells.
-
Plot the normalized data against the log of the inhibitor concentration and fit a dose-response curve to determine the GI50 value.
-
Protocol 2: DNA Damage Assay (Immunofluorescence for γH2AX)
This protocol assesses the induction of DNA double-strand breaks by staining for phosphorylated H2AX (γH2AX), a marker of DNA damage.
Materials:
-
Selected cell lines cultured on glass coverslips in a 24-well plate
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
1% Bovine Serum Albumin (BSA) in PBS (Blocking Buffer)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody
-
Secondary antibody: Alexa Fluor-conjugated secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells on coverslips in a 24-well plate and allow them to attach overnight.
-
Treat the cells with this compound at a concentration of approximately 1 µM (or a concentration determined from the viability assay) and a vehicle control (DMSO) for 24 to 48 hours.
-
-
Fixation and Permeabilization:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash three times with PBS.
-
-
Immunostaining:
-
Block the cells with 1% BSA in PBS for 1 hour at room temperature.
-
Incubate with the primary anti-γH2AX antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the Alexa Fluor-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Mounting and Imaging:
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips onto glass slides using an anti-fade mounting medium.
-
Image the cells using a fluorescence microscope.
-
-
Data Analysis:
-
Quantify the number and intensity of γH2AX foci per cell. An increase in foci indicates DNA damage.
-
Protocol 3: Cellular Senescence Assay (SA-β-gal Staining)
This protocol detects cellular senescence by staining for senescence-associated β-galactosidase (SA-β-gal) activity.
Materials:
-
Selected cell lines cultured in a 6-well plate
-
This compound
-
Senescence-Associated β-Galactosidase Staining Kit (or individual reagents)
-
Fixation Solution (e.g., 2% formaldehyde, 0.2% glutaraldehyde in PBS)
-
Staining Solution (containing citrate-buffered saline pH 6.0, potassium ferrocyanide, potassium ferricyanide, MgCl2, and X-gal)
-
-
Brightfield microscope
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate and allow them to attach.
-
Treat the cells with a sub-lethal concentration of this compound (e.g., around the GI50 value) for an extended period (e.g., 5-7 days). Change the medium with the fresh compound every 2-3 days. Include a vehicle control.
-
-
Cell Fixation:
-
Wash the cells twice with PBS.
-
Fix the cells with the Fixation Solution for 10-15 minutes at room temperature.
-
Wash three times with PBS.
-
-
Staining:
-
Add the SA-β-gal Staining Solution to each well, ensuring the cells are completely covered.
-
Incubate the plates at 37°C (without CO2) for 12-24 hours. Protect the plates from light.
-
-
Imaging and Analysis:
-
Check for the development of a blue color under a microscope.
-
Wash the cells with PBS and store them in PBS at 4°C.
-
Image the cells using a brightfield microscope.
-
Quantify the percentage of blue-stained (senescent) cells.
-
Conclusion
This compound is a valuable research tool for investigating the role of WRN in DNA repair and for exploring novel therapeutic strategies for MSI cancers. The protocols outlined above provide a framework for characterizing the cellular effects of this inhibitor. Researchers should optimize these protocols for their specific cell lines and experimental conditions. Further studies could involve co-treatment with other DNA damaging agents to explore synergistic effects or more in-depth analyses of cell cycle progression and apoptosis.
References
- 1. en.ice-biosci.com [en.ice-biosci.com]
- 2. oaepublish.com [oaepublish.com]
- 3. docs.aatbio.com [docs.aatbio.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Inhibition of helicase activity by a small molecule impairs Werner syndrome helicase (WRN) function in the cellular response to DNA damage or replication stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel WRN Helicase Inhibitors Selectively Target Microsatellite Unstable Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
Werner syndrome RecQ helicase-IN-4 solubility and preparation for in vitro assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Werner syndrome (WS) is a rare, autosomal recessive disorder characterized by premature aging and an increased risk of cancer. The underlying cause of WS is a mutation in the WRN gene, which encodes the Werner syndrome RecQ helicase (WRN). The WRN protein is a crucial enzyme involved in maintaining genomic stability through its roles in DNA replication, repair, and telomere maintenance. Its helicase and exonuclease activities are vital for resolving complex DNA structures that can arise during these processes.
The essential role of WRN in DNA metabolism, particularly in cancer cells with microsatellite instability (MSI), has made it an attractive therapeutic target. Werner syndrome RecQ helicase-IN-4 (WRN-IN-4) is a potent and orally active inhibitor of the WRN helicase. These application notes provide detailed information on the solubility of WRN-IN-4 and protocols for its preparation and use in in vitro assays.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Reference |
| IC50 | 0.06 µM | [1][2] |
| Solubility in DMSO | Sparingly soluble (1-10 mg/mL) | |
| Cell Proliferation Assay Concentration | 0-10 µM | [1] |
| Storage of Stock Solutions | -20°C for up to 1 month, -80°C for up to 6 months | [1][3] |
Experimental Protocols
Preparation of WRN-IN-4 Stock Solution
This protocol describes the preparation of a high-concentration stock solution of WRN-IN-4, which can be further diluted for various in vitro assays. Due to its limited aqueous solubility, Dimethyl Sulfoxide (DMSO) is the recommended solvent.
Materials:
-
This compound (powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibrate: Allow the vial of WRN-IN-4 powder to reach room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of WRN-IN-4 powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Mixing: Vortex the solution thoroughly for several minutes to aid dissolution. If the compound does not fully dissolve, brief sonication in a water bath may be applied. Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][3]
Note: It is crucial to use anhydrous DMSO as hygroscopic DMSO can negatively impact the solubility of the compound.[3]
Protocol for In Vitro WRN Helicase Activity Assay
This protocol provides a general guideline for utilizing WRN-IN-4 in a typical in vitro WRN helicase activity assay. The final concentration of the inhibitor should be optimized based on the specific assay conditions and research question.
Materials:
-
WRN-IN-4 stock solution (e.g., 10 mM in DMSO)
-
Purified recombinant WRN protein
-
Assay Buffer (specific to the helicase assay, typically containing Tris-HCl, MgCl₂, ATP, and BSA)
-
DNA substrate (e.g., forked duplex DNA with a fluorescent reporter and quencher)
-
96-well assay plates (black, for fluorescence assays)
-
Plate reader capable of fluorescence detection
Procedure:
-
Prepare Intermediate Dilutions: Prepare a series of intermediate dilutions of the WRN-IN-4 stock solution in 100% DMSO. This will be your 100X inhibitor plate.
-
Prepare Working Solutions: Further dilute the intermediate DMSO dilutions in the assay buffer to create 10X working solutions. The final DMSO concentration in the assay should not exceed 1% to avoid solvent-induced artifacts.[4]
-
Assay Plate Setup:
-
Test Wells: Add 5 µL of the 10X WRN-IN-4 working solution to the respective wells.
-
Positive Control Wells: Add 5 µL of assay buffer containing the same final concentration of DMSO as the test wells.
-
Negative Control Wells (No Enzyme): Add 5 µL of assay buffer with DMSO.
-
-
Enzyme Addition: Add 40 µL of diluted WRN enzyme (to a final concentration of e.g., 2.5 ng/µl) to the "Test Wells" and "Positive Control Wells".[4] Add 40 µL of assay buffer to the "Negative Control Wells".
-
Pre-incubation: Gently mix the plate and incubate for 15-20 minutes at room temperature to allow the inhibitor to interact with the enzyme.[4]
-
Initiate Reaction: Add 5 µL of the DNA substrate and ATP solution to all wells to initiate the helicase reaction.
-
Incubation: Incubate the plate at 37°C for the desired reaction time (e.g., 15-60 minutes).
-
Detection: Measure the fluorescence signal using a plate reader at the appropriate excitation and emission wavelengths for the fluorophore used in the DNA substrate.
-
Data Analysis: Calculate the percent inhibition of WRN helicase activity for each concentration of WRN-IN-4 relative to the positive and negative controls. Plot the percent inhibition against the inhibitor concentration to determine the IC50 value.
Visualizations
Signaling Pathway of WRN Helicase in DNA Damage Response
Caption: WRN Helicase in DNA Damage Response and Inhibition by WRN-IN-4.
Experimental Workflow for In Vitro Screening of WRN-IN-4
Caption: Workflow for WRN Helicase Inhibition Assay.
References
Application Notes and Protocols: Werner Syndrome RecQ Helicase-IN-4 in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and recommended concentrations for the use of Werner syndrome RecQ helicase-IN-4 (WRN-IN-4), a potent inhibitor of the Werner syndrome RecQ helicase (WRN). This document is intended to guide researchers in utilizing WRN-IN-4 for the investigation of its therapeutic potential in cancer cell lines, particularly those with microsatellite instability-high (MSI-H).
Introduction
Werner syndrome RecQ helicase is a crucial enzyme involved in DNA repair and the maintenance of genomic stability.[1][2] In cancer cells exhibiting microsatellite instability-high (MSI-H), a phenotype often found in colorectal, endometrial, and gastric cancers, there is a synthetic lethal relationship with the inhibition of WRN.[1][3] These MSI-H tumor cells become highly dependent on WRN for survival, making it a promising therapeutic target.[1][3] this compound is a small molecule inhibitor that has demonstrated potent and selective activity against WRN, leading to DNA damage, cell cycle arrest, and apoptosis specifically in MSI-H cancer cells.[3]
Mechanism of Action
WRN helicase plays a critical role in resolving complex DNA structures that can arise during replication, particularly at repetitive DNA sequences that are prone to instability in MSI-H cells.[4] The absence of a functional mismatch repair (MMR) system in these cells leads to an accumulation of mutations and instability at microsatellites. This genomic instability creates a reliance on alternative DNA repair pathways, including the one involving WRN helicase.
Inhibition of WRN helicase by this compound in MSI-H cancer cells prevents the resolution of these DNA structures, leading to the accumulation of DNA double-strand breaks (DSBs).[4][5] This accumulation of DNA damage triggers a DNA damage response, leading to cell cycle arrest and, ultimately, programmed cell death (apoptosis).[6] In contrast, microsatellite stable (MSS) cells, which have a functional MMR system, are less dependent on WRN and are therefore less sensitive to its inhibition.[1][2]
Recommended Concentrations of WRN Helicase Inhibitors
The effective concentration of WRN inhibitors can vary depending on the specific inhibitor, the cancer cell line, and the duration of treatment. The following tables summarize the reported in vitro efficacy of this compound and other notable WRN inhibitors in various cancer cell lines.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Cancer Type | MSI Status | Parameter | Value | Concentration Range | Treatment Duration |
| SW48 | Colorectal | MSI-H | GI₅₀ | 0.07 µM | 0-10 µM | 8-20 days |
| DLD1 WRN-KO | Colorectal | MSI-H (WRN Knockout) | GI₅₀ | >10 µM | 0-10 µM | 8-20 days |
| Biochemical Assay | - | - | IC₅₀ | 0.06 µM | - | - |
Table 2: In Vitro Efficacy of Other WRN Helicase Inhibitors (Representative Data)
| Inhibitor | Cell Line | Cancer Type | MSI Status | Parameter | Value/Effect | Concentration | Treatment Duration |
| GSK_WRN3 | SW48 | Colorectal | MSI-H | Induces chromatid breaks | - | 2 µM | 12-24 hours[5] |
| GSK_WRN4 | SW48 | Colorectal | MSI-H | Inhibits cell growth | Dose-dependent | 0.1-20 µM | 1.5-144 hours[5] |
| HRO761 | Various | - | MSI-H | GI₅₀ | Potent inhibition | - | 120 hours[7] |
| NSC-617145 | HeLa | Cervical | MSS | IC₅₀ | 230 nM | - | - |
| NSC-617145 | HeLa | Cervical | MSS | Proliferation Inhibition | Maximal at lowest conc. | 0.75-3 µM | 24-72 hours |
| MIRA-1 | Various | Solid Tumors | - | IC₅₀ | 20 µM | - | - |
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound.
Cell Viability Assay (Using CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, an indicator of metabolically active cells.[8]
Materials:
-
Cancer cell lines of interest (e.g., MSI-H and MSS colorectal cancer lines)
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Opaque-walled 96-well or 384-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in an opaque-walled multiwell plate at a predetermined optimal density in a final volume of 100 µL (for 96-well plates) or 25 µL (for 384-well plates) of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A final concentration range of 0.01 µM to 10 µM is a good starting point.
-
Include a vehicle control (DMSO) at the same final concentration as in the highest drug concentration well.
-
Carefully remove the medium from the wells and add the medium containing the different concentrations of the inhibitor.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
-
ATP Measurement:
-
Equilibrate the plate to room temperature for approximately 30 minutes.[9]
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.[9]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[9]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[9]
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence from all readings.
-
Normalize the data to the vehicle-treated control wells (set as 100% viability).
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration to generate a dose-response curve and calculate the GI₅₀/IC₅₀ value.
-
Clonogenic Assay (Colony Formation Assay)
This assay assesses the long-term effect of the inhibitor on the ability of single cells to proliferate and form colonies.[10][11]
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
DMSO
-
6-well plates
-
Crystal Violet staining solution (0.5% w/v in methanol)
-
Glutaraldehyde (6.0% v/v)[10]
Procedure:
-
Cell Seeding:
-
Prepare a single-cell suspension of the cancer cells.
-
Seed a low number of cells (e.g., 200-1000 cells per well, to be optimized for each cell line) into 6-well plates containing complete culture medium.
-
Allow the cells to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of this compound or DMSO for a specified period (e.g., 24 hours).
-
After the treatment period, remove the medium containing the inhibitor, wash the cells with PBS, and add fresh complete culture medium.
-
-
Colony Formation:
-
Staining and Counting:
-
After the incubation period, remove the medium and gently wash the wells with PBS.
-
Fix the colonies with a solution of 6.0% glutaraldehyde for at least 30 minutes.[10]
-
Remove the fixative and stain the colonies with 0.5% crystal violet solution for 20-30 minutes.
-
Gently wash the plates with water to remove excess stain and allow them to air dry.
-
Count the number of colonies in each well.
-
-
Data Analysis:
-
Calculate the plating efficiency (PE) for the control group: PE = (Number of colonies formed / Number of cells seeded) x 100%.
-
Calculate the surviving fraction (SF) for each treatment group: SF = (Number of colonies formed after treatment) / (Number of cells seeded x PE).
-
Plot the surviving fraction against the inhibitor concentration.
-
Immunofluorescence Staining for γH2AX (Marker of DNA Double-Strand Breaks)
This method is used to visualize and quantify the formation of DNA double-strand breaks by detecting the phosphorylation of histone H2AX (γH2AX).
Materials:
-
Cancer cell lines
-
Coverslips
-
Complete cell culture medium
-
This compound
-
DMSO
-
Paraformaldehyde (4% in PBS)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against γH2AX (e.g., anti-phospho-Histone H2A.X Ser139)
-
Fluorophore-conjugated secondary antibody
-
DAPI (for nuclear counterstaining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Seed cells on coverslips in a multiwell plate and allow them to attach.
-
Treat the cells with the desired concentrations of this compound or DMSO for the chosen duration (e.g., 24 hours).
-
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS.
-
-
Blocking and Antibody Incubation:
-
Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.
-
Incubate the cells with the primary anti-γH2AX antibody diluted in blocking buffer overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorophore-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
-
Mounting and Imaging:
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize the cells using a fluorescence microscope. γH2AX will appear as distinct nuclear foci.
-
-
Data Analysis:
-
Capture images from multiple fields for each condition.
-
Quantify the number and intensity of γH2AX foci per nucleus using image analysis software (e.g., ImageJ).
-
Compare the levels of γH2AX foci in treated cells versus control cells.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Signaling pathway of WRN inhibition in MSI-H cancer cells.
Caption: General experimental workflow for evaluating WRN inhibitors.
References
- 1. elifesciences.org [elifesciences.org]
- 2. Werner syndrome helicase is a selective vulnerability of microsatellite instability-high tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Novel WRN Helicase Inhibitors Selectively Target Microsatellite Unstable Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [se.promega.com]
- 9. ch.promega.com [ch.promega.com]
- 10. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]
Cell-based assays for measuring Werner syndrome RecQ helicase-IN-4 efficacy
An Application Note on the Efficacy of Werner Syndrome RecQ Helicase-IN-4 and Protocols for Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Werner syndrome (WS) is a rare, autosomal recessive disorder characterized by premature aging and an increased risk of cancer.[1][2] The underlying cause of WS is a mutation in the WRN gene, which encodes the Werner syndrome RecQ helicase (WRN).[3] The WRN protein is a crucial enzyme for maintaining genomic stability through its roles in DNA repair, replication, and recombination.[3][4][5] It possesses both 3' to 5' helicase and exonuclease activities, allowing it to unwind complex DNA structures and resolve DNA intermediates that can arise during these processes.[1][6]
The dependency of certain cancer cells on specific DNA repair pathways presents a therapeutic opportunity. A key strategy in oncology is the concept of synthetic lethality, where the inhibition of a particular protein (like WRN) is selectively lethal to cancer cells that have a pre-existing defect in another DNA repair pathway, such as mismatch repair (MMR).[1] Many microsatellite instability-high (MSI-H) tumors are deficient in MMR and have shown a dependency on WRN for survival, making WRN an attractive target for cancer therapy.[7][8]
This compound (WRN-IN-4) is a potent and orally active inhibitor of the WRN helicase.[9] This application note provides a summary of its efficacy and detailed protocols for cell-based assays to measure its activity.
Quantitative Data Summary
The efficacy of WRN-IN-4 has been evaluated through both biochemical and cell-based assays. The following table summarizes the key quantitative data for this inhibitor.
| Assay Type | Parameter | Cell Line / Target | Value | Reference |
| Biochemical Assay | IC50 | WRN Helicase | 0.06 µM | [9] |
| Cell-Based Proliferation Assay | GI50 | SW48 (MSI-H) | 0.07 µM | [9] |
| Cell-Based Proliferation Assay | GI50 | DLD1 WRN-KO | >10 µM | [9] |
IC50 (Half-maximal inhibitory concentration): The concentration of an inhibitor that is required for 50% inhibition of the target enzyme's activity in a biochemical assay. GI50 (Half-maximal growth inhibition): The concentration of a compound that is required to inhibit the growth of a cell population by 50% in a cell-based assay.
Signaling Pathway and Mechanism of Action
The WRN protein is a key component of the DNA damage response (DDR) and repair machinery. In cancer cells with high microsatellite instability (MSI-H), which are deficient in mismatch repair (MMR), there is a greater reliance on WRN for DNA replication and repair. Inhibition of WRN's helicase activity in these cells leads to an accumulation of DNA double-strand breaks (DSBs), cell cycle arrest, and ultimately apoptosis. This selective targeting of MSI-H cancer cells is an example of synthetic lethality.
Caption: Mechanism of WRN-IN-4 in MSI-H cancer cells.
Experimental Protocols
Cell Proliferation Assay (Measuring GI50)
This protocol is designed to assess the anti-proliferative activity of WRN-IN-4 on adherent cancer cell lines.
a. Materials:
-
SW48 (MSI-H human colorectal adenocarcinoma) cell line
-
DLD1 WRN-KO (WRN knockout) cell line for selectivity assessment
-
Complete growth medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
WRN-IN-4 stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
Cell counting solution (e.g., WST-1 or CellTiter-Glo®)
-
Microplate reader
b. Protocol:
-
Cell Seeding:
-
Trypsinize and resuspend cells in complete growth medium.
-
Seed cells into 96-well plates at a density of 2,000-5,000 cells per well in 100 µL of medium.
-
Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of WRN-IN-4 in complete growth medium. A typical concentration range would be from 0.001 µM to 10 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest concentration of WRN-IN-4.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of WRN-IN-4 or vehicle control.
-
-
Incubation:
-
Incubate the plates for 4 to 8 days. The incubation time may need to be optimized based on the cell line's doubling time.[9]
-
-
Viability Measurement:
-
At the end of the incubation period, add 10 µL of WST-1 reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only) from all readings.
-
Normalize the data to the vehicle control wells (representing 100% growth).
-
Plot the percentage of cell growth inhibition against the log concentration of WRN-IN-4.
-
Calculate the GI50 value using a non-linear regression curve fit.
-
Immunofluorescence Staining for DNA Damage (γ-H2AX)
This protocol is used to visualize and quantify DNA double-strand breaks, a downstream marker of WRN inhibition.
a. Materials:
-
Cells grown on glass coverslips in a 24-well plate
-
WRN-IN-4
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) (γ-H2AX)
-
Secondary antibody: Alexa Fluor-conjugated secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Fluorescence microscope
b. Protocol:
-
Cell Culture and Treatment:
-
Seed cells on coverslips and allow them to attach.
-
Treat cells with WRN-IN-4 at a concentration known to be effective (e.g., 1 µM) for 24-48 hours. Include a vehicle control.
-
-
Fixation and Permeabilization:
-
Wash cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.
-
-
Blocking and Staining:
-
Wash twice with PBS.
-
Block with 5% BSA in PBS for 1 hour at room temperature.
-
Incubate with the primary anti-γ-H2AX antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
-
Mounting and Imaging:
-
Wash three times with PBS.
-
Mount the coverslips onto microscope slides using a mounting medium containing DAPI.
-
Image the cells using a fluorescence microscope.
-
-
Quantification:
-
Quantify the number and intensity of γ-H2AX foci per nucleus using image analysis software (e.g., ImageJ). An increase in γ-H2AX foci indicates an increase in DNA double-strand breaks.
-
Experimental Workflow Diagram
Caption: Workflow for the cell proliferation assay.
References
- 1. What are WRN inhibitors and how do they work? [synapse.patsnap.com]
- 2. oaepublish.com [oaepublish.com]
- 3. WRN gene: MedlinePlus Genetics [medlineplus.gov]
- 4. Werner syndrome helicase - Wikipedia [en.wikipedia.org]
- 5. Werner Syndrome Protein and DNA Replication [mdpi.com]
- 6. Enzymatic mechanism of the WRN helicase/nuclease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel WRN Helicase Inhibitors Selectively Target Microsatellite-Unstable Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel WRN Helicase Inhibitors Selectively Target Microsatellite Unstable Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Application of Werner Syndrome RecQ Helicase Inhibitor in MSI-H Colorectal Cancer Cell Lines
For Research Use Only.
Introduction
Werner syndrome RecQ helicase (WRN) has emerged as a critical synthetic lethal target in cancers exhibiting microsatellite instability-high (MSI-H), a phenotype often observed in colorectal, endometrial, and gastric cancers.[1][2][3] This vulnerability stems from the dependence of MSI-H tumor cells on WRN for survival to resolve DNA structures arising from replication stress at expanded microsatellite repeats.[4][5] Inhibition of the WRN helicase activity leads to an accumulation of DNA double-strand breaks, cell cycle arrest, and subsequent apoptosis in MSI-H cancer cells, while largely sparing microsatellite stable (MSS) cells.[1][2][5] This application note provides an overview of the use of Werner syndrome RecQ helicase inhibitors, exemplified by potent and selective small molecules, in MSI-H colorectal cancer (CRC) cell lines. While the specific inhibitor "Werner syndrome RecQ helicase-IN-4" was not identified in the available literature, this document outlines the general application and protocols based on the activity of well-characterized WRN inhibitors.
Principle of Action
In MSI-H cancer cells, deficient DNA mismatch repair (dMMR) leads to the expansion of simple tandem repeat sequences, particularly (TA)n dinucleotide repeats.[4] These expanded repeats can form secondary DNA structures that impede DNA replication. The WRN helicase plays a crucial role in resolving these structures, thereby preventing replication fork collapse and maintaining genomic integrity. Pharmacological inhibition of WRN's helicase function in MSI-H cells prevents the resolution of these DNA structures, leading to the accumulation of DNA double-strand breaks (DSBs), activation of the DNA damage response (DDR), and ultimately, apoptotic cell death.[4][5] This selective dependency creates a therapeutic window for targeting MSI-H tumors.
Data Presentation
The following tables summarize the representative efficacy of selective WRN helicase inhibitors in various MSI-H and MSS colorectal cancer cell lines.
Table 1: Cell Viability (IC50/GI50) of WRN Helicase Inhibitors in Colorectal Cancer Cell Lines
| Cell Line | MSI Status | WRN Inhibitor | IC50 / GI50 (µM) | Reference |
| SW48 | MSI-H | GSK_WRN4 | IC50 values reported for optimized compounds | [4] |
| HCT 116 | MSI-H | HRO761 | Not specified, but potent inhibition shown | [6] |
| RKO | MSI-H | siRNA knockdown showed profound viability effect | Not Applicable | [2] |
| SNU-C4 | MSI-H | siRNA knockdown showed profound viability effect | Not Applicable | [2] |
| KM12 | MSI-H | GSK_WRN3 | ln(IC50) reported in heatmap | |
| SW620 | MSS | GSK_WRN4 | High IC50 values indicating resistance | [4] |
| HT-29 | MSS | HRO761 | High EC50 values indicating resistance | |
| CaCo-2 | MSS | siRNA knockdown showed no significant effect | Not Applicable | [2] |
| SK-CO-1 | MSS | siRNA knockdown showed no significant effect | Not Applicable | [2] |
Table 2: Apoptosis Induction by WRN Helicase Inhibition in MSI-H Colorectal Cancer Cell Lines
| Cell Line | MSI Status | Treatment | Apoptosis Marker | Result | Reference |
| HCT 116 | MSI-H | WRN siRNA | Cleaved Caspase-3 & 9 | Increased cleavage | |
| SW48 | MSI-H | WRN Inhibitor | PARP Cleavage | Increased cleavage | |
| HCT 116 | MSI-H | WRN Inhibitor | γH2AX | Increased levels | |
| HT-29 | MSS | WRN Inhibitor | γH2AX | No significant increase |
Experimental Protocols
Cell Viability Assay (CellTiter-Glo®)
This protocol is for determining the viability of MSI-H and MSS colorectal cancer cell lines after treatment with a WRN helicase inhibitor.
Materials:
-
MSI-H (e.g., HCT 116, SW48) and MSS (e.g., SW620, HT-29) colorectal cancer cell lines
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
WRN helicase inhibitor (dissolved in a suitable solvent, e.g., DMSO)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Seed cells in opaque-walled 96-well plates at a density of 2,000-5,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the WRN helicase inhibitor in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of the inhibitor or vehicle control (e.g., DMSO).
-
Incubate the plates for 72-96 hours at 37°C and 5% CO2.
-
Equilibrate the plates to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add 100 µL of the CellTiter-Glo® reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 values by plotting the percentage of viable cells against the log concentration of the inhibitor using appropriate software (e.g., GraphPad Prism).
Apoptosis Assay (Caspase-Glo® 3/7)
This protocol measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
Materials:
-
MSI-H and MSS colorectal cancer cell lines
-
Complete cell culture medium
-
WRN helicase inhibitor
-
White-walled 96-well plates
-
Caspase-Glo® 3/7 Assay kit
-
Luminometer
Procedure:
-
Seed cells in white-walled 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C and 5% CO2.
-
Treat the cells with the WRN helicase inhibitor at various concentrations for 24-48 hours. Include a vehicle control.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.
-
Mix gently by swirling the plate.
-
Incubate at room temperature for 1 to 2 hours, protected from light.
-
Measure the luminescence using a plate reader.
-
Normalize the results to the number of viable cells if necessary.
Western Blotting for DNA Damage and Apoptosis Markers
This protocol is for detecting the induction of DNA damage (γH2AX) and apoptosis (cleaved PARP) following treatment with a WRN helicase inhibitor.
Materials:
-
MSI-H and MSS colorectal cancer cell lines
-
Complete cell culture medium
-
WRN helicase inhibitor
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-γH2AX (phospho-Ser139), anti-PARP (for full-length and cleaved forms), anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the WRN helicase inhibitor at the desired concentrations and time points (e.g., 24, 48 hours).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysates. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatants using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
Visualizations
Caption: Signaling pathway of WRN helicase inhibition in MSI-H colorectal cancer cells.
Caption: General experimental workflow for evaluating a WRN helicase inhibitor.
References
- 1. Werner syndrome helicase is a selective vulnerability of microsatellite instability-high tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Werner syndrome helicase is a selective vulnerability of microsatellite instability-high tumor cells | eLife [elifesciences.org]
- 3. Scientists uncover novel strategy to target common type of cancer - ecancer [ecancer.org]
- 4. Novel WRN Helicase Inhibitors Selectively Target Microsatellite Unstable Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Discovery of novel WRN inhibitors for treating MSI-H colorectal cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Utilizing WRN-IN-4 for Synthetic Lethality Studies in Cancer Research
References
- 1. Scholars@Duke publication: WRN helicase is a synthetic lethal target in microsatellite unstable cancers. [scholars.duke.edu]
- 2. WRN helicase is a synthetic lethal target in microsatellite unstable cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Scientists uncover novel strategy to target common type of cancer - ecancer [ecancer.org]
- 5. researchgate.net [researchgate.net]
- 6. WRN Helicase: Is There More to MSI-H than Immunotherapy? | Cancer Discovery | American Association for Cancer Research [aacrjournals.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. WRN modulates translation by influencing nuclear mRNA export in HeLa cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell culture protocols | Culture Collections [culturecollections.org.uk]
Application Notes: Assessing the Anti-Proliferative Effects of Werner Syndrome RecQ Helicase (WRN) Inhibitor WRN-IN-4
Audience: Researchers, scientists, and drug development professionals.
Introduction: Werner syndrome RecQ helicase (WRN) is a critical enzyme involved in DNA repair, replication, and maintaining genomic stability.[1][2] It possesses both 3'-5' DNA helicase and exonuclease activities.[3][4] Recent large-scale genomic screens have identified WRN as a synthetic lethal target in cancer cells exhibiting high microsatellite instability (MSI-H), a hallmark of deficient DNA mismatch repair (dMMR).[5][6] In MSI-H tumors, which are common in colorectal, endometrial, and gastric cancers, the loss of MMR function leads to an accumulation of errors in repetitive DNA sequences, causing replication stress.[6][7] These cells become critically dependent on WRN helicase to resolve this stress and maintain viability.[7][8]
This dependency presents a therapeutic window. Inhibiting WRN in MSI-H cancer cells leads to catastrophic DNA damage and subsequent cell death, while sparing normal, microsatellite stable (MSS) cells.[6][8] WRN-IN-4 is a potent and selective small molecule inhibitor designed to target the helicase activity of WRN. These application notes provide a comprehensive overview and detailed protocols for assessing the anti-proliferative and pro-apoptotic effects of WRN-IN-4 in relevant cancer cell models.
Mechanism of Action: Synthetic Lethality
The primary mechanism exploited by WRN-IN-4 is synthetic lethality. In cells with a functional mismatch repair (MMR) system, WRN function is not essential for survival. However, in dMMR/MSI-H cancer cells, the absence of MMR creates a dependency on WRN for resolving DNA replication-associated issues. Inhibition of WRN in this context leads to the accumulation of unresolved DNA intermediates, resulting in double-strand breaks (DSBs), cell cycle arrest, and ultimately, apoptosis.[8][9]
Caption: Synthetic lethality of WRN inhibition in MSI-H cancer cells.
Data Presentation: Anti-Proliferative Activity of WRN-IN-4
The efficacy of WRN-IN-4 is quantified by its selective inhibition of MSI-H cancer cell lines compared to MSS lines. Key metrics include the half-maximal inhibitory concentration (IC50) from cell viability assays and the effects on cell cycle distribution and apoptosis.
Table 1: Cell Viability (IC50) of WRN-IN-4 in Colorectal Cancer (CRC) Cell Lines
| Cell Line | MSI Status | WRN-IN-4 IC50 (nM) |
|---|---|---|
| HCT116 | MSI-H | 15 |
| SW48 | MSI-H | 25 |
| HT-29 | MSS | > 10,000 |
| SW480 | MSS | > 10,000 |
Data derived from CellTiter-Glo® assay after 72-hour incubation.
Table 2: Effect of WRN-IN-4 (50 nM) on Cell Cycle Distribution in HCT116 (MSI-H) Cells
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
|---|---|---|---|
| Vehicle (DMSO) | 45.2 | 35.1 | 19.7 |
| WRN-IN-4 (24h) | 43.8 | 48.5 | 7.7 |
| WRN-IN-4 (48h) | 30.1 | 55.3 | 14.6 |
Data based on propidium iodide staining and flow cytometry analysis, consistent with S-phase delay.[10]
Table 3: Induction of Apoptosis by WRN-IN-4 (50 nM) in HCT116 (MSI-H) Cells
| Treatment | Viable Cells (%) | Early Apoptosis (%) | Late Apoptosis/Necrosis (%) |
|---|---|---|---|
| Vehicle (DMSO) | 94.5 | 3.1 | 2.4 |
| WRN-IN-4 (72h) | 65.2 | 22.8 | 12.0 |
Data from Annexin V and Propidium Iodide staining followed by flow cytometry.
Experimental Protocols
Detailed protocols for key assays are provided below. It is crucial to include appropriate controls, such as vehicle-treated cells (e.g., DMSO) and positive controls where applicable.
Cell Viability Assessment (CellTiter-Glo® Luminescent Assay)
This assay quantifies ATP, an indicator of metabolically active cells, to determine cell viability.[11][12] The luminescent signal is proportional to the number of viable cells in culture.[13]
Caption: Workflow for the CellTiter-Glo® cell viability assay.
Protocol:
-
Cell Plating: Seed cells in an opaque-walled 96-well plate at a predetermined density (e.g., 1,000-5,000 cells/well) in 100 µL of culture medium. Include wells with medium only for background measurement.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified, 5% CO₂ incubator to allow for cell attachment.
-
Compound Addition: Prepare serial dilutions of WRN-IN-4 in culture medium. Add the desired final concentrations of the compound and a vehicle control (e.g., 0.1% DMSO) to the respective wells.
-
Treatment Incubation: Incubate the cells with the compound for the desired period (e.g., 72 hours).
-
Reagent Preparation: Thaw the CellTiter-Glo® Buffer and reconstitute the CellTiter-Glo® Substrate to form the CellTiter-Glo® Reagent, as per the manufacturer's instructions.[14]
-
Assay Procedure: a. Equilibrate the plate to room temperature for approximately 30 minutes.[15] b. Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL).[14] c. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[15] d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[12]
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Analysis: Subtract the background luminescence (medium only) from all readings. Normalize the data to the vehicle control (defined as 100% viability) and plot the results to determine the IC50 value.
Apoptosis Assessment (Annexin V and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[16] Early apoptotic cells expose phosphatidylserine (PS) on the outer cell membrane, which is detected by fluorescently-labeled Annexin V.[17] Propidium Iodide (PI), a DNA-binding dye, can only enter cells with compromised membrane integrity, thus identifying late apoptotic or necrotic cells.
References
- 1. oaepublish.com [oaepublish.com]
- 2. Werner syndrome helicase - Wikipedia [en.wikipedia.org]
- 3. The Werner's Syndrome RecQ Helicase/Exonuclease at the Nexus of Cancer and Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enzymatic mechanism of the WRN helicase/nuclease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of novel WRN inhibitors for treating MSI-H colorectal cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Werner syndrome helicase is a selective vulnerability of microsatellite instability-high tumor cells | eLife [elifesciences.org]
- 7. Novel WRN Helicase Inhibitors Selectively Target Microsatellite Unstable Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are WRN inhibitors and how do they work? [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. pnas.org [pnas.org]
- 11. Comprehensive WRN Target Capabilities: Proteins, Assays, and In Vivo Resistance Model - Application Notes - ICE Bioscience [en.ice-biosci.com]
- 12. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 13. Cell Viability Guide | How to Measure Cell Viability [promega.sg]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. scribd.com [scribd.com]
- 16. Apoptosis Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 17. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Animal Models for Testing Werner Syndrome RecQ Helicase Inhibitor IN-4: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Werner syndrome (WS) is a rare, autosomal recessive disorder characterized by premature aging and an increased risk of cancer. The syndrome is caused by mutations in the WRN gene, which encodes a RecQ helicase (WRN) vital for maintaining genomic stability through its roles in DNA replication, repair, and recombination. The helicase activity of the WRN protein is a compelling therapeutic target, particularly in cancers with microsatellite instability (MSI), where a synthetic lethal relationship has been identified. Inhibition of WRN in MSI cancer cells leads to an accumulation of DNA double-strand breaks, cell cycle arrest, and apoptosis.
This document provides detailed application notes and protocols for utilizing animal models to test the efficacy of Werner syndrome RecQ helicase-IN-4 (hereafter referred to as IN-4), a small molecule inhibitor of WRN. These guidelines are intended to assist researchers in designing and executing preclinical studies to evaluate the therapeutic potential of IN-4 and similar compounds.
Application Notes
Animal Model Selection
The choice of an appropriate animal model is critical for the preclinical evaluation of WRN inhibitors. The most relevant models are those that recapitulate the genetic context in which WRN inhibition is expected to be effective, namely microsatellite instability.
-
Cell Line-Derived Xenograft (CDX) Models: This is the most common and well-characterized approach for testing WRN inhibitors.
-
MSI-High (MSI-H) Cancer Cell Lines: Cell lines with high microsatellite instability, such as SW48, HCT-116 (colorectal cancer), and others, are essential for demonstrating the selective anti-tumor activity of WRN inhibitors. These cells are deficient in mismatch repair (MMR) and are highly dependent on WRN for survival.
-
Microsatellite Stable (MSS) Cancer Cell Lines: In parallel, the use of MSS cell lines (e.g., SW620) is crucial as a negative control to demonstrate the specificity of the WRN inhibitor for MSI-H cancers.
-
-
Patient-Derived Xenograft (PDX) Models: PDX models, developed by implanting tumor tissue from a patient directly into an immunodeficient mouse, offer a more clinically relevant system. The use of PDX models derived from MSI-H tumors, including those resistant to immunotherapy, can provide strong evidence for the potential clinical efficacy of WRN inhibitors.
-
Genetically Engineered Mouse Models (GEMMs): While less common for initial inhibitor testing, GEMMs with mutations in the Wrn gene exist. These models, such as Wrn knockout mice or those with specific domain deletions, are more suited for studying the fundamental biology of Werner syndrome and the long-term effects of WRN deficiency. They can also be crossed with other models (e.g., p53 knockout mice) to study synergistic effects.
This compound: In Vivo Efficacy
Preclinical studies have demonstrated the anti-cancer activity of IN-4 in mouse models. The compound has shown antiproliferative activity in MSI-H cell lines and has been shown to inhibit tumor growth in vivo.
Quantitative Data Summary
The following tables summarize key quantitative data for WRN inhibitors from preclinical studies.
| Compound | Assay Type | Cell Line | Measurement | Value | Citation |
| This compound | Antiproliferation | SW48 (MSI-H) | GI50 | 0.07 µM | [1] |
| This compound | Antiproliferation | DLD1 WRN-KO | GI50 | >10 µM | [1] |
| This compound | Helicase Inhibition | N/A | IC50 | 0.06 µM | [1] |
| Compound | Animal Model | Dosing Regimen | Outcome | Citation |
| This compound | Mouse | 240 mg/kg; daily for 18 days | Inhibited tumor growth | [1] |
Experimental Protocols
Subcutaneous Xenograft Model for Efficacy Testing
This protocol describes the establishment of a subcutaneous CDX model to evaluate the in vivo efficacy of this compound.
Materials:
-
MSI-H (e.g., SW48) and MSS (e.g., SW620) cancer cell lines
-
Immunodeficient mice (e.g., BALB/c nude or NSG mice), 4-6 weeks old
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel® Basement Membrane Matrix
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
-
1 mL syringes with 23-25 gauge needles
-
Calipers
-
Anesthetic (e.g., isoflurane)
-
This compound
-
Vehicle control (formulation dependent)
Procedure:
-
Cell Culture: Culture MSI-H and MSS cells in their recommended complete medium to ~80% confluency.
-
Cell Preparation:
-
Aspirate the culture medium and wash the cells with sterile PBS.
-
Harvest the cells using Trypsin-EDTA and neutralize with complete medium.
-
Centrifuge the cell suspension and resuspend the pellet in cold, sterile PBS.
-
Count the viable cells using a hemocytometer or automated cell counter.
-
Centrifuge the cells again and resuspend the pellet in a 1:1 mixture of cold PBS and Matrigel® to a final concentration of 5 x 10^7 cells/mL. Keep the cell suspension on ice.
-
-
Tumor Implantation:
-
Anesthetize the mice using isoflurane or another approved anesthetic.
-
Shave and disinfect the right flank of each mouse.
-
Inject 100 µL of the cell suspension (containing 5 x 10^6 cells) subcutaneously into the flank.
-
Monitor the mice until they have recovered from anesthesia.
-
-
Tumor Growth Monitoring and Treatment Initiation:
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Measure the tumor dimensions (length and width) with calipers every 2-3 days. Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Randomize the mice into treatment and control groups (n=5-8 mice per group).
-
-
Drug Administration:
-
Prepare the IN-4 formulation and vehicle control.
-
Administer IN-4 (e.g., 240 mg/kg) and vehicle control daily via the appropriate route (e.g., oral gavage).
-
-
Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study (e.g., after 18 days), euthanize the mice and excise the tumors.
-
Measure the final tumor weight and volume.
-
Process a portion of the tumor for pharmacodynamic biomarker analysis (see Protocols 2 and 3).
-
Western Blot Analysis of Pharmacodynamic Markers
This protocol describes the analysis of protein markers of DNA damage and cell cycle arrest in tumor tissues.
Materials:
-
Excised tumor tissue
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ATM, anti-phospho-CHK2, anti-p53, anti-γH2AX)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Homogenize the tumor tissue in ice-cold RIPA buffer.
-
Incubate on ice for 30 minutes.
-
Centrifuge at high speed to pellet cellular debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Boil the samples for 5-10 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Apply the ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Immunohistochemistry (IHC) for Biomarker Analysis
This protocol describes the detection of protein markers in formalin-fixed, paraffin-embedded (FFPE) tumor sections.
Materials:
-
FFPE tumor tissue blocks
-
Microtome
-
Xylene and graded ethanol series
-
Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking solution (e.g., normal goat serum)
-
Primary antibodies (e.g., anti-Ki67, anti-cleaved caspase-3)
-
Biotinylated secondary antibody
-
Streptavidin-HRP
-
DAB substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Cut 4-5 µm sections from the FFPE blocks and mount on slides.
-
Deparaffinize the sections in xylene.
-
Rehydrate through a graded series of ethanol to water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval by incubating the slides in antigen retrieval buffer.
-
-
Staining:
-
Quench endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with blocking solution.
-
Incubate with the primary antibody.
-
Incubate with the biotinylated secondary antibody.
-
Incubate with streptavidin-HRP.
-
Develop the signal with DAB substrate.
-
Counterstain with hematoxylin.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through a graded ethanol series and xylene.
-
Mount a coverslip using permanent mounting medium.
-
-
Analysis:
-
Examine the slides under a microscope and quantify the staining.
-
Visualizations
Signaling Pathway of WRN Inhibition in MSI-H Cancers
Caption: WRN inhibition in MSI-H cancer cells.
Experimental Workflow for In Vivo Efficacy Testing
Caption: In vivo xenograft study workflow.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Werner Syndrome RecQ Helicase-IN-4 Concentration for Cell Viability Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of Werner syndrome RecQ helicase-IN-4 for cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is Werner syndrome RecQ helicase (WRN) and why is it a target in drug development?
Werner syndrome RecQ helicase (WRN) is an enzyme crucial for maintaining genomic stability through its roles in DNA repair, replication, and recombination.[1][2] Mutations in the WRN gene lead to Werner syndrome, a disorder characterized by premature aging and an increased risk of cancer.[3] Recent studies have identified WRN as a promising therapeutic target, particularly in cancers with microsatellite instability-high (MSI-H), where its inhibition can selectively kill cancer cells.
Q2: What is this compound (WRN-IN-4)?
WRN-IN-4 is a potent and orally active small molecule inhibitor of the Werner syndrome RecQ helicase.[4] It has shown antiproliferative and anticancer activities in preclinical studies.[4]
Q3: What is a cell viability assay and why is it important when working with WRN-IN-4?
A cell viability assay is a technique used to determine the number of living cells in a population. Common methods include MTT and crystal violet assays.[5] These assays are essential for determining the cytotoxic or growth-inhibiting effects of compounds like WRN-IN-4 on cancer cells and for establishing a dose-response relationship.
Q4: What is the general principle of the MTT and Crystal Violet assays?
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[5] The amount of formazan produced is proportional to the number of viable cells.
-
Crystal Violet Assay: This assay is based on the staining of adherent cells with crystal violet dye, which binds to proteins and DNA.[6][7] The amount of dye incorporated is proportional to the cell biomass. Cells that have undergone cell death lose their adherence and are washed away, resulting in reduced staining.[6]
Q5: How do I prepare a stock solution of WRN-IN-4?
It is recommended to prepare a stock solution of WRN-IN-4 in a suitable solvent like DMSO. For cell-based assays, a high concentration stock (e.g., 10 mM) is typically prepared.[8] The stock solution should be stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[4][9] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.[4]
Troubleshooting Guides
General Troubleshooting for Cell Viability Assays with WRN-IN-4
| Issue | Possible Cause | Recommended Solution |
| High variability between replicate wells | Uneven cell seeding | Ensure a homogenous single-cell suspension before seeding. Mix the cell suspension between pipetting. Avoid seeding cells in the outer wells of a 96-well plate, as these are prone to evaporation (the "edge effect").[10] |
| Pipetting errors | Use calibrated pipettes and proper pipetting techniques. When adding reagents, aim the pipette tip towards the well wall to avoid dislodging adherent cells.[11] | |
| Contamination (bacterial, yeast, or mycoplasma) | Practice good aseptic technique. Regularly test cell cultures for mycoplasma contamination.[11] | |
| Inconsistent results between experiments | Different cell passage numbers | Use cells within a consistent and optimal passage range, as high passage numbers can alter cell characteristics and drug sensitivity. |
| Variation in incubation times | Maintain consistent incubation times for cell treatment and assay development. | |
| Instability of diluted WRN-IN-4 | Prepare fresh dilutions of WRN-IN-4 from the stock solution for each experiment. | |
| Unexpectedly high or low cell viability | Interference of WRN-IN-4 with the assay | Run a control experiment with WRN-IN-4 in cell-free medium to check for direct reaction with MTT reagent or crystal violet. If interference is observed, consider using an alternative viability assay.[12][13] |
| Altered cellular metabolism by WRN-IN-4 | The MTT assay relies on metabolic activity. If the inhibitor affects mitochondrial function, the results may not accurately reflect cell number.[12] Consider using a non-metabolic assay like the crystal violet assay or a direct cell counting method for comparison.[12] | |
| Incorrect concentration of WRN-IN-4 | Verify the calculations for serial dilutions. Ensure complete solubilization of the compound in the culture medium. |
Specific Troubleshooting for MTT Assay
| Issue | Possible Cause | Recommended Solution |
| Low absorbance readings | Insufficient number of viable cells | Optimize the initial cell seeding density. Increase the incubation time with the MTT reagent (up to 4 hours). |
| Incomplete dissolution of formazan crystals | Ensure complete solubilization by mixing thoroughly. Increase the incubation time with the solubilization solution. | |
| High background absorbance | Contamination of reagents or media | Use sterile, high-quality reagents and media. |
| Presence of reducing substances in the media (e.g., phenol red) | Use serum-free and phenol red-free media during the MTT incubation step. Include a "media only" blank control for background subtraction. | |
| Reaction of WRN-IN-4 with MTT | As mentioned in the general troubleshooting, perform a cell-free control. |
Specific Troubleshooting for Crystal Violet Assay
| Issue | Possible Cause | Recommended Solution |
| Weak staining | Low cell number | Increase the initial cell seeding density. |
| Insufficient staining time or dye concentration | Optimize the incubation time (10-30 minutes) and crystal violet concentration (0.1% - 0.5%).[6] | |
| Uneven staining | Incomplete removal of media or washing solution | Aspirate liquids carefully and completely. |
| Cell detachment during washing | Be gentle during the washing steps. Allow the stream of water to run down the side of the wells rather than directly onto the cell monolayer.[7] | |
| High background | Incomplete washing | Increase the number of washes to thoroughly remove excess dye. |
| Dye precipitation | Filter the crystal violet staining solution before use. |
Quantitative Data Summary
The following table summarizes the reported potency of this compound. This data can be used as a starting point for determining the optimal concentration range for your cell viability assays.
| Parameter | Value | Cell Line(s) | Reference |
| IC₅₀ (Inhibitor Concentration for 50% inhibition) | 0.06 µM | Biochemical Assay | [4] |
| GI₅₀ (Growth Inhibition 50%) | 0.07 µM | SW48 (colorectal cancer) | [4] |
| GI₅₀ (Growth Inhibition 50%) | >10 µM | DLD1 WRN-KO (colorectal cancer, WRN knockout) | [4] |
| Recommended Concentration Range for Cell Proliferation Assays | 0 - 10 µM | SW48, DLD1 WRN-KO | [4] |
Experimental Protocols
Detailed Protocol for MTT Cell Viability Assay (96-well plate)
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of WRN-IN-4 in culture medium from your stock solution.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest WRN-IN-4 concentration).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of WRN-IN-4 or the vehicle control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well (final concentration of 0.5 mg/mL).[5]
-
Incubate the plate for 2-4 hours at 37°C, protected from light, until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[14]
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength between 550 and 600 nm (commonly 570 nm) using a microplate reader.[5] A reference wavelength of >650 nm can be used for background subtraction.
-
Detailed Protocol for Crystal Violet Cell Viability Assay (96-well plate)
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol.
-
-
Cell Fixation:
-
Staining:
-
Washing:
-
Dye Solubilization:
-
Absorbance Measurement:
Visualizations
Caption: Simplified signaling pathway of WRN in DNA double-strand break repair.
Caption: General experimental workflow for cell viability assays with WRN-IN-4.
Caption: Logical troubleshooting workflow for inconsistent cell viability assay results.
References
- 1. Werner syndrome helicase - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Structural mechanisms of human RecQ helicases WRN and BLM [frontiersin.org]
- 3. oaepublish.com [oaepublish.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchhub.com [researchhub.com]
- 6. clyte.tech [clyte.tech]
- 7. researchgate.net [researchgate.net]
- 8. HRO761 | Werner syndrome RecQ helicase-IN-1 | WRN Inhibitor | TargetMol [targetmol.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. reddit.com [reddit.com]
- 11. platypustech.com [platypustech.com]
- 12. pitfalls-of-the-mtt-assay-direct-and-off-target-effects-of-inhibitors-can-result-in-over-underestimation-of-cell-viability - Ask this paper | Bohrium [bohrium.com]
- 13. researchgate.net [researchgate.net]
- 14. MTT assay overview | Abcam [abcam.com]
- 15. tpp.ch [tpp.ch]
- 16. assaygenie.com [assaygenie.com]
Troubleshooting insolubility issues with Werner syndrome RecQ helicase-IN-4 in media
This technical support center is designed for researchers, scientists, and drug development professionals. It provides essential troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to Werner syndrome RecQ helicase-IN-4, with a particular focus on overcoming solubility issues in experimental media.
Frequently Asked Questions (FAQs)
Q1: What are the key properties of this compound?
This compound is recognized as a potent, orally active inhibitor of the Werner syndrome RecQ helicase (WRN), demonstrating an IC50 value of 0.06 µM.[1][2] It has exhibited both antiproliferative and anticancer properties.[1][2] Its chemical nature is hydrophobic, leading to poor solubility in aqueous solutions, but it is readily soluble in organic solvents such as dimethyl sulfoxide (DMSO).
Q2: Why is my this compound precipitating when I add it to my cell culture medium?
The precipitation of hydrophobic compounds like this compound in aqueous-based cell culture media is a frequent challenge. This occurs because the compound's concentration surpasses its solubility limit in the aqueous environment of the medium. When a concentrated stock solution, typically prepared in an organic solvent like DMSO, is introduced into the medium, the significant decrease in the organic solvent's final concentration is often not sufficient to maintain the compound's solubility, causing it to precipitate out of the solution.
Q3: What is the recommended solvent for creating a stock solution of this compound?
For preparing a stock solution of this compound, the recommended solvent is dimethyl sulfoxide (DMSO). The compound shows high solubility in DMSO, with a reported value of 125 mg/mL, which is equivalent to 187.50 mM.[3]
Q4: What is the highest concentration of DMSO that is generally safe for my cells?
Cellular tolerance to DMSO can differ among various cell lines. As a general rule, it is advisable to maintain the final DMSO concentration in the cell culture medium at or below 0.5%. Many established protocols suggest a concentration of 0.1% or lower to prevent potential cytotoxic effects. To ensure the reliability of your results, it is crucial to include a vehicle control in your experiments, where cells are treated with the same final concentration of DMSO that is used for the inhibitor. This will help you to accurately assess the solvent's impact on your specific cell line.
Q5: What are the best practices for storing my this compound stock solution?
For optimal long-term stability, it is recommended to store the DMSO stock solution of this compound at -20°C or -80°C. To prevent degradation of the compound, it is best to aliquot the stock solution into smaller, single-use volumes. This practice helps to avoid the damaging effects of repeated freeze-thaw cycles.
Troubleshooting Guide: Insolubility of this compound
Issue: A precipitate forms immediately after I add the inhibitor to my cell culture medium.
Possible Cause & Solution
-
Final Inhibitor Concentration is Too High: The concentration of this compound in the final culture medium may exceed its solubility limit in an aqueous environment.
-
Solution: If your experimental parameters permit, consider using a lower final concentration of the inhibitor.
-
-
Improper Dilution Technique: Introducing a small volume of a highly concentrated DMSO stock directly into a large volume of aqueous medium can create localized areas of high inhibitor concentration, which can lead to precipitation.
-
Solution: Employ a serial dilution method. Begin by preparing intermediate dilutions of your stock solution in pure DMSO. Subsequently, add the final, more diluted DMSO solution to your culture medium. This stepwise dilution process aids in maintaining the compound's solubility.
-
-
Insufficient Final DMSO Concentration: The final concentration of DMSO in your culture medium might be too low to keep the inhibitor dissolved.
-
Solution: While prioritizing cell viability, you may cautiously increase the final DMSO concentration, ensuring it stays within the tolerated range for your specific cell line (generally ≤ 0.5%).
-
Issue: The culture medium becomes cloudy over time after the addition of the inhibitor.
Possible Cause & Solution
-
Delayed Precipitation: The inhibitor may be gradually precipitating out of the solution over an extended period.
-
Solution: Regularly inspect your cultures under a microscope after the addition of the inhibitor. If a precipitate is observed, it is advisable to repeat the experiment using a revised solubilization strategy. Pre-warming the medium to 37°C before adding the inhibitor solution may also be beneficial.
-
-
Interactions with Media Components: Certain components within the cell culture medium, such as proteins present in fetal bovine serum (FBS), may interact with the compound, thereby reducing its solubility.
-
Solution: As a potential remedy, try preparing the final working solution in a serum-free medium before introducing it to your cells in the complete medium.
-
Quantitative Data Summary
Although specific quantitative data on the aqueous solubility of this compound is not widely available, the table below provides a summary of its known solubility in a commonly used organic solvent.
| Compound | Solvent | Solubility |
| This compound | DMSO | 125 mg/mL (187.50 mM)[3] |
It is recommended that researchers empirically determine the maximum soluble concentration in their specific cell culture medium.
Experimental Protocols
Detailed Protocol for Preparing a Working Solution of this compound
This protocol is optimized to minimize the risk of precipitation when preparing a working solution of this compound for use in cell culture experiments.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Sterile, pre-warmed (37°C) cell culture medium (with or without serum, as per experimental requirements)
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a High-Concentration Stock Solution (e.g., 10 mM):
-
Calculate the necessary amount of this compound powder to create a 10 mM stock solution in DMSO. (Molecular Weight = 666.65 g/mol ).
-
Under aseptic conditions, transfer the calculated amount of powder into a sterile microcentrifuge tube.
-
Add the required volume of sterile DMSO to the tube.
-
Vortex the mixture vigorously until the powder is fully dissolved. If needed, a brief sonication in a water bath can help facilitate dissolution. This is now your stock solution .
-
-
Prepare Intermediate Dilutions in DMSO:
-
Carry out serial dilutions of your 10 mM stock solution using 100% DMSO to get closer to your final target concentration. For instance, if you aim for a final concentration of 1 µM in your experiment, you could prepare a 1 mM intermediate dilution from your 10 mM stock.
-
-
Prepare the Final Working Solution:
-
Pre-warm your cell culture medium to 37°C.
-
To create a final 1 µM working solution in a total volume of 1 mL of media, add 1 µL of the 1 mM intermediate DMSO dilution to 999 µL of the pre-warmed cell culture medium.
-
Immediately upon adding the inhibitor to the medium, mix thoroughly by vortexing or pipetting up and down to ensure a quick and uniform dispersion.
-
-
Add to Cells:
-
Introduce the final working solution to your cells. Confirm that the final DMSO concentration does not surpass the tolerance level of your cell line (e.g., adding 100 µL of the 1 µM working solution to 900 µL of media already in the well will result in a final DMSO concentration of 0.01%).
-
Visualizations
Caption: Troubleshooting flowchart for insolubility issues.
Caption: Workflow for preparing the inhibitor working solution.
Caption: Relationship between DMSO concentration and solubility.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Werner syndrome RECQ helicase participates in and directs maintenance of the protein complexes of constitutive heterochromatin in proliferating human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Werner Syndrome RecQ Helicase (WRN) Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions regarding the off-target effects of Werner syndrome RecQ helicase inhibitors, exemplified by compounds like WRN-IN-4. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of WRN helicase inhibitors?
A1: While potent WRN inhibitors are designed for high selectivity, potential off-target interactions can occur. Based on available data for various WRN inhibitors, off-target effects are primarily assessed through broad kinase panels and selectivity profiling against other human helicases, particularly members of the RecQ family. For instance, some inhibitors have shown high selectivity for WRN over other helicases like BLM.[1] It is crucial to consult the specific selectivity profile for the particular inhibitor being used.
Q2: How can I assess the selectivity of my WRN inhibitor in-house?
A2: To assess the selectivity of a WRN inhibitor, you can perform several key experiments. A primary method is to screen the inhibitor against a panel of other human RecQ helicases, such as BLM, RECQ1, RECQ4, and RECQ5, using an ATPase or helicase assay.[2] Additionally, commercially available kinase panels can provide a broad overview of potential off-target kinase interactions. Cellular thermal shift assays (CETSA) can also be employed to confirm target engagement and assess off-target binding within a cellular context.[3]
Q3: What is the expected phenotype of on-target WRN inhibition?
A3: On-target inhibition of WRN helicase is expected to selectively induce lethality and DNA damage in cancer cell lines with high microsatellite instability (MSI-H).[4][5][6] This is often observed as reduced cell viability, induction of DNA double-strand break markers like γH2AX, and cell cycle arrest in MSI-H cells, with minimal effects on microsatellite stable (MSS) cells.[4][5][6][7] Pharmacological inhibition of WRN should phenocopy the effects of genetic WRN knockout or knockdown in MSI-H cells.[4][5]
Q4: My WRN inhibitor shows toxicity in microsatellite stable (MSS) cells. Is this likely due to off-target effects?
A4: Yes, significant toxicity in MSS cells at concentrations close to the IC50 for MSI-H cells could indicate off-target effects.[3] WRN is considered a synthetic lethal target in MSI-H cancers, and potent inhibitors are expected to have a large therapeutic window between MSI-H and MSS cell lines.[4][5][6] If you observe MSS cell toxicity, it is recommended to perform a broad off-target profiling screen to identify potential unintended targets.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected toxicity in non-cancerous or MSS cell lines. | Off-target kinase inhibition. | Perform a comprehensive kinase selectivity screen (e.g., a panel of 400+ kinases). Cross-reference identified hits with known cellular toxicity pathways. |
| Inhibition of other essential helicases. | Test the inhibitor's activity against other human RecQ family helicases (BLM, RECQ1, RECQ4, RECQ5) to ensure selectivity for WRN.[2] | |
| Discrepancy between biochemical IC50 and cellular potency. | Poor cell permeability. | Perform cell-based target engagement assays like CETSA to confirm the compound is reaching and binding to WRN in cells.[3] |
| Efflux by cellular transporters. | Use cell lines with known expression of efflux pumps (e.g., P-gp) to assess if the compound is a substrate. Co-treatment with efflux pump inhibitors can also be informative. | |
| Inconsistent results between different MSI-H cell lines. | Varying levels of WRN dependency. | Confirm WRN dependency in your cell lines of interest using genetic knockdown (siRNA or shRNA) as a positive control.[8] |
| Differences in TA-repeat prevalence. | Sensitivity to WRN inhibitors can correlate with the prevalence of TA-dinucleotide repeats.[7] Consider sequencing the TA-repeat regions in the cell lines being used. | |
| Activation of unexpected signaling pathways. | Off-target modulation of signaling kinases. | If you observe unexpected pathway activation (e.g., via phospho-proteomics), refer to kinase panel data to identify potential off-target kinases that could be responsible. |
Quantitative Data Summary
The following table summarizes representative selectivity data for a hypothetical WRN inhibitor, "WRN-IN-4," based on publicly available information for similar compounds. This data is for illustrative purposes to guide researchers in interpreting their own results.
Table 1: Selectivity Profile of a Representative WRN Inhibitor
| Target | Assay Type | IC50 (nM) | Selectivity (Fold vs. WRN) |
| WRN | Helicase Assay | 10 | - |
| BLM | Helicase Assay | >10,000 | >1000 |
| RECQ1 | ATPase Assay | >10,000 | >1000 |
| RECQ4 | ATPase Assay | 5,200 | 520 |
| RECQ5 | ATPase Assay | >10,000 | >1000 |
| Kinase X | Kinase Assay | 850 | 85 |
| Kinase Y | Kinase Assay | 1,200 | 120 |
Note: This data is illustrative. Researchers should generate or obtain specific selectivity data for their compound of interest.
Key Experimental Protocols
1. Helicase Activity Assay (Illustrative)
This protocol describes a fluorescence-based assay to measure the unwinding activity of WRN helicase.
-
Principle: A forked DNA substrate with a fluorophore and a quencher on opposite strands is used. Upon unwinding by the helicase, the strands separate, leading to an increase in fluorescence.
-
Materials:
-
Purified recombinant human WRN protein.
-
Fluorescently labeled forked DNA substrate.
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 2 mM MgCl2, 1 mM DTT).
-
ATP solution.
-
Test inhibitor (e.g., WRN-IN-4).
-
-
Procedure:
-
Prepare a reaction mixture containing assay buffer, DNA substrate, and WRN protein.
-
Add varying concentrations of the test inhibitor or DMSO (vehicle control).
-
Incubate at 37°C for 15 minutes.
-
Initiate the reaction by adding ATP.
-
Measure the fluorescence intensity over time using a plate reader.
-
Calculate the rate of DNA unwinding and determine the IC50 of the inhibitor.
-
2. Cellular Thermal Shift Assay (CETSA)
This protocol outlines a method to assess target engagement of a WRN inhibitor in intact cells.
-
Principle: The binding of a ligand (inhibitor) can stabilize the target protein, leading to an increase in its melting temperature.
-
Materials:
-
MSI-H cancer cell line (e.g., HCT116).
-
Cell lysis buffer.
-
Test inhibitor (e.g., WRN-IN-4).
-
Antibodies for Western blotting (anti-WRN, anti-loading control).
-
-
Procedure:
-
Treat cultured cells with the test inhibitor or DMSO for a specified time.
-
Harvest and resuspend the cells in PBS.
-
Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes.
-
Lyse the cells by freeze-thawing.
-
Separate soluble and aggregated proteins by centrifugation.
-
Analyze the soluble fraction by Western blotting using an anti-WRN antibody.
-
The temperature at which 50% of the protein aggregates is the melting temperature (Tm). A shift in Tm in the presence of the inhibitor indicates target engagement.
-
Visualizations
Caption: Experimental workflow for characterizing a WRN inhibitor.
Caption: On-target vs. potential off-target signaling pathways.
References
- 1. WRN inhibition leads to its chromatin-associated degradation via the PIAS4-RNF4-p97/VCP axis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comprehensive WRN Target Capabilities: Proteins, Assays, and In Vivo Resistance Model - Application Notes - ICE Bioscience [en.ice-biosci.com]
- 3. High-throughput evaluation of novel WRN inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. filecache.investorroom.com [filecache.investorroom.com]
- 5. Novel WRN Helicase Inhibitors Selectively Target Microsatellite Unstable Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. WRN Helicase is a Synthetic Lethal Target in Microsatellite Unstable Cancers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Werner Syndrome RecQ Helicase (WRN) Inhibitor IN-4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using the Werner syndrome RecQ helicase inhibitor, IN-4. Our goal is to help you improve the stability and performance of WRN-IN-4 in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is Werner syndrome RecQ helicase-IN-4 (WRN-IN-4)?
A1: this compound is a potent and orally active inhibitor of the Werner syndrome RecQ helicase (WRN) with an IC50 value of 0.06 µM.[1] It is used in research to study the function of WRN and as a potential anticancer agent, particularly for cancers with microsatellite instability.[1][2]
Q2: How should I store WRN-IN-4 stock solutions?
A2: For optimal stability, stock solutions of WRN-IN-4 should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][3]
Q3: What is the recommended solvent for WRN-IN-4?
Q4: What are the known activities of WRN-IN-4?
A4: WRN-IN-4 demonstrates antiproliferative activity against certain cancer cell lines and has shown anticancer activity in mouse models.[1]
Quantitative Data Summary
| Parameter | Value | Reference |
| IC50 | 0.06 µM | [1] |
| Storage (Stock Solution) | -80°C for 6 months; -20°C for 1 month | [1][3] |
Troubleshooting Guide
Issue 1: Precipitate formation upon dilution of WRN-IN-4 stock in aqueous buffer.
-
Possible Cause: The inhibitor may have low solubility in your aqueous experimental buffer. Direct dilution of a high-concentration DMSO stock into an aqueous buffer can cause the compound to crash out of solution.
-
Troubleshooting Steps:
-
Intermediate Dilution: First, dilute the high-concentration DMSO stock to an intermediate concentration with DMSO. Then, add this intermediate dilution to your final aqueous buffer.[4]
-
Solubilizing Agents: Consider the addition of a small percentage of a non-ionic detergent (e.g., Tween-20, Triton X-100) or a co-solvent like glycerol to your final assay buffer to improve inhibitor solubility.
-
pH Adjustment: The solubility of small molecules can be pH-dependent. Empirically test a range of pH values for your final buffer to see if it improves solubility, ensuring the pH is compatible with your assay.
-
Vortexing and Sonication: After dilution, ensure the solution is thoroughly mixed by vortexing. Gentle sonication can also help to redissolve small precipitates.
-
Issue 2: Inconsistent results or loss of inhibitor activity over time in solution.
-
Possible Cause: The inhibitor may be unstable in your assay conditions, or the WRN protein itself may be losing activity.
-
Troubleshooting Steps:
-
Fresh Dilutions: Always prepare fresh dilutions of WRN-IN-4 from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
Protein Stability: Ensure the WRN protein is stable in your assay buffer. WRN protein stability can be influenced by post-translational modifications like acetylation.[5] The presence of DNA substrates can also affect its stability and activity.[6]
-
Assay Controls: Include appropriate controls in your experiment. A no-inhibitor control (DMSO only) and a positive control inhibitor (if available) can help determine if the issue is with the inhibitor or the assay itself. The final concentration of DMSO in the reaction should not exceed 1%.[7]
-
Protease Inhibitors: If you are working with cell lysates or other complex biological samples, the inclusion of protease inhibitors is recommended to prevent degradation of the WRN protein.
-
Issue 3: High background signal or non-specific inhibition in assays.
-
Possible Cause: At high concentrations, small molecule inhibitors can form aggregates that may interfere with assay readouts or cause non-specific inhibition.
-
Troubleshooting Steps:
-
Concentration Titration: Perform a dose-response curve to determine the optimal concentration range for WRN-IN-4. Use the lowest concentration that gives a robust and reproducible effect.[8]
-
Detergent in Buffer: Including a low concentration of a non-ionic detergent in the assay buffer can help to prevent the formation of inhibitor aggregates.
-
Assay Specificity: To confirm that the observed effect is specific to WRN inhibition, consider performing the assay in cells where WRN has been depleted (e.g., using siRNA). In WRN-depleted cells, the inhibitor should have a reduced effect.[9]
-
Experimental Protocols
Protocol 1: WRN Helicase Activity Assay
This protocol is based on a fluorescence resonance energy transfer (FRET) assay to measure the helicase activity of WRN.
-
Prepare the DNA Substrate: A forked DNA duplex with a fluorophore (e.g., TAMRA) on one strand and a quencher (e.g., BHQ) on the other is used. In its double-stranded form, the fluorescence is quenched.
-
Reaction Buffer: A typical reaction buffer may contain 20 mM Tris-HCl (pH 7.5), 50 mM NaCl, 2 mM MgCl2, 1 mM DTT, and 0.1 mg/ml BSA.
-
Inhibitor Preparation: Prepare serial dilutions of WRN-IN-4 in DMSO. Then, dilute into the reaction buffer to the final desired concentrations. The final DMSO concentration should be kept constant across all reactions and should not exceed 1%.[7]
-
Reaction Setup:
-
Add the reaction buffer to a 96-well plate.
-
Add the diluted WRN-IN-4 or DMSO control.
-
Add the WRN enzyme to a final concentration of approximately 1.2 nM.[10]
-
Initiate the reaction by adding the DNA substrate (final concentration ~0.5 nM) and ATP (final concentration ~2 mM).
-
-
Measurement: Incubate the plate at 37°C. Measure the increase in fluorescence over time using a fluorescence plate reader. The unwinding of the DNA duplex by WRN separates the fluorophore and quencher, resulting in an increase in fluorescence.[7]
-
Data Analysis: Calculate the initial reaction rates and plot them against the inhibitor concentration to determine the IC50 value.
Visualizations
Caption: Workflow for assessing WRN-IN-4 activity.
Caption: Troubleshooting precipitate formation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Novel WRN Helicase Inhibitors Selectively Target Microsatellite-Unstable Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. WRN inhibitor 4 | TargetMol [targetmol.com]
- 5. Acetylation of WRN protein regulates its stability by inhibiting ubiquitination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. caymanchem.com [caymanchem.com]
- 9. Biochemical and Cell Biological Assays to Identify and Characterize DNA Helicase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
Technical Support Center: Overcoming Resistance to Werner Syndrome RecQ Helicase (WRN) Inhibitors in Cancer Cells
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Werner syndrome RecQ helicase inhibitors, such as WRN-IN-4.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of WRN helicase inhibitors like WRN-IN-4?
A1: WRN helicase inhibitors exploit a concept called synthetic lethality.[1][2] In cancer cells with high microsatellite instability (MSI-H), the DNA mismatch repair (MMR) pathway is deficient. These cells become heavily dependent on the WRN helicase for survival to resolve DNA replication stress and repair DNA damage.[1][3][4][5] By inhibiting WRN, compounds like WRN-IN-4 lead to an accumulation of DNA double-strand breaks, ultimately causing cell cycle arrest and apoptosis in MSI-H cancer cells, while largely sparing healthy cells with functional MMR pathways.[6][7][8]
Q2: My MSI-H cancer cells, which were initially sensitive to our WRN inhibitor, have stopped responding. What is the likely cause?
A2: The most probable cause of acquired resistance is the development of on-target mutations within the WRN gene itself.[1][9][10] These mutations can either directly interfere with the inhibitor's binding to the WRN protein or alter the protein's conformation, rendering the drug ineffective.[1][9][10] Studies have shown that continuous exposure of MSI-H cell lines like HCT116 and SW48 to WRN inhibitors can lead to the rapid emergence of such resistant populations.[9][10]
Q3: Are there known bypass pathways that cancer cells can activate to circumvent the need for WRN, leading to resistance?
A3: Current research, including genome-wide CRISPR screens, suggests that the development of bypass pathways is not a primary mechanism of resistance. These studies have not identified any genetic suppressors of WRN dependency, highlighting WRN's essential and non-redundant role in MSI-H cancer cell survival.[11][12] Resistance is predominantly driven by direct modifications to the drug's target, the WRN protein.[11][12]
Q4: If my cells develop resistance to one WRN inhibitor, will they be resistant to all of them?
A4: Not necessarily. Cross-resistance depends on the specific mutation in the WRN protein and the class of inhibitor being used. Some mutations, such as G729D, have been shown to cause broad cross-resistance to multiple WRN inhibitors.[11] However, other mutations may confer resistance to a specific inhibitor while sensitivity to another is preserved.[9][10][11][12] For instance, the I852F mutation has been linked to resistance to the inhibitor HRO761, while cells remain sensitive to VVD-133214.[11] This suggests that switching to a WRN inhibitor with a different binding mode or mechanism of action could be a viable strategy to overcome resistance.[1][9][10][11]
Q5: What is the role of the p53 pathway in the response to WRN inhibitors?
A5: The p53 pathway can be involved in the apoptotic response following WRN inhibition, but it is not always a prerequisite for sensitivity. Pharmacological inhibition of WRN has been shown to induce a DNA damage response that is independent of p53 status.[13]
Q6: I've observed a decrease in total WRN protein levels after treating MSI-H cells with a WRN inhibitor. Is this expected?
A6: Yes, this is an expected outcome. Some WRN inhibitors, particularly allosteric ones, trap the WRN protein on chromatin.[7] This leads to its ubiquitylation and subsequent degradation through the PIAS4-RNF4-p97/VCP axis, a cellular protein degradation pathway.[7] This degradation is more pronounced in MSI-H cells compared to microsatellite-stable (MSS) cells.[7][13]
Troubleshooting Guides
Problem 1: Gradual or Sudden Loss of Inhibitor Potency in Cell Culture
| Possible Cause | Verification Steps | Suggested Solution |
| Development of Resistant Clones | 1. Sequence the WRN gene in the resistant cell population to identify potential mutations in the helicase domain.[9][10] 2. Perform a dose-response curve and compare the IC50 value to the parental cell line. A significant shift indicates resistance. | 1. Test a WRN inhibitor with a different mechanism of action or one that binds to a different site on the protein.[1][9][10] 2. Consider combination therapies. Co-treatment with an ATR inhibitor or a topoisomerase inhibitor like irinotecan may restore sensitivity.[11] 3. Return to an earlier, sensitive passage of the cell line if available. |
| Compound Degradation | 1. Verify the storage conditions and age of the WRN-IN-4 stock solution. 2. Test the compound on a fresh, sensitive control cell line to ensure its activity. | 1. Prepare fresh dilutions from a new or properly stored stock for each experiment. |
| Cell Line Integrity | 1. Perform STR profiling to confirm the identity of your cell line. 2. Check for mycoplasma contamination, which can alter drug sensitivity. | 1. Obtain a new, authenticated vial of the cell line from a reputable cell bank. |
Problem 2: High Variability in Cell Viability Assay Results
| Possible Cause | Verification Steps | Suggested Solution |
| Inconsistent Seeding Density | 1. Review cell counting and seeding protocols. 2. Visually inspect plates after seeding to ensure even cell distribution. | 1. Use an automated cell counter for accuracy. 2. Ensure thorough mixing of the cell suspension before plating. |
| Edge Effects on Assay Plates | 1. Analyze data for spatial patterns on the plate (e.g., outer wells showing different readings). | 1. Avoid using the outermost wells of the assay plate. 2. Ensure proper humidification during incubation to prevent evaporation. |
| Assay Timing and Cell Confluency | 1. Monitor cell growth rate to ensure cells are in the exponential growth phase during treatment. 2. Check if the final cell density is within the linear range of your viability assay (e.g., CellTiter-Glo). | 1. Optimize seeding density and incubation time so that the control wells are approximately 80-90% confluent at the end of the assay. |
Problem 3: No Induction of DNA Damage Markers (e.g., γH2AX) After Treatment
| Possible Cause | Verification Steps | Suggested Solution |
| Incorrect Timepoint | 1. Review literature for optimal timepoints. DNA damage markers can be transient. | 1. Perform a time-course experiment (e.g., 4, 8, 24, 48 hours) to identify the peak of the DNA damage response.[3][14] |
| Sub-optimal Inhibitor Concentration | 1. Confirm the IC50 for your specific cell line and assay duration. | 1. Use a concentration that is at least 5-10 times the IC50 for mechanistic studies to ensure target engagement. |
| Antibody or Western Blotting Issues | 1. Include a positive control for your DNA damage marker (e.g., cells treated with etoposide). 2. Verify the quality and specificity of your primary and secondary antibodies. | 1. Optimize your western blotting protocol, including lysis buffer, protein concentration, and antibody dilutions. |
| Cell Line is Not MSI-H | 1. Confirm the MSI status of your cell line through genetic testing or literature review. | 1. Switch to a validated MSI-H cell line (e.g., HCT116, SW48). WRN inhibitors are not expected to induce significant DNA damage in MSS cells.[7] |
Quantitative Data Summary
Table 1: In Vitro Activity of Representative WRN Inhibitors
| Compound | Cell Line | MSI Status | Assay Type | IC50 / GI50 (µM) | Reference |
| Werner syndrome RecQ helicase-IN-4 | SW48 | MSI-H | Proliferation | 0.07 | [2] |
| This compound | DLD1 WRN-KO | MSS | Proliferation | >10 | [2] |
| HRO761 (Compound 4) | PC3 | N/A | Proliferation | 0.39 | [15] |
| HRO761 (Compound 4) | LNCaP | N/A | Proliferation | 0.11 | [15] |
| GSK_WRN3 | Various MSI | MSI-H | Viability | Varies | [3][14] |
| GSK_WRN4 | Various MSI | MSI-H | Viability | Varies | [3][14] |
Table 2: Known Resistance Mutations in the WRN Helicase Domain
| Mutation | Associated Inhibitor Resistance | Cross-Resistance Profile | Reference |
| G729D | Multiple WRN inhibitors | Broad | [11] |
| I852F | HRO761 | Selective; cells remain sensitive to VVD-133214 | [11] |
| Various Point Mutations | HRO761 and other proprietary compounds | Some mutations confer preferential resistance | [9][10] |
Experimental Protocols
Protocol 1: Cell Viability/Proliferation Assay (Using CellTiter-Glo®)
-
Cell Seeding:
-
Trypsinize and count MSI-H cells (e.g., HCT116, SW48).
-
Seed cells in a 96-well, white, clear-bottom plate at a pre-determined optimal density (e.g., 1,000-5,000 cells/well) in 100 µL of media.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of WRN-IN-4 in culture media.
-
Remove media from the cells and add 100 µL of media containing the desired concentration of the inhibitor or DMSO vehicle control.
-
Incubate for the desired treatment period (e.g., 72-144 hours).
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the DMSO control wells.
-
Plot the normalized values against the log of the inhibitor concentration and fit a four-parameter dose-response curve to determine the IC50/GI50.
-
Protocol 2: Western Blotting for DNA Damage Markers
-
Cell Lysis:
-
Seed 1-2 x 10^6 MSI-H cells in a 6-well plate and treat with the WRN inhibitor (e.g., 1 µM) or DMSO for the desired time (e.g., 8, 24, 48 hours).[3][13][14]
-
Wash cells with ice-cold PBS and lyse with 100-150 µL of RIPA buffer containing protease and phosphatase inhibitors.[3][14]
-
Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at high speed for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein lysate by boiling in Laemmli buffer.
-
Separate proteins on a 4-12% Bis-Tris gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C. Recommended antibodies include:
-
Rabbit anti-γH2AX (S139)
-
Rabbit anti-phospho-ATM (S1981)
-
Rabbit anti-phospho-CHK2 (T68)
-
Mouse anti-Actin (as a loading control)
-
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash three times with TBST.
-
-
Detection:
-
Apply an ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Visualizations
Caption: Synthetic lethality of WRN inhibition in MSI-H cancer cells.
References
- 1. news-medical.net [news-medical.net]
- 2. Scientists uncover novel strategy to target common type of cancer - ecancer [ecancer.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. High-throughput evaluation of novel WRN inhibitors [pubmed.ncbi.nlm.nih.gov]
- 5. doaj.org [doaj.org]
- 6. researchgate.net [researchgate.net]
- 7. WRN inhibition leads to its chromatin-associated degradation via the PIAS4-RNF4-p97/VCP axis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. storage.unitedwebnetwork.com [storage.unitedwebnetwork.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Discovery of WRN inhibitor HRO761 with synthetic lethality in MSI cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel WRN Helicase Inhibitors Selectively Target Microsatellite Unstable Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Interpreting unexpected results in Werner syndrome RecQ helicase-IN-4 experiments
Technical Support Center for Werner Syndrome RecQ Helicase-IN-4 and Related Inhibitor Experiments
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with Werner syndrome RecQ helicase (WRN) inhibitors, including this compound. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help you interpret unexpected results and advance your research with confidence.
Troubleshooting Guide and FAQs
This section addresses common issues and unexpected outcomes that may arise during experiments with WRN helicase inhibitors.
Question: My WRN inhibitor shows variable potency across different microsatellite instability-high (MSI-H) cell lines. What could be the reason?
Answer: This is a common observation. The sensitivity of MSI-H cells to WRN inhibitors can be influenced by several factors:
-
Genetic Background: The specific driver mutations and co-occurring mutations in each cell line can modulate the cellular response to WRN inhibition.
-
Level of Microsatellite Instability: The degree of TA-dinucleotide repeat expansions, the primary targets of WRN helicase activity in MSI-H cells, can vary between cell lines, impacting their dependency on WRN.[1][2][3]
-
Expression Levels of WRN and Related Proteins: The baseline expression of WRN and proteins in associated DNA repair pathways can influence the inhibitor's efficacy.
-
Acquired Resistance: Prolonged exposure to the inhibitor may lead to the selection of resistant clones.
Question: I am observing cytotoxicity in microsatellite stable (MSS) cell lines, which are supposed to be resistant. How do I interpret this?
Answer: While WRN inhibitors are designed to be selective for MSI-H cells, off-target effects or other mechanisms can lead to toxicity in MSS cells:
-
Off-Target Effects: The inhibitor may be interacting with other cellular targets, leading to toxicity. It is crucial to profile the inhibitor against a panel of kinases and other helicases to assess its specificity. Some older reported WRN inhibitors like NSC 19630 and NSC 617145 have been suggested to have non-specific modes of action.[4]
-
High Inhibitor Concentration: At high concentrations, even selective inhibitors can exhibit off-target effects. It is important to perform dose-response studies to determine the therapeutic window.
-
Specific Vulnerabilities in MSS Cells: Some MSS cell lines may have specific genetic backgrounds or dependencies that make them sensitive to the inhibitor through a WRN-independent mechanism. For instance, cells deficient in both FANCD2 and DNA-PKcs have shown increased sensitivity to WRN inhibition when treated with DNA cross-linking agents.[4]
Question: My MSI-H cell line, which was initially sensitive to the WRN inhibitor, has developed resistance. What are the potential mechanisms?
Answer: Acquired resistance to WRN inhibitors is an emerging area of investigation. A primary mechanism that has been identified is the development of on-target mutations in the WRN gene itself.[5][6] These mutations can interfere with the binding of the inhibitor to the WRN protein, thereby rendering the drug ineffective.[5][6] Interestingly, some of these resistant cell lines may not show cross-resistance to other WRN inhibitors with different binding modes, suggesting a potential strategy to overcome resistance.[6]
Question: I am not observing a clear correlation between WRN inhibition and the expected downstream markers like increased γ-H2AX or apoptosis. What could be wrong?
Answer: Several factors could contribute to this discrepancy:
-
Timing of Analysis: The induction of DNA damage (γ-H2AX) and subsequent apoptosis are time-dependent processes. It is essential to perform a time-course experiment to capture the optimal window for observing these effects.
-
Assay Sensitivity: Ensure that the assays used for detecting DNA damage and apoptosis are sensitive enough. Titrate antibody concentrations and optimize staining protocols.
-
Cellular Context: The cellular context, including the status of DNA damage response pathways and cell cycle checkpoints, can influence the outcome of WRN inhibition. For example, p53 status can influence the apoptotic response.[1]
-
Inhibitor Potency and Stability: Verify the concentration and stability of your inhibitor stock solution.
Quantitative Data Summary
The following tables summarize key quantitative data for WRN helicase inhibitors.
Table 1: In Vitro Potency of this compound
| Cell Line | Microsatellite Status | WRN Genotype | GI50 (µM) |
| SW48 | MSI-H | Wild-Type | 0.07[7] |
| DLD1 | MSI-H | WRN-KO | >10[7] |
Table 2: Comparative IC50 Values of Selected WRN Helicase Inhibitors
| Inhibitor | Cell Line | Microsatellite Status | IC50 (µM) | Reference |
| H3B-968 | - | - | ~0.01 | [8] |
| H3B-960 | - | - | 0.022 | [8] |
| VVD-133214 | - | - | 0.14 - 7.65 (biochemical) | [9] |
| NSC 19630 | HeLa | MSS | ~20 (helicase inhibition) | [10] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
WRN Helicase Activity Assay (Fluorescence-Based)
This protocol is adapted from commercially available kits for measuring the helicase activity of purified WRN protein.
Materials:
-
Purified recombinant WRN protein
-
4x Complete WRN Buffer (e.g., 200 mM Tris-HCl pH 7.5, 4 mM MgCl₂, 0.04% Triton X-100, with fresh DTT)
-
1x Complete WRN Buffer (diluted from 4x stock)
-
DNA substrate (e.g., a forked duplex with a fluorescent reporter and a quencher)
-
ATP solution
-
Test inhibitor (e.g., this compound)
-
Control inhibitor (e.g., NCGC00063279)
-
384-well black, low-binding plate
-
Fluorescent microplate reader
Procedure:
-
Prepare the 1x Complete WRN Buffer by diluting the 4x stock with distilled water and adding DTT to a final concentration of 1 mM.
-
Thaw the purified WRN protein on ice and dilute to the desired concentration (e.g., 2.5 ng/µL) in 1x Complete WRN Buffer.
-
Add 40 µL of the diluted WRN protein to the wells designated for the positive control and test inhibitor. Add 40 µL of 1x Complete WRN Buffer to the negative control wells.
-
Prepare serial dilutions of the test inhibitor and add 5 µL to the respective wells. Add 5 µL of diluent solution (e.g., 1x Complete WRN Buffer with DMSO) to the positive and negative control wells.
-
Incubate the plate at room temperature for 15-20 minutes.
-
Prepare a master mix containing the DNA substrate and ATP at their final desired concentrations in 1x Complete WRN Buffer.
-
Initiate the reaction by adding 5 µL of the master mix to all wells.
-
Immediately place the plate in a fluorescent microplate reader and measure the fluorescence signal at appropriate excitation and emission wavelengths (e.g., λexc/λem = 525 nm/592 nm) over time.
-
Calculate the rate of DNA unwinding and determine the IC50 value of the inhibitor.
Cell Viability Assay (CellTiter-Glo®)
This protocol measures cell viability by quantifying ATP, which is an indicator of metabolically active cells.
Materials:
-
MSI-H and MSS cancer cell lines
-
Complete cell culture medium
-
This compound or other test inhibitors
-
96-well white, clear-bottom tissue culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate at a density of 500-1000 cells per well in 100 µL of complete medium and allow them to attach overnight.
-
Prepare serial dilutions of the WRN inhibitor in complete medium.
-
Remove the existing medium from the wells and add 100 µL of the medium containing the inhibitor at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for the desired duration (e.g., 72 hours).
-
Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of the CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Normalize the data to the vehicle control and plot the dose-response curves to determine the GI50 or IC50 values.[2][11]
Immunofluorescence Staining for γ-H2AX
This protocol is for detecting DNA double-strand breaks by staining for phosphorylated H2AX (γ-H2AX).[12][13]
Materials:
-
Cells grown on coverslips or in chamber slides
-
WRN inhibitor
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody
-
Secondary antibody: fluorescently-labeled anti-rabbit IgG
-
DAPI for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Treat cells with the WRN inhibitor at the desired concentration and for the appropriate duration. Include a positive control (e.g., etoposide treatment) and a negative control (vehicle).
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating with blocking buffer for 1 hour at room temperature.
-
Incubate the cells with the primary anti-γ-H2AX antibody diluted in blocking buffer overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorescently-labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
Visualize the γ-H2AX foci using a fluorescence microscope and quantify the number of foci per nucleus.[14][15]
Visualizations
The following diagrams illustrate key concepts and workflows related to WRN helicase inhibitor experiments.
References
- 1. Novel WRN Helicase Inhibitors Selectively Target Microsatellite Unstable Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. MYC-driven tumorigenesis is inhibited by WRN syndrome gene deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Challenges for the Discovery of Non-Covalent WRN Helicase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. DOT Language | Graphviz [graphviz.org]
- 11. Comprehensive WRN Target Capabilities: Proteins, Assays, and In Vivo Resistance Model - Application Notes - ICE Bioscience [en.ice-biosci.com]
- 12. Staining Against Phospho-H2AX (γ-H2AX) as a Marker for DNA Damage and Genomic Instability in Cancer Tissues and Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. WRN Helicase is a Synthetic Lethal Target in Microsatellite Unstable Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of helicase activity by a small molecule impairs Werner syndrome helicase (WRN) function in the cellular response to DNA damage or replication stress - PMC [pmc.ncbi.nlm.nih.gov]
How to mitigate cytotoxicity of Werner syndrome RecQ helicase-IN-4 in non-cancerous cells
Disclaimer: The following troubleshooting guide addresses the mitigation of cytotoxicity for Werner syndrome RecQ helicase (WRN) inhibitors based on published data for molecules in this class. As specific data for a compound designated "WRN-IN-4" is not available in the public domain, this guide provides general strategies and principles applicable to WRN helicase inhibitors. Researchers should validate these approaches for their specific molecule.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for WRN helicase inhibitors? A1: WRN helicase inhibitors are designed to block the DNA unwinding activity of the WRN protein.[1][2] They exploit a concept called "synthetic lethality."[3][4] In cancer cells with high microsatellite instability (MSI-H), a key DNA repair pathway (mismatch repair) is already deficient, making them uniquely dependent on WRN for survival.[5][6] Inhibiting WRN in these MSI-H cells leads to the accumulation of DNA double-strand breaks, chromosomal instability, and ultimately, cell death.[1][7]
Q2: Why is a WRN inhibitor expected to be less toxic to non-cancerous cells? A2: Non-cancerous cells are typically microsatellite stable (MSS), meaning their DNA mismatch repair machinery is functional.[5] These cells are not dependent on WRN for survival to the same degree as MSI-H cells.[8] Therefore, a highly selective WRN inhibitor should kill MSI-H cancer cells while having minimal effect on healthy MSS cells.[6][8] This selective lethality is the primary therapeutic goal.
Q3: What are the potential causes of cytotoxicity in my non-cancerous (MSS) cell lines? A3: If you observe significant cytotoxicity in MSS cell lines, it could be due to several factors:
-
High Compound Concentration: The concentration used may be too high, leading to effects beyond the intended on-target inhibition.
-
Off-Target Effects: The inhibitor may be interacting with other essential proteins (off-targets) besides WRN, causing toxicity that is independent of the WRN-MSI synthetic lethal mechanism.[7]
-
Extended Exposure Time: Prolonged exposure may induce stress pathways or other mechanisms that lead to cell death, even in robust cell lines.
-
Mischaracterized Cell Line: The cell line presumed to be MSS may have other underlying genetic vulnerabilities that sensitize it to WRN inhibition.
Q4: How can I confirm that the inhibitor's effect is truly "on-target"? A4: The best way to confirm on-target activity is to use a WRN knockout (KO) or knockdown (e.g., shRNA) model in a sensitive MSI-H cell line.[9] If the inhibitor's cytotoxic effect is on-target, the WRN-KO cells should become resistant to the compound compared to the wild-type cells.[1]
Troubleshooting Guide: High Cytotoxicity in Non-Cancerous Cells
This guide provides a step-by-step approach to troubleshoot and mitigate unexpected toxicity in your microsatellite stable (MSS) or non-cancerous cell lines.
Problem: My non-cancerous (MSS) cell line is showing significant cell death after treatment with a WRN inhibitor.
Step 1: Verify Experimental Controls and Parameters
Before assuming an off-target issue, confirm the fundamentals of your experimental setup.
-
Question: Have I established a clear therapeutic window between MSI-H and MSS cells?
-
Action: Perform a dose-response experiment comparing a known sensitive MSI-H cell line (e.g., HCT116, KM12) with your non-cancerous MSS cell line.[10] The goal is to identify a concentration range that is lethal to MSI-H cells but tolerated by MSS cells.
-
-
Question: Is the observed cytotoxicity dependent on the helicase activity of WRN?
-
Action: In a sensitive cell line, attempt a rescue experiment using a helicase-dead (e.g., K577M mutation) version of WRN. If the cell death is caused by inhibiting helicase activity, expressing a helicase-dead WRN should not rescue the cells.[10]
-
Step 2: Optimize Compound Concentration and Exposure Time
The most common cause of toxicity in non-target cells is suboptimal dosing.
-
Question: Can I reduce the concentration while maintaining efficacy in cancer cells?
-
Action: Based on your comparative dose-response curve, select the lowest possible concentration that achieves the desired level of killing in the MSI-H cell line.
-
-
Question: Can I shorten the incubation time?
-
Action: Conduct a time-course experiment. Treat both MSI-H and MSS cells with a fixed concentration of the inhibitor and measure viability at different time points (e.g., 24, 48, 72, 96 hours). It is possible that a shorter exposure is sufficient to induce irreversible DNA damage in MSI-H cells while allowing MSS cells to recover.
-
Step 3: Investigate and Characterize Off-Target Effects
If optimization fails to resolve the cytotoxicity, the cause is likely off-target activity.
-
Question: How can I determine if my inhibitor has significant off-targets?
-
Question: How do I confirm the toxicity is from an off-target and not from on-target WRN inhibition in MSS cells?
-
Action: Use a WRN knockout (KO) MSS cell line. If the inhibitor is still toxic to the KO MSS line, the effect is definitively off-target. If the KO MSS line becomes resistant, it suggests that some MSS cells may have a higher-than-expected dependency on WRN for normal replication fork progression, especially under stress.[12][13]
-
Data Presentation
Effective mitigation starts with accurately determining the therapeutic window of your compound. Below is an example table summarizing dose-response data from a cell viability assay.
Table 1: Example IC50 Values for a WRN Inhibitor in Cancer vs. Non-Cancerous Cell Lines IC50 (half-maximal inhibitory concentration) represents the concentration of a drug that is required for 50% inhibition in vitro.
| Cell Line | Microsatellite Status | WRN Dependency | Example IC50 (nM) | Therapeutic Window |
| HCT116 | MSI-H | High | 15 | Favorable |
| KM12 | MSI-H | High | 25 | (High selectivity for |
| HT-29 | MSS | Low | > 10,000 | MSI-H cells) |
| BJ Fibroblast | MSS (Normal) | Low | > 10,000 |
This is example data for illustrative purposes.
Experimental Protocols
Protocol 1: Determining the Therapeutic Window via Cell Viability Assay
This protocol describes how to generate dose-response curves for a WRN inhibitor in both MSI-H and MSS cell lines to determine the therapeutic window and optimal concentration. The CellTiter-Glo® assay is used as an example, which measures ATP as an indicator of metabolically active, viable cells.[14]
Materials:
-
MSI-H cancer cell line (e.g., HCT116)
-
MSS non-cancerous cell line (e.g., HT-29, BJ fibroblasts)
-
Standard cell culture media, FBS, and supplements
-
WRN inhibitor stock solution (e.g., 10 mM in DMSO)
-
White, flat-bottom 96-well plates suitable for luminescence
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer plate reader
Methodology:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-5,000 cells/well in 100 µL of media). Ensure even cell distribution.
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
-
Compound Preparation and Dosing:
-
Prepare a serial dilution series of the WRN inhibitor in culture media. For example, create 10 concentrations for a dose-response curve ranging from 1 nM to 10 µM.
-
Also prepare a "vehicle control" using media with the same final concentration of DMSO as the highest drug concentration.
-
Carefully remove the old media from the cells and add 100 µL of the media containing the different inhibitor concentrations (or vehicle) to the appropriate wells.
-
-
Incubation:
-
Return the plate to the incubator for the desired exposure time (e.g., 72 hours).
-
-
Cell Viability Measurement (CellTiter-Glo®):
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add 100 µL of the reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to mix and induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data: Set the average luminescence from the vehicle-treated wells as 100% viability and the background (wells with media only) as 0% viability.
-
Plot the normalized viability (%) against the logarithm of the inhibitor concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC50 value for each cell line.
-
The therapeutic window is the ratio of the IC50 in the MSS line versus the MSI-H line. A large ratio indicates high selectivity.
-
Visualizations
Diagram 1: Principle of Synthetic Lethality with WRN Inhibition
Caption: Synthetic lethality of WRN inhibitors in MSI-H vs. MSS cells.
Diagram 2: Workflow for Troubleshooting Cytotoxicity
Caption: A logical workflow for diagnosing and mitigating inhibitor cytotoxicity.
References
- 1. pnas.org [pnas.org]
- 2. Enzymatic mechanism of the WRN helicase/nuclease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are WRN inhibitors and how do they work? [synapse.patsnap.com]
- 4. WRN inhibition leads to its chromatin-associated degradation via the PIAS4-RNF4-p97/VCP axis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. doaj.org [doaj.org]
- 6. High-throughput evaluation of novel WRN inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel WRN Helicase Inhibitors Selectively Target Microsatellite Unstable Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inactivating the WRN protein could kill colorectal and other cancer cells | Center for Cancer Research [ccr.cancer.gov]
- 9. en.ice-biosci.com [en.ice-biosci.com]
- 10. WRN Helicase is a Synthetic Lethal Target in Microsatellite Unstable Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The RecQ helicase WRN is required for normal replication fork progression after DNA damage or replication fork arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Roles of Werner Syndrome Protein in Protection of Genome Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comprehensive WRN Target Capabilities: Proteins, Assays, and In Vivo Resistance Model - Application Notes - ICE Bioscience [en.ice-biosci.com]
Technical Support Center: Refinement of In Vivo Dosing for Werner Syndrome RecQ Helicase-IN-4 Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their in vivo studies with Werner syndrome RecQ helicase-IN-4.
Troubleshooting Guides
This section offers solutions to common problems that may be encountered during in vivo experiments with this compound.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound to aid in experimental design and troubleshooting.
Table 1: In Vitro and In Vivo Efficacy Data
| Parameter | Value | Species/Cell Line | Citation |
| In Vitro IC50 | 0.06 µM | N/A | [1] |
| In Vivo Efficacious Dose | 240 mg/kg | Mouse | [1][2] |
| Dosing Regimen | Daily for 18 days | Mouse | [1][2] |
| Route of Administration | Oral (presumed) | Mouse | [1] |
Table 2: Physicochemical Properties
| Parameter | Value | Notes | Citation |
| Solubility | 125 mg/mL in DMSO | May require sonication to fully dissolve. | [1] |
| Formulation (Suggested) | 1% Methylcellulose in sterile water or saline | Based on protocols for similar orally administered small molecule inhibitors. | [3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Preparation of Dosing Solution (1% Methylcellulose Vehicle)
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Methylcellulose (400 cP)
-
Sterile, purified water or 0.9% saline
-
Sterile beakers and magnetic stir bar
-
Heating/stirring plate
-
Vortex mixer
-
Sterile syringes and needles
Procedure:
-
Prepare the 1% Methylcellulose Vehicle:
-
Heat approximately one-third of the final required volume of water/saline to 60-70°C.
-
Slowly add the methylcellulose powder while stirring vigorously to create a uniform dispersion.
-
Remove from heat and add the remaining two-thirds of the cold water/saline.
-
Continue stirring in a cold environment (e.g., on ice or in a cold room) until the solution becomes clear and viscous.
-
-
Prepare the Drug Suspension:
-
Accurately weigh the required amount of this compound.
-
In a separate sterile tube, dissolve the compound in a minimal amount of DMSO.
-
Add the dissolved drug solution dropwise to the prepared methylcellulose vehicle while vortexing to ensure a fine and uniform suspension.
-
The final concentration of DMSO in the dosing solution should be kept to a minimum, ideally below 5%.
-
Protocol 2: In Vivo Dosing via Oral Gavage in a Mouse Xenograft Model
Materials:
-
Tumor-bearing mice (e.g., immunodeficient mice with human tumor xenografts)
-
Prepared dosing solution of this compound
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge, flexible tip)
-
Syringes
-
Animal scale
Procedure:
-
Animal Preparation:
-
Acclimatize animals to handling and the gavage procedure for several days before the start of the experiment.
-
Weigh each mouse immediately before dosing to calculate the precise volume to be administered.
-
-
Dosing:
-
Gently restrain the mouse.
-
Measure the distance from the tip of the nose to the last rib to estimate the correct insertion depth for the gavage needle.
-
Insert the gavage needle smoothly and without force along the roof of the mouth and down the esophagus.
-
Administer the calculated volume of the drug suspension slowly to prevent regurgitation.
-
Carefully remove the gavage needle.
-
Monitor the animal for any signs of distress immediately after the procedure.
-
-
Monitoring:
-
Perform dosing daily as required by the experimental design.
-
Monitor animal health daily, including body weight, food and water intake, and any signs of toxicity.
-
Measure tumor volume regularly (e.g., 2-3 times per week) using calipers. The tumor volume can be calculated using the formula: (Length x Width²) / 2.[1][2][4][5][6]
-
Frequently Asked Questions (FAQs)
This section addresses specific issues that researchers may encounter.
Q1: My compound is not fully dissolving in the vehicle. What can I do?
A1: this compound has high solubility in DMSO[1]. For in vivo studies, it is common to first dissolve the compound in a small amount of a suitable solvent like DMSO and then suspend this solution in a vehicle like 1% methylcellulose. Ensure you are using a minimal amount of DMSO and adding it to the vehicle while vortexing to create a fine suspension. Sonication can also aid in dissolving the compound in the initial solvent.
Q2: I am observing signs of toxicity in my study animals (e.g., weight loss, lethargy). How should I proceed?
A2: If you observe signs of toxicity, it is crucial to first confirm that the vehicle itself is not causing adverse effects by including a vehicle-only control group. If the toxicity is compound-related, consider the following:
-
Dose Reduction: The reported efficacious dose is 240 mg/kg[1][2]. If this is not well-tolerated in your specific mouse strain or model, a dose de-escalation study may be necessary to determine the maximum tolerated dose (MTD).
-
Formulation Check: Ensure the formulation is homogenous and the concentration of any co-solvents like DMSO is minimized.
-
Supportive Care: Provide supportive care to the animals as recommended by your institution's veterinary staff.
Q3: The inhibitor is not showing the expected anti-tumor efficacy in my xenograft model. What are the potential reasons?
A3: Lack of efficacy can stem from several factors:
-
Suboptimal Dosing: The dose of 240 mg/kg may not be optimal for all tumor models. A dose-response study may be needed.
-
Poor Bioavailability: Although described as "orally active," the oral bioavailability of this specific compound is not publicly detailed[1]. If oral administration is ineffective, alternative routes (e.g., intraperitoneal injection) could be explored, though this may require reformulation.
-
Tumor Model Resistance: The specific cancer cell line used in your xenograft model may be resistant to the mechanism of action of a WRN helicase inhibitor. The anti-proliferative activity of this compound has been demonstrated in SW48 cells, but was significantly lower in DLD1 WRN-KO cells[2].
-
Compound Stability: Ensure the compound is stored correctly (-20°C for short-term, -80°C for long-term) and the dosing solution is prepared fresh or its stability in the vehicle is confirmed[2].
Q4: How can I confirm that the inhibitor is hitting its target in vivo?
A4: To confirm target engagement, you can perform pharmacodynamic (PD) studies. This involves collecting tumor and/or surrogate tissue samples at various time points after dosing and assessing biomarkers of WRN helicase inhibition. Potential PD markers could include:
-
Increased DNA Damage: Assess for markers of DNA double-strand breaks, such as γH2AX foci, in tumor tissue via immunohistochemistry or western blotting.
-
Cell Cycle Arrest: Analyze the cell cycle profile of tumor cells using flow cytometry to look for an accumulation of cells in the S or G2/M phase.
Visualizations
Signaling Pathway and Experimental Workflows
The following diagrams illustrate key concepts and workflows related to this compound studies.
Caption: Role of WRN helicase in replication stress and the effect of its inhibition.
Caption: General workflow for an in vivo efficacy study with RecQ helicase-IN-4.
Caption: Logical troubleshooting flow for common in vivo study issues.
References
- 1. Tumor growth monitoring in breast cancer xenografts: A good technique for a strong ethic | PLOS One [journals.plos.org]
- 2. Monitoring of Xenograft Tumor Growth and Response to Chemotherapy by Non-Invasive In Vivo Multispectral Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparing Methyl Cellulose - General Lab Techniques [protocol-online.org]
- 4. researchgate.net [researchgate.net]
- 5. Monitoring the Growth of an Orthotopic Tumour Xenograft Model: Multi-Modal Imaging Assessment with Benchtop MRI (1T), High-Field MRI (9.4T), Ultrasound and Bioluminescence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Monitoring of Xenograft Tumor Growth and Response to Chemotherapy by Non-Invasive In Vivo Multispectral Fluorescence Imaging | PLOS One [journals.plos.org]
Addressing variability in cellular response to Werner syndrome RecQ helicase-IN-4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Werner syndrome RecQ helicase-IN-4 (WRN-IN-4). The information is intended for scientists and drug development professionals working with this novel inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a small molecule inhibitor designed to target the helicase activity of the Werner syndrome (WRN) protein.[1][2][3] The WRN protein is a crucial enzyme involved in maintaining genomic stability through its roles in DNA replication, repair, and recombination.[3][4][5] Specifically, WRN-IN-4 is believed to bind to the helicase domain of the WRN protein, preventing the unwinding of DNA structures such as G-quadruplexes.[6][7] This inhibition leads to stalled replication forks, accumulation of DNA damage, and ultimately cell death in a WRN-dependent manner, particularly in cancer cells with pre-existing DNA repair deficiencies.[3][8]
Q2: In which cell lines is this compound expected to be most effective?
The efficacy of WRN-IN-4 is often heightened in cancer cell lines exhibiting microsatellite instability (MSI-H) and deficiencies in mismatch repair (MMR) machinery. These cells are particularly reliant on WRN for survival, creating a synthetic lethal relationship that can be exploited by WRN inhibitors.[9] Therefore, researchers may observe a more potent anti-proliferative effect in MSI-H cancer cell lines, such as SW48, compared to cell lines with a functional WRN pathway or WRN-knockout models.[1][2]
Q3: What are the recommended storage and handling conditions for this compound?
For optimal stability, the lyophilized powder of WRN-IN-4 should be stored at -20°C. Once reconstituted in a solvent such as DMSO, it is recommended to prepare single-use aliquots and store them at -80°C to minimize freeze-thaw cycles.[1] The stability of the compound in cell culture media at 37°C should be considered, as prolonged incubation may lead to degradation.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability in cell viability/proliferation assays between replicates. | 1. Inconsistent cell seeding density: Uneven cell distribution in multi-well plates. 2. Edge effects in plates: Evaporation of media from wells on the plate perimeter. 3. Inaccurate drug concentration: Pipetting errors during serial dilutions. 4. Cellular heterogeneity: Mixed population of cells with varying sensitivity. | 1. Ensure thorough mixing of cell suspension before plating. Use a multichannel pipette for consistent seeding. 2. Avoid using the outer wells of the plate for experimental data. Fill them with sterile PBS or media to create a humidity barrier. 3. Prepare a fresh stock solution and perform serial dilutions carefully. Verify pipette calibration. 4. Consider single-cell cloning to establish a more homogenous cell population. |
| Lower than expected potency (high IC50/GI50 value). | 1. Poor cellular uptake/efflux: The compound may not be efficiently crossing the cell membrane or is being actively pumped out.[10][11] 2. Compound degradation: Instability of the inhibitor in aqueous culture media. 3. High protein binding: The inhibitor may bind to serum proteins in the culture medium, reducing its free concentration. 4. Target not essential in the chosen cell line: The cell line may not be dependent on WRN helicase for survival. | 1. Evaluate cellular uptake using analytical methods. Consider using a formulation with enhanced permeability. 2. Assess the stability of the compound in media over the experimental time course. Reduce incubation time if necessary. 3. Perform experiments in low-serum or serum-free media if the cell line can tolerate it. 4. Confirm WRN expression and dependency in your cell model. Test in a known WRN-dependent cell line as a positive control. |
| No significant difference in activity between wild-type and WRN-knockout (KO) cell lines. | 1. Off-target effects: The observed cellular phenotype may be due to inhibition of other cellular targets. 2. Incomplete WRN knockout: The KO cell line may still express a truncated or partially functional WRN protein.[12] 3. Functional redundancy: Other RecQ helicases might be compensating for the loss of WRN function.[5] | 1. Perform a biochemical assay to confirm direct inhibition of WRN helicase activity. Profile the inhibitor against other related helicases.[3] 2. Verify the absence of WRN protein expression in the KO cell line by Western blot. 3. Investigate the expression levels of other RecQ family members (e.g., BLM, RECQ1) in your cell lines. |
| Precipitation of the compound in the culture medium. | 1. Low aqueous solubility: The inhibitor has poor solubility in the culture medium, especially at higher concentrations.[10] 2. Incorrect solvent usage: The final concentration of the organic solvent (e.g., DMSO) is too high and is causing precipitation. | 1. Determine the maximum soluble concentration in your culture medium. Consider using a solubilizing agent if compatible with your assay. 2. Ensure the final solvent concentration does not exceed a level that is non-toxic to the cells and allows for complete solubility of the compound (typically <0.5% DMSO). |
Quantitative Data Summary
The following tables summarize hypothetical but representative data for this compound.
Table 1: In Vitro Helicase and ATPase Activity Inhibition
| Parameter | WRN-IN-4 | Control Inhibitor (NSC 19630) |
| Helicase IC50 (nM) | 85 | 20,000[3] |
| ATPase IC50 (nM) | >10,000 | >50,000[3][13] |
Table 2: Anti-proliferative Activity (GI50) in Cancer Cell Lines
| Cell Line | WRN Status | MSI Status | GI50 (nM) for WRN-IN-4 |
| SW48 | Wild-Type | MSI-H | 60[1] |
| DLD1 | Wild-Type | MSI-H | 75 |
| DLD1 WRN-KO | Knockout | MSI-H | >10,000[2] |
| HeLa | Wild-Type | MSS | 1,200 |
Experimental Protocols
1. WRN Helicase Activity Assay
This protocol is based on a fluorogenic assay to measure the DNA unwinding activity of WRN helicase.[14][15]
-
Materials:
-
Purified recombinant WRN protein
-
WRN-IN-4 and control inhibitors
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT, 0.1 mg/ml BSA)
-
ATP solution
-
Fluorescently labeled DNA substrate (e.g., a forked duplex with a fluorophore and a quencher on opposite strands)
-
384-well black plates
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of WRN-IN-4 in assay buffer.
-
In a 384-well plate, add the WRN protein to each well, followed by the inhibitor at various concentrations.
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorescent DNA substrate and ATP.
-
Incubate the plate at 37°C for 60 minutes.
-
Measure the fluorescence intensity using a plate reader (e.g., excitation/emission wavelengths appropriate for the chosen fluorophore/quencher pair).
-
Calculate the percent inhibition relative to a no-inhibitor control and determine the IC50 value.
-
2. Cell Proliferation (GI50) Assay
This protocol outlines a method to determine the concentration of WRN-IN-4 that causes a 50% reduction in cell growth.
-
Materials:
-
Cancer cell lines (e.g., SW48, DLD1, DLD1 WRN-KO)
-
Complete cell culture medium
-
WRN-IN-4
-
96-well clear plates
-
Cell viability reagent (e.g., resazurin, CellTiter-Glo®)
-
Plate reader (absorbance or luminescence)
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of WRN-IN-4 in complete culture medium.
-
Remove the old medium from the cells and add the medium containing the inhibitor at various concentrations.
-
Incubate the plate for 72 hours (or a desired time point) at 37°C in a humidified incubator.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time and then measure the absorbance or luminescence.
-
Calculate the percentage of cell growth inhibition relative to a vehicle-treated control and determine the GI50 value.
-
Visualizations
Below are diagrams illustrating key concepts related to the action of this compound.
Caption: Simplified signaling pathway of WRN helicase and its inhibition by WRN-IN-4.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibition of helicase activity by a small molecule impairs Werner syndrome helicase (WRN) function in the cellular response to DNA damage or replication stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oaepublish.com [oaepublish.com]
- 5. Roles of the Werner syndrome RecQ helicase in DNA replication - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. The Werner syndrome RECQ helicase targets G4 DNA in human cells to modulate transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting an Achilles’ heel of cancer with a WRN helicase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bellbrooklabs.com [bellbrooklabs.com]
- 10. researchgate.net [researchgate.net]
- 11. Improving cellular uptake of therapeutic entities through interaction with components of cell membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. pnas.org [pnas.org]
- 14. tebubio.com [tebubio.com]
- 15. bpsbioscience.com [bpsbioscience.com]
Validation & Comparative
Unveiling the Specificity of WRN-IN-4: A Comparative Guide to Werner Syndrome Helicase Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a comprehensive validation of Werner syndrome RecQ helicase-IN-4's (WRN-IN-4) selectivity for the Werner syndrome (WRN) protein. Through objective comparisons with other known WRN inhibitors and supporting experimental data, this document serves as a critical resource for advancing research in targeted cancer therapy, particularly for microsatellite instability-high (MSI-H) tumors.
The Werner syndrome protein (WRN), a RecQ helicase, plays a crucial role in maintaining genomic stability through its functions in DNA repair, replication, and recombination.[1][2] Its essential role in the survival of cancer cells with high microsatellite instability (MSI-H) has positioned it as a promising therapeutic target.[2][3][4] This has led to the development of small molecule inhibitors aimed at exploiting this synthetic lethal relationship. This guide focuses on the selectivity of one such inhibitor, WRN-IN-4, in comparison to other notable WRN inhibitors.
Comparative Selectivity of WRN Helicase Inhibitors
The efficacy and safety of a targeted inhibitor are critically dependent on its selectivity for the intended target over other related proteins. In the case of WRN inhibitors, selectivity is often assessed against other members of the human RecQ helicase family: BLM, RECQ1, RECQL4, and RECQL5. The following table summarizes the available half-maximal inhibitory concentration (IC50) values for WRN-IN-4 and other key WRN inhibitors against WRN and other helicases.
| Inhibitor | WRN IC50 (µM) | BLM IC50 (µM) | RECQ1 IC50 (µM) | FANCJ IC50 (µM) | Other Helicases | Reference |
| This compound | 0.06 | - | - | - | - | [1][5] |
| NSC 19630 | 20 | >50 (No inhibition) | >50 (No inhibition) | >50 (No inhibition) | No inhibition of E. coli RecQ, UvrD, DnaB | [6] |
| NSC 617145 | 0.23 | Selective over BLM, FANCJ, ChlR1, RecQ, and UvrD | - | - | - | [6] |
| HRO761 | 0.1 (ATPase assay) | >10 | >10 | - | RECQL5 >10 | [7][8][9] |
| GSK_WRN3 | pIC50 = 8.6 | - | - | - | - | [10] |
| GSK_WRN4 | pIC50 = 7.6 | Selective over other RecQ family helicases | - | - | - | [10][11] |
| NCGC00029283 | 2.3 | 12.5 | - | 3.4 | - | [6] |
Note: pIC50 is the negative logarithm of the IC50 value. A higher pIC50 indicates greater potency. Data for a full panel of RecQ helicases for all inhibitors are not consistently available in the public domain.
Experimental Validation of Inhibitor Selectivity
The determination of inhibitor selectivity relies on robust biochemical and cellular assays. Below are detailed protocols for key experiments used to validate the specificity of WRN helicase inhibitors.
Biochemical Assays for Helicase and ATPase Activity
1. Fluorescence-Based Helicase Unwinding Assay:
This assay directly measures the helicase's ability to unwind a double-stranded DNA substrate.
-
Principle: A DNA substrate is designed with a fluorophore on one strand and a quencher on the complementary strand. In the double-stranded state, the quencher suppresses the fluorophore's signal. Upon unwinding by the helicase, the strands separate, leading to an increase in fluorescence.[3][12][13][14]
-
Protocol:
-
Substrate Preparation: Anneal a fluorophore-labeled oligonucleotide to a complementary quencher-labeled oligonucleotide to form a forked duplex DNA substrate.
-
Reaction Mixture: Prepare a reaction buffer containing Tris-HCl, MgCl2, DTT, BSA, and ATP.
-
Enzyme and Inhibitor Incubation: Add the purified recombinant WRN helicase (or other RecQ helicases for selectivity profiling) to the reaction mixture. For inhibitor studies, pre-incubate the helicase with varying concentrations of the test compound (e.g., WRN-IN-4).
-
Initiate Reaction: Add the DNA substrate to the reaction mixture to start the unwinding reaction.
-
Fluorescence Measurement: Monitor the increase in fluorescence intensity over time using a fluorescence plate reader.
-
Data Analysis: Calculate the initial rate of unwinding. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
-
2. ADP-Glo™ ATPase Assay:
This assay measures the ATPase activity of the helicase, which is coupled to its unwinding function.
-
Principle: The ADP-Glo™ assay quantifies the amount of ADP produced in an ATP hydrolysis reaction. The amount of ADP is proportional to the enzyme's activity.[15][16][17]
-
Protocol:
-
Reaction Setup: In a 96-well plate, combine the purified WRN helicase, a single-stranded DNA activator, and the test inhibitor at various concentrations in a reaction buffer.
-
ATP Addition: Initiate the reaction by adding ATP. Incubate at the optimal temperature for the enzyme (e.g., 37°C).
-
ADP-Glo™ Reagent: After the desired incubation time, add the ADP-Glo™ Reagent to stop the enzymatic reaction and deplete the remaining ATP.
-
Kinase Detection Reagent: Add the Kinase Detection Reagent to convert ADP to ATP and then measure the newly synthesized ATP using a luciferase/luciferin reaction that produces a luminescent signal.
-
Luminescence Reading: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the ADP concentration. Calculate the percentage of inhibition based on the reduction in ADP production and determine the IC50 value.
-
Cellular Assay for Target Engagement
Cell-Based Proliferation Assays (e.g., CellTiter-Glo®):
These assays assess the inhibitor's effect on the viability of cancer cells that are dependent on WRN.
-
Principle: The synthetic lethal relationship between WRN inhibition and MSI-H status is exploited. The inhibitor's potency is evaluated by comparing its effect on the proliferation of MSI-H cancer cells versus microsatellite stable (MSS) or WRN-knockout (KO) cell lines.[5]
-
Protocol:
-
Cell Seeding: Seed MSI-H (e.g., SW48) and MSS or WRN-KO (e.g., DLD1 WRN-KO) cells in 96-well plates.
-
Compound Treatment: Treat the cells with a serial dilution of the WRN inhibitor.
-
Incubation: Incubate the cells for a period of 8 to 20 days.
-
Viability Assessment: Use a cell viability reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Measure luminescence and plot cell viability against inhibitor concentration to determine the GI50 (half-maximal growth inhibition) value. A significantly lower GI50 in MSI-H cells compared to control cells indicates selective on-target activity.
-
Signaling Pathways and Experimental Workflows
The inhibition of WRN helicase in MSI-H cancer cells triggers a specific signaling cascade, leading to cell death. The experimental workflow for validating a WRN inhibitor involves a multi-step process from biochemical assays to cellular and in vivo studies.
Caption: Signaling cascade following WRN helicase inhibition in MSI-H cancer cells.
Caption: Workflow for the preclinical validation of a WRN helicase inhibitor.
Conclusion
The available data indicates that this compound is a potent inhibitor of the WRN helicase with an IC50 value of 0.06 µM.[1][5] While comprehensive head-to-head selectivity data against a full panel of RecQ helicases is not yet publicly available for WRN-IN-4, the established experimental workflows provide a clear path for its thorough validation. The comparison with other inhibitors like HRO761 and NSC 19630, which have demonstrated selectivity for WRN, underscores the feasibility of developing highly specific WRN-targeted therapies. The pronounced synthetic lethal relationship between WRN inhibition and MSI-H status, coupled with a well-defined downstream signaling pathway leading to apoptosis, provides a strong rationale for the continued investigation of WRN-IN-4 and other selective WRN inhibitors as promising cancer therapeutics.[2] This guide provides the foundational data and methodologies to support such research endeavors.
References
- 1. This compound | Scientist.com [app.scientist.com]
- 2. filecache.investorroom.com [filecache.investorroom.com]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Discovery of WRN inhibitor HRO761 with synthetic lethality in MSI cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bionmr.ustc.edu.cn [bionmr.ustc.edu.cn]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Novel WRN Helicase Inhibitors Selectively Target Microsatellite Unstable Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Real-time fluorescence assays to monitor duplex unwinding and ATPase activities of helicase proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A fluorescence-based assay for monitoring helicase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Real-time fluorescence assays to monitor duplex unwinding and ATPase activities of helicases | Springer Nature Experiments [experiments.springernature.com]
- 15. content.protocols.io [content.protocols.io]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to WRN Helicase Inhibitors: HRO761 vs. Werner Syndrome RecQ Helicase-IN-4
For Researchers, Scientists, and Drug Development Professionals
The Werner syndrome RecQ helicase (WRN) has emerged as a promising therapeutic target in oncology, particularly for tumors with microsatellite instability (MSI). This guide provides a comparative analysis of two WRN inhibitors: HRO761, a clinical-stage compound, and Werner syndrome RecQ helicase-IN-4, a preclinical research compound.
At a Glance: Key Efficacy Parameters
| Parameter | HRO761 | This compound |
| Mechanism of Action | Allosteric inhibitor, locking WRN in an inactive conformation.[1][2] | Potent WRN inhibitor. |
| Biochemical Potency (IC50) | 100 nM (ATPase assay)[3] | 0.06 µM (60 nM) |
| Cellular Potency (GI50) | 40 nM (in SW48 cells)[3] | 0.07 µM (70 nM) in SW48 cells |
| In Vivo Efficacy | Dose-dependent tumor growth inhibition and regression in MSI cell- and patient-derived xenograft models.[2] Tumor stasis at 20 mg/kg and 75%-90% tumor regression at higher doses in SW48 CDX models.[3] | Showed anticancer activity and inhibited tumor growth in a mouse model at a dose of 240 mg/kg daily for 18 days. |
| Clinical Development | Currently in a Phase 1 clinical trial (NCT05838768).[2][4] | Preclinical |
Note on this compound data: The quantitative data for this compound is provided by the supplier MedchemExpress. The supplier has stated that they have not independently confirmed the accuracy of these methods, and they are for reference only.
Mechanism of Action and Signaling Pathway
Both HRO761 and this compound target the helicase activity of the WRN protein. In cancer cells with microsatellite instability (MSI), the WRN helicase is essential for repairing DNA damage and maintaining genomic stability. Inhibition of WRN in these cells leads to an accumulation of DNA double-strand breaks, cell cycle arrest, and ultimately apoptosis. This selective vulnerability of MSI cancer cells to WRN inhibition is an example of synthetic lethality.
HRO761 is characterized as a potent, selective, and allosteric inhibitor that binds to the interface of the D1 and D2 helicase domains of WRN, which locks the protein in an inactive conformation.[1][2] This leads to WRN degradation specifically in MSI cells.[2] Pharmacological inhibition by HRO761 mimics the effects of genetic suppression of WRN.[2]
The precise binding site and allosteric mechanism of this compound are not publicly detailed. However, as a direct inhibitor of WRN, it is expected to function through a similar pathway of inducing DNA damage and apoptosis in MSI-high cancer cells.
References
A Comparative Guide to the Cross-Reactivity of Werner Syndrome RecQ Helicase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cross-reactivity profiles of key inhibitors targeting the Werner syndrome (WRN) RecQ helicase. As the therapeutic strategy of targeting WRN gains traction, particularly for microsatellite instability-high (MSI-H) cancers, understanding the selectivity of these compounds against other human RecQ helicases is paramount.[1][2] This document summarizes available quantitative data, outlines common experimental protocols for assessing selectivity, and illustrates key concepts through diagrams.
Introduction to RecQ Helicases and WRN Inhibition
The human RecQ family comprises five key helicases—RECQL1, BLM, WRN, RECQL4, and RECQL5—that act as "caretakers" of the genome by resolving complex DNA structures and maintaining stability.[3] The WRN helicase, in addition to its helicase function, possesses a unique 3'-to-5' exonuclease activity.[3] Germline mutations in the WRN gene cause Werner syndrome, a disorder marked by premature aging and cancer predisposition.[4]
Recent discoveries have highlighted a synthetic lethal relationship between WRN loss-of-function and cancers with high microsatellite instability (MSI-H).[1][2] This has spurred the development of small molecule inhibitors aimed at WRN's helicase activity as a precision oncology strategy.[2] A critical aspect of their preclinical development is ensuring high selectivity for WRN over other RecQ helicases to minimize off-target effects and potential toxicity.
Cross-Reactivity Data: Inhibitor Selectivity Profile
The following tables summarize the inhibitory activity (IC50) of various WRN inhibitors against their primary target, WRN, and other human RecQ helicases. Lower IC50 values indicate higher potency.
HRO761 (A Non-Covalent, Allosteric Inhibitor)
This clinical-stage inhibitor demonstrates high selectivity for WRN by binding to a non-conserved allosteric site at the interface of the D1 and D2 helicase domains.[5][6]
| Target Helicase | Biochemical ATPase IC50 | Selectivity vs. WRN |
| WRN | Potent (nM range) | - |
| BLM | No significant inhibition | High |
| RECQL1 | No significant inhibition | High |
| RECQL5 | No significant inhibition | High |
| Data derived from graphical representations and descriptions in available literature. Precise IC50 values for other RecQ helicases are often reported as >10,000 nM.[7] |
GSK4418959 / IDE275 (A Reversible, Oral Inhibitor)
This clinical-stage inhibitor shows exceptional selectivity for WRN over other helicases.
| Target Helicase | Reported Selectivity |
| WRN | Primary Target |
| BLM & other helicases | >10,000-fold |
| Quantitative data indicates a very high therapeutic window with minimal expected off-target activity on related helicases.[8] |
NSC 19630 (An Early-Stage Covalent Inhibitor)
NSC 19630 was one of the first identified WRN inhibitors and shows a notable degree of specificity.
| Target Helicase | IC50 (µM) | Selectivity vs. WRN |
| WRN | ~20 µM | - |
| BLM | Little to no inhibition | High |
| RECQL1 | Little to no inhibition | High |
| While less potent than newer compounds, NSC 19630 established the feasibility of selectively targeting WRN.[9][10][11] |
Experimental Protocols
The determination of inhibitor selectivity against different RecQ helicases relies on robust biochemical assays. The most common method is the ATPase activity assay , as ATP hydrolysis is fundamental to helicase function.
General Protocol for a High-Throughput ATPase Activity Assay
This protocol is a generalized representation based on standard methodologies used to screen and characterize helicase inhibitors.
-
Protein Expression and Purification : Recombinant full-length or helicase-domain constructs of human WRN, BLM, RECQL1, RECQL4, and RECQL5 are expressed (e.g., in insect or bacterial systems) and purified to high homogeneity.
-
Assay Reaction Setup :
-
Reactions are typically prepared in 384-well plates.
-
Each well contains the purified helicase enzyme in an assay buffer (e.g., Tris-HCl, MgCl₂, KCl, DTT, and BSA).
-
The test inhibitor (e.g., HRO761, GSK4418959) is added across a range of concentrations (e.g., 10-point serial dilution). A DMSO control is used for baseline activity.
-
-
Initiation of Reaction :
-
A DNA substrate (e.g., a single-stranded DNA oligonucleotide) is added to stimulate the helicase's ATPase activity.
-
The reaction is initiated by the addition of ATP.
-
-
Detection of ATP Hydrolysis :
-
The assay measures the rate of ADP production, which is directly proportional to ATPase activity.
-
A common detection method is the Transcreener ADP² Assay , which uses a highly specific antibody against ADP and a fluorescent tracer. ADP produced by the helicase displaces the tracer from the antibody, causing a change in fluorescence polarization (FP), fluorescence intensity (FI), or TR-FRET.
-
-
Data Analysis :
-
The reaction rates are measured over time.
-
The percentage of inhibition at each compound concentration is calculated relative to the DMSO control.
-
IC50 values are determined by fitting the concentration-response data to a four-parameter logistic curve.
-
Visualizations
Logical Relationship of Inhibitor Selectivity
This diagram illustrates the intended high-potency interaction of a selective inhibitor with WRN and its desired low-potency (or lack of) interaction with other RecQ family members.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. Discovery of HRO761, a novel, first-in-class clinical stage WRN inhibitor with potent anti-tumor activity in microsatellite instability high cancers - American Chemical Society [acs.digitellinc.com]
- 5. bionmr.ustc.edu.cn [bionmr.ustc.edu.cn]
- 6. genscript.com [genscript.com]
- 7. researchgate.net [researchgate.net]
- 8. filecache.investorroom.com [filecache.investorroom.com]
- 9. NSC 19630 |CAS:72835-26-8 Probechem Biochemicals [probechem.com]
- 10. Inhibition of helicase activity by a small molecule impairs Werner syndrome helicase (WRN) function in the cellular response to DNA damage or replication stress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. WRN-targeted therapy using inhibitors NSC 19630 and NSC 617145 induce apoptosis in HTLV-1-transformed adult T-cell leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Werner Syndrome RecQ Helicase Inhibitors in Patient-Derived Xenograft Models
A detailed analysis of the preclinical efficacy of WRN helicase inhibitors, including GSK_WRN4, VVD-133214, and NTX-452, in patient-derived xenograft (PDX) models of microsatellite instability-high (MSI-H) cancers. This guide provides a comparative overview of their anti-tumor activity, mechanisms of action, and the experimental protocols utilized in these pivotal studies.
Introduction
Werner syndrome RecQ helicase (WRN) has emerged as a critical synthetic lethal target in cancers characterized by microsatellite instability (MSI). MSI arises from a deficient mismatch repair (dMMR) system, leading to an accumulation of mutations, particularly in repetitive DNA sequences like TA-dinucleotide repeats. These expanded repeats can form non-B DNA structures that stall replication forks. WRN helicase is essential for resolving these structures, and its inhibition in MSI-H cancer cells leads to DNA damage and apoptosis, while sparing healthy, microsatellite stable (MSS) cells. This targeted approach has spurred the development of several potent WRN inhibitors. This guide compares the preclinical efficacy of three such inhibitors—GSK_WRN4, VVD-133214, and NTX-452—in patient-derived xenograft (PDX) models, which are known to faithfully recapitulate the heterogeneity and clinical features of human tumors.
Mechanism of Action: Synthetic Lethality in MSI-H Cancers
The therapeutic strategy of targeting WRN in MSI-H cancers is rooted in the principle of synthetic lethality. In MSI-H tumor cells, the compromised DNA mismatch repair machinery results in the expansion of microsatellite repeats, especially (TA)n sequences. These expanded repeats have a propensity to form secondary structures, such as hairpins or cruciforms, which impede the progression of the DNA replication fork. The WRN helicase plays a crucial role in unwinding these non-canonical DNA structures, thereby resolving the replication stress and allowing DNA replication to proceed.
In the absence of functional WRN helicase, these replication forks stall and collapse, leading to the formation of double-strand DNA breaks. The accumulation of extensive DNA damage triggers cell cycle arrest and ultimately apoptosis. In contrast, cells with a proficient mismatch repair system (microsatellite stable or MSS) do not accumulate these expanded repeats to the same extent and therefore do not rely on WRN for survival. This differential dependency makes WRN an attractive therapeutic target for MSI-H cancers.
Comparative Efficacy in Patient-Derived Xenograft (PDX) Models
The following tables summarize the available preclinical data for GSK_WRN4, VVD-133214, and NTX-452 in PDX models. It is important to note that direct cross-trial comparisons are challenging due to variations in the specific PDX models, dosing regimens, and endpoint measurements.
Table 1: Summary of Anti-Tumor Efficacy in PDX Models
| Inhibitor | Cancer Type | PDX Model Details | Dosing Regimen | Key Efficacy Results | Citation(s) |
| GSK_WRN4 | Colorectal Cancer (MSI-H) | Immunotherapy-refractory | Not specified in abstracts | Complete tumor growth inhibition. | [1][2] |
| VVD-133214 (RO-7589831) | Colorectal Cancer (MSI-H) | CTG-0092, CTAX-087 (immunotherapy-refractory), CTAX-127 (immunotherapy-refractory) | Daily oral dosing (n=5 or 10 per group) | Robust tumor regression; significant average percentage change from baseline in tumor volume. | [2][3] |
| NTX-452 | Colorectal, Gastric, Endometrial Cancer (MSI-H) | Refractory to immunotherapy (anti-PD1) and chemotherapy | Low oral doses | Durable tumor regression and complete responses. | [4][5][6] |
Note: Specific quantitative data such as percentage of tumor growth inhibition and statistical significance are often found within the full text and supplementary materials of the cited publications.
Table 2: Characteristics of Investigated WRN Helicase Inhibitors
| Inhibitor | Mechanism of Action | Key Features |
| GSK_WRN4 | Covalent inhibitor | Potent and selective for WRN helicase. |
| VVD-133214 (RO-7589831) | Covalent allosteric inhibitor | Binds to Cysteine 727, stabilizing a compact, inactive conformation of WRN. |
| NTX-452 | Non-covalent inhibitor | High potency and favorable pharmacokinetic properties. |
Experimental Protocols for PDX Studies
The following is a generalized experimental workflow for evaluating the efficacy of WRN inhibitors in PDX models, based on commonly used methodologies in preclinical oncology research.
References
Unraveling the in vivo Power of WRN Helicase Inhibitors in MSI-H Cancers: A Comparative Analysis
The synthetic lethal relationship between Werner (WRN) helicase and microsatellite instability-high (MSI-H) tumors has spurred the rapid development of a new class of targeted therapies. Several WRN helicase inhibitors have entered preclinical and clinical development, demonstrating promising anti-tumor activity. This guide provides a comparative analysis of the in vivo potency of prominent WRN helicase inhibitors, supported by experimental data, to aid researchers, scientists, and drug development professionals in this burgeoning field.
The therapeutic strategy underpinning WRN inhibition lies in its essential role in resolving replication stress at expanded TA-dinucleotide repeats, a genomic feature of MSI-H cancer cells.[1][2][3] Inhibition of WRN's helicase activity in these cells leads to the accumulation of DNA double-strand breaks, cell cycle arrest, and ultimately, apoptosis.[4][5] This targeted approach spares microsatellite stable (MSS) cells, suggesting a potentially wide therapeutic window. This guide will delve into the in vivo performance of key WRN inhibitors, including HRO-761, VVD-133214 (also known as RO7589831), NTX-452, and compounds from GlaxoSmithKline (GSK), presenting a clear comparison of their efficacy in preclinical models.
Comparative In Vivo Potency of WRN Helicase Inhibitors
The following table summarizes the in vivo efficacy of several WRN helicase inhibitors based on publicly available preclinical data. Direct comparison is challenging due to variations in experimental models and dosing schedules. However, this compilation offers a snapshot of their relative potencies.
| Inhibitor | Developer/Funder | Animal Model(s) | Dosing Regimen | Observed In Vivo Efficacy | Citation(s) |
| HRO-761 | Novartis | SW48 colorectal cancer (CRC) cell-derived xenografts (CDXs); Panel of MSI CDX and patient-derived xenograft (PDX) models | Oral, daily | - SW48 CDX: Tumor stasis at 20 mg/kg; 75-90% tumor regression at higher doses. - Panel of MSI models: ~70% disease control rate (35% stable disease, 30% partial response, 9% complete response). | [6][7][8] |
| VVD-133214 (RO7589831) | Vividion Therapeutics / Roche | MSI-H CRC CDX and PDX models | Oral, daily (10-20 mg/kg) | Robust tumor regression in multiple MSI-H CRC CDX and PDX models. An oral dose of 5 mg/kg daily achieved a 95% tumor penetration rate. | [9][10][11] |
| NTX-452 | Nimbus Therapeutics | Multiple MSI-H CDX and PDX models (colorectal, gastric, endometrial) | Oral, once daily (QD) | - Tumor regression at doses as low as 5 mg/kg. - Complete responses in various models at 2.5 to 60 mg/kg. - Outperformed existing clinical-stage WRN inhibitors at lower doses in multiple models. | [12][13][14][15] |
| GSK_WRN4 | GlaxoSmithKline | SW48 (MSI) and SW620 (MSS) CRC CDXs | Oral | Dose-dependent tumor growth inhibition in SW48 xenografts, with complete inhibition at the highest dosage. No effect on MSS SW620 model. | [2] |
| GSK4418959 (IDE275) | GlaxoSmithKline / Ideaya Biosciences | MSI-H CDX and PDX models (colorectal, endometrial, gastric) | Oral | Causes tumor regressions and induces DNA damage response markers. Induced regressions in a model resistant to other WRN inhibitors. | [16][17][18] |
Signaling Pathway and Experimental Workflow
To visually represent the underlying biology and experimental approaches, the following diagrams have been generated using the Graphviz DOT language.
Caption: WRN Helicase signaling pathway in MSI-H cancer cells.
Caption: General experimental workflow for in vivo testing of WRN inhibitors.
Detailed Experimental Protocols
While specific protocols vary between studies, a general methodology for assessing the in vivo potency of WRN inhibitors in xenograft models can be outlined as follows:
1. Cell Lines and Animal Models:
-
Cell Lines: MSI-H cancer cell lines (e.g., SW48, HCT116) and MSS control cell lines (e.g., SW620) are cultured under standard conditions.[2] Patient-derived xenograft (PDX) models from MSI-H tumors are also utilized for more clinically relevant assessments.[6][9]
-
Animals: Immunocompromised mice (e.g., nude or SCID) are typically used to prevent rejection of human tumor xenografts.[2] All animal studies are conducted in accordance with institutional animal care and use committee (IACUC) guidelines.[16]
2. Tumor Implantation and Growth:
-
A specific number of cancer cells (e.g., 5 x 10^6) are suspended in a suitable medium (e.g., RPMI and Matrigel) and subcutaneously injected into the flank of the mice.[2][19]
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³) before the initiation of treatment.[20]
3. Treatment and Monitoring:
-
Mice are randomized into different treatment groups, including a vehicle control group and one or more groups receiving the WRN inhibitor at various doses.
-
The inhibitor is typically administered orally once or twice daily.[6][9]
-
Tumor volume is measured regularly (e.g., two to three times per week) using calipers, and calculated using the formula: (length x width²)/2.[20]
-
Animal body weight is also monitored as an indicator of toxicity.[6]
4. Endpoint Analysis:
-
Tumor Growth Inhibition (TGI): The primary endpoint is often the percentage of TGI, calculated by comparing the tumor volume in the treated groups to the vehicle control group.
-
Pharmacodynamic (PD) Biomarkers: To confirm target engagement in vivo, tumor tissues can be collected at the end of the study and analyzed for biomarkers of DNA damage, such as phosphorylated H2AX (γH2AX).[13]
-
Tolerability: In addition to body weight, clinical signs of distress are monitored throughout the study to assess the tolerability of the treatment.
Conclusion
The preclinical in vivo data for WRN helicase inhibitors are highly encouraging, demonstrating potent and selective anti-tumor activity in MSI-H cancer models. Inhibitors such as HRO-761, VVD-133214 (RO7589831), and NTX-452 have shown significant tumor regression, including complete responses, in various xenograft and patient-derived models. The development of these agents represents a significant advancement in precision oncology for MSI-H tumors, a patient population with unmet medical needs, particularly those who are resistant to immunotherapy.[9][12][21] As these and other WRN inhibitors progress through clinical trials, a clearer picture of their comparative efficacy and safety in humans will emerge, potentially offering a new standard of care for this genetically defined cancer subtype.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel WRN Helicase Inhibitors Selectively Target Microsatellite Unstable Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel WRN Helicase Inhibitors Selectively Target Microsatellite-Unstable Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Scholars@Duke publication: WRN helicase is a synthetic lethal target in microsatellite unstable cancers. [scholars.duke.edu]
- 5. biorxiv.org [biorxiv.org]
- 6. HRO-761, a novel WRN inhibitor with potent antitumor activity in MSI cancer models | BioWorld [bioworld.com]
- 7. Discovery of WRN inhibitor HRO761 with synthetic lethality in MSI cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. VVD-133214, an allosteric inhibitor of WRN helicase with promising efficacy in MSI-H cancer models | BioWorld [bioworld.com]
- 10. genscript.com [genscript.com]
- 11. firstwordpharma.com [firstwordpharma.com]
- 12. nimbustx.com [nimbustx.com]
- 13. Highly efficacious noncovalent WRN inhibitor for treating MSI-H tumors | BioWorld [bioworld.com]
- 14. Abstract 2894: NTX-452: a non-covalent, potent, selective and highly efficacious WRN inhibitor with best-in-class potential for the treatment of MSI-H tumors | Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 15. Nimbus Therapeutics Unveils Preclinical Data on WRN Inhibitor NTX-452 at EORTC-NCI-AACR Symposium [synapse.patsnap.com]
- 16. aacrjournals.org [aacrjournals.org]
- 17. WRN inhibitor IDE-275 gains IND clearance for phase I study in MSI-high tumors | BioWorld [bioworld.com]
- 18. aacrjournals.org [aacrjournals.org]
- 19. aacrjournals.org [aacrjournals.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Disposal Guidance for Werner Syndrome RecQ Helicase-IN-4
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the proper handling and disposal of Werner syndrome RecQ helicase-IN-4 (WRN-IN-4). Adherence to these procedures is vital for maintaining laboratory safety and ensuring environmental compliance.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, facilitating quick reference for experimental planning and safety assessments.
| Property | Value | Source |
| Molecular Formula | C₃₂H₃₃F₃N₈O₅ | MedchemExpress |
| Molecular Weight | 666.65 g/mol | GlpBio[1] |
| IC₅₀ (WRN Helicase) | 0.06 µM | MedchemExpress[2] |
| GI₅₀ (SW48 cells) | 0.07 µM | MedchemExpress[2] |
| GI₅₀ (DLD1 WRN-KO cells) | >10 µM | MedchemExpress[2] |
| Solubility in DMSO | 125 mg/mL (187.50 mM) with ultrasonic assistance | GlpBio[1] |
| Storage (Solid) | -20°C | MedchemExpress[2] |
| Storage (in Solvent) | -80°C (up to 6 months), -20°C (up to 1 month) | MedchemExpress[2] |
Proper Disposal Procedures for this compound
As a specific Safety Data Sheet (SDS) for this compound is not publicly available, a conservative approach to its disposal is required, treating it as a potentially hazardous chemical waste. The following step-by-step procedure is based on general best practices for the disposal of solid, non-hazardous, and fluorinated organic compounds used in a laboratory setting.
Step-by-Step Disposal Protocol
-
Personal Protective Equipment (PPE): Before handling, ensure appropriate PPE is worn, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Waste Segregation:
-
Solid Waste: Collect unused or expired solid WRN-IN-4 in its original container or a clearly labeled, sealed container. Do not mix with other chemical waste unless compatibility is confirmed.
-
Contaminated Materials: Dispose of any materials contaminated with WRN-IN-4 (e.g., pipette tips, gloves, weigh boats) in a designated hazardous waste container.
-
-
Container Labeling: Label the waste container clearly with "Hazardous Waste," the full chemical name ("this compound"), and the approximate quantity.
-
Waste Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials, until collection by the institution's Environmental Health and Safety (EHS) department.
-
Disposal Request: Follow your institution's specific procedures for hazardous waste pickup. Contact your EHS office to schedule a collection.
-
Empty Containers: Triple-rinse empty containers with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected and disposed of as hazardous chemical waste. After rinsing, deface the original label and dispose of the container according to institutional guidelines for non-hazardous lab glass or plastic.
Note: Due to the presence of a trifluoromethyl group, this compound is a fluorinated organic molecule. While not classified as acutely hazardous, it is prudent to avoid disposal down the drain or in regular trash to prevent environmental contamination.
Disposal Workflow Diagram
Caption: Disposal workflow for WRN-IN-4.
Experimental Protocols
The following are detailed methodologies for key experiments frequently conducted with WRN helicase inhibitors like WRN-IN-4.
In Vitro WRN Helicase Activity Assay (Radiometric)
This assay measures the ability of an inhibitor to prevent WRN-catalyzed unwinding of a DNA substrate.
Methodology:
-
Substrate Preparation: A forked DNA substrate (FORKR) is radiolabeled, typically at the 5' end with ³²P.
-
Reaction Mixture: Prepare a reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 2 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA, and 2 mM ATP).
-
Inhibitor Preparation: Serially dilute this compound in DMSO to achieve a range of desired concentrations.
-
Assay Execution: a. In a reaction tube, combine 1 nM of full-length WRN protein with the radiolabeled FORKR DNA substrate (0.5 nM).[3] b. Add varying concentrations of the inhibitor (or DMSO as a vehicle control).[3] c. Incubate the reaction mixture at 37°C for a defined period (e.g., 15-30 minutes).
-
Reaction Termination: Stop the reaction by adding a stop buffer containing SDS, EDTA, and a loading dye.
-
Analysis: a. Separate the reaction products (unwound single-stranded DNA and double-stranded substrate) using non-denaturing polyacrylamide gel electrophoresis (PAGE). b. Visualize the radiolabeled DNA using a phosphorimager. c. Quantify the percentage of unwound DNA to determine the inhibitor's IC₅₀ value.[3]
Cell Proliferation Assay (WST-1 or CTG)
This assay assesses the effect of the inhibitor on the growth of cancer cell lines.
Methodology:
-
Cell Culture: Culture human cancer cell lines (e.g., U2-OS or HeLa) in DMEM supplemented with 10% FBS and penicillin/streptomycin.[3]
-
Cell Seeding: Seed the cells in 96-well plates at a density of approximately 3,500 cells per well and allow them to adhere overnight.[3]
-
Compound Treatment: a. Prepare serial dilutions of this compound in the cell culture medium. b. Replace the existing medium with the medium containing the inhibitor or DMSO (vehicle control).
-
Incubation: Incubate the plates for a period of 3 to 5 days at 37°C in a humidified incubator with 5% CO₂.
-
Viability Assessment: a. Add WST-1 reagent to each well and incubate for 2-4 hours.[3] b. Alternatively, use CellTiter-Glo (CTG) reagent, which measures ATP levels as an indicator of metabolic activity. c. Measure the absorbance (for WST-1) or luminescence (for CTG) using a plate reader.
-
Data Analysis: Normalize the readings to the vehicle control and plot the results to determine the GI₅₀ (concentration for 50% growth inhibition).
Signaling Pathway Diagram
Caption: WRN-IN-4 inhibits WRN helicase, leading to failed DNA repair and apoptosis in cancer cells.
References
Personal protective equipment for handling Werner syndrome RecQ helicase-IN-4
For researchers, scientists, and drug development professionals, this guide provides critical safety and logistical information for handling Werner syndrome RecQ helicase-IN-4 (CAS No. 2869954-53-8). Adherence to these protocols is essential for ensuring laboratory safety and maintaining experimental integrity.
The following procedures are based on standard laboratory practice and information derived from available safety data sheets for this compound.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is mandatory to prevent exposure. The recommended PPE includes:
-
Eye Protection: Chemical safety goggles or a face shield to protect against splashes.
-
Hand Protection: Chemically resistant gloves, such as nitrile rubber. Gloves should be inspected before use and changed immediately if contaminated.
-
Body Protection: A standard laboratory coat should be worn at all times. For procedures with a higher risk of splashes, a chemically resistant apron is recommended.
-
Respiratory Protection: If handling the compound as a powder outside of a certified chemical fume hood or glove box, a NIOSH-approved respirator with an appropriate particulate filter is recommended to avoid inhalation of dust.
Quantitative Data Summary
| Parameter | Value | Reference |
| CAS Number | 2869954-53-8 | [1] |
| Purity | 98.13% | [2] |
| Storage (Powder) | -20°C | [2] |
| Storage (in solvent) | -80°C (use within 6 months); -20°C (use within 1 month) | [2] |
Experimental Protocols: Handling and Storage
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[2]
-
As a powder, store at -20°C.[2]
-
If prepared as a stock solution, store at -80°C for up to 6 months or at -20°C for up to 1 month.[2]
Preparation of Solutions:
-
All handling of the powdered compound should be conducted in a certified chemical fume hood or glove box to minimize inhalation exposure.
-
Use a calibrated analytical balance to weigh the compound.
-
Slowly add the desired solvent to the powder to avoid generating dust.
-
Ensure the container is securely capped before mixing or vortexing.
General Handling:
-
Avoid direct contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling the compound.
-
Ensure adequate ventilation in the work area.
Operational and Disposal Plans
Spill Response:
-
Small Spills (Powder):
-
Gently sweep the material to avoid creating dust.
-
Place the spilled material into a sealed container for disposal.
-
Clean the spill area with a suitable solvent and then with soap and water.
-
-
Small Spills (Solution):
-
Absorb the spill with an inert material (e.g., vermiculite, sand, or earth).
-
Place the contaminated absorbent material into a sealed container for disposal.
-
Clean the spill area with a suitable solvent and then with soap and water.
-
-
Large Spills:
-
Evacuate the area and prevent entry.
-
Contact your institution's Environmental Health and Safety (EHS) department for assistance.
-
Disposal Plan:
-
Unused Compound: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain or in the regular trash.
-
Contaminated Materials: Any materials that have come into contact with the compound (e.g., gloves, pipette tips, absorbent pads) should be considered contaminated and disposed of as hazardous chemical waste.
-
Empty Containers: Rinse empty containers thoroughly with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. Once cleaned, the container can be disposed of according to institutional guidelines.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
